molecular formula C16H16O6 B15594695 (-)-Oxypeucedanin hydrate

(-)-Oxypeucedanin hydrate

Cat. No.: B15594695
M. Wt: 304.29 g/mol
InChI Key: PEWFWDOPJISUOK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Oxypeucedanin hydrate is a useful research compound. Its molecular formula is C16H16O6 and its molecular weight is 304.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWFWDOPJISUOK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24724-52-5
Record name oxypeucedanin hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(-)-Oxypeucedanin Hydrate: A Comprehensive Technical Guide on Natural Sources, Distribution, and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Oxypeucedanin hydrate (B1144303), a naturally occurring linear furanocoumarin, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of its natural sources, geographical and botanical distribution, and detailed methodologies for its extraction and isolation. Quantitative data on its prevalence in various plant species are systematically presented, alongside experimental protocols and workflow diagrams to aid in research and development.

Natural Sources and Distribution

(-)-Oxypeucedanin hydrate and its parent compound, oxypeucedanin (B192039), are predominantly found as secondary metabolites in a variety of plant species, primarily within the Apiaceae (parsley family) and Rutaceae (citrus family).[1][2][3] These compounds play a crucial role in the plant's defense mechanisms against pathogens and herbivores.[2]

The distribution of these compounds is widespread, with notable concentrations found in the following genera:

  • Apiaceae Family :

    • Angelica : Several species of Angelica are rich sources, with the roots of Angelica dahurica being identified as one of the most significant natural reservoirs of oxypeucedanin and its hydrate.[4][5][6][7] It is also found in Angelica archangelica and Angelica japonica.[7][8][9]

    • Ferulago and Prangos : Various species within these genera have been shown to contain oxypeucedanin.[1][4][6]

    • Anethum graveolens (Dill) and Petroselinum crispum (Parsley): These common herbs also contain oxypeucedanin.[7][10]

  • Rutaceae Family :

    • Citrus : The peels of various Citrus species are a major source of these furanocoumarins.[1][4] They can be found in fruits like lemon and lime.[11]

Quantitative Distribution of Oxypeucedanin

The concentration of oxypeucedanin, the parent compound of this compound, varies significantly depending on the plant species, the specific part of the plant, and even the collection time.[12] The following table summarizes the reported quantities of oxypeucedanin in different plant sources.

Plant FamilyPlant SpeciesPlant Part/ExtractAnalytical MethodQuantity (mg/g)
ApiaceaeAngelica archangelicaFruit/hydro-ethanolic (96%)HPLC-UV0 - 6.45
ApiaceaeAngelica dahuricaRoot/Methanolic extractHPLCDocumented as the richest source

Note: This table is based on available data for oxypeucedanin, which is the direct precursor to this compound. Data for the hydrated form is less commonly quantified directly in crude extracts.

Experimental Protocols: Extraction and Isolation

The extraction and isolation of this compound from plant materials involve multi-step processes. Below are detailed methodologies cited in the literature.

General Extraction and Fractionation

This protocol outlines a common approach for isolating oxypeucedanin from plant materials, which can then be hydrated.

Objective: To extract and fractionate crude plant material to isolate oxypeucedanin.

Materials:

Procedure:

  • Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.[1]

  • Solvent Partitioning: The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.[1] Oxypeucedanin is typically found in the ethyl acetate, chloroform, and dichloromethane fractions.[1]

  • Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel.[1] The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the compounds based on their polarity.

  • Purification: Further purification can be achieved using Sephadex® LH-20 column chromatography, which is effective for separating coumarins.[1] Recrystallization from an appropriate solvent can also be used to obtain pure oxypeucedanin.[1]

Ionic Liquid-Based Extraction of Oxypeucedanin Hydrate

A novel and efficient method for the direct extraction of oxypeucedanin hydrate from Angelica dahurica has been developed using ionic liquids.[5][13][14]

Objective: To achieve facile and rapid isolation of oxypeucedanin hydrate using an ionic liquid-based extraction method.

Materials:

  • Roots of Angelica dahurica

  • Ionic Liquid: [Bmim]Tf₂N

  • Back-extraction solvent: 0.01 N HCl

Optimized Extraction Conditions: [5][13]

  • Solvent/Solid Ratio: 8:1

  • Extraction Temperature: 60 °C

  • Extraction Time: 180 minutes

Procedure:

  • Extraction: The powdered root material of A. dahurica is mixed with [Bmim]Tf₂N at the optimal solvent-to-solid ratio. The mixture is agitated at 60°C for 180 minutes.[5][13]

  • Back-extraction: After the extraction, 0.01 N HCl is used as a back-extraction solvent to recover the target compounds from the ionic liquid solution.[5][13]

  • Analysis: The final product can be analyzed by HPLC to determine the content of oxypeucedanin hydrate. This method has been shown to yield a high recovery of the target compound.[5][13]

Visualized Workflows and Pathways

General Extraction and Isolation Workflow

The following diagram illustrates the conventional workflow for the extraction and isolation of this compound from its natural plant sources.

Extraction_Workflow Plant Dried, Powdered Plant Material (e.g., Angelica dahurica roots) Extraction Methanol Extraction Plant->Extraction Partitioning Solvent Partitioning (e.g., EtOAc, CHCl3) Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom Purification Further Purification (Sephadex LH-20 / Recrystallization) ColumnChrom->Purification FinalProduct This compound Purification->FinalProduct

Figure 1: Conventional Extraction and Isolation Workflow.
Interaction with P-glycoprotein

This compound has been identified as a substrate of P-glycoprotein (P-gp), a transporter protein that plays a role in drug absorption and distribution.[15][16] This interaction suggests a potential for this compound to be involved in drug-drug interactions.

Pgp_Interaction cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) Oxypeucedanin_ext This compound (Extracellular) Pgp->Oxypeucedanin_ext Efflux Oxypeucedanin_int This compound (Intracellular) Oxypeucedanin_ext->Oxypeucedanin_int Passive Diffusion Oxypeucedanin_int->Pgp Binding

Figure 2: this compound as a P-gp Substrate.

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities that make it a compound of interest for drug development. These activities include:

  • Antimicrobial Activity: It is active against various Gram-positive and Gram-negative bacteria, as well as fungi.[9]

  • Antiproliferative and Cytotoxic Effects: The compound has demonstrated the ability to inhibit the proliferation of several cancer cell lines, including gastric, cervical, and melanoma cells.[9]

  • Anti-inflammatory and Antioxidant Properties: Research suggests that oxypeucedanin hydrate possesses anti-inflammatory and antioxidant capabilities.[2][3]

  • Enzyme Inhibition: It has been shown to act as an inhibitor of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase, although with lower potency compared to other furanocoumarins like imperatorin.[12]

Conclusion

This compound is a promising natural product with a well-defined distribution in the plant kingdom, particularly within the Apiaceae and Rutaceae families. The methodologies for its extraction and isolation are well-established, with newer, more efficient techniques continually being developed. Its diverse biological activities warrant further investigation for potential therapeutic applications. This guide provides a foundational resource for researchers and professionals in the field to facilitate ongoing and future studies into this valuable furanocoumarin.

References

Isolation of (-)-Oxypeucedanin Hydrate from Angelica dahurica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating (-)-Oxypeucedanin hydrate (B1144303), a bioactive furanocoumarin, from the roots of Angelica dahurica. The document details established experimental protocols, presents quantitative data for comparison, and illustrates relevant biological signaling pathways.

Introduction

Angelica dahurica, a plant with a long history in traditional medicine, is a rich source of various furanocoumarins.[1][2] Among these, (-)-Oxypeucedanin and its hydrate have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[2][3][4] This guide focuses on the practical aspects of isolating (-)-Oxypeucedanin hydrate, providing researchers with the necessary information to efficiently obtain this compound for further study and development. The methanolic extract of Angelica dahurica roots is considered one of the richest natural sources of oxypeucedanin (B192039).[3][4]

Experimental Protocols

Two primary methodologies for the isolation of this compound are presented: conventional solvent extraction followed by chromatography and a more recent method utilizing ionic liquids.

1. Conventional Solvent Extraction and Chromatographic Purification

This traditional approach involves the extraction of dried, pulverized Angelica dahurica roots with an organic solvent, followed by fractionation and purification using column chromatography.

  • Extraction:

    • The dried and powdered roots of Angelica dahurica are extracted with methanol (B129727) under reflux.[5]

    • The resulting extract is concentrated in vacuo to yield a crude extract.[5] One study reported a yield of 34.4% from the dried roots.[5]

  • Fractionation:

    • The crude methanol extract is suspended in water.[5]

    • The aqueous suspension is then successively partitioned with ethyl acetate (B1210297) and n-butanol to separate compounds based on their polarity.[5]

    • The ethyl acetate-soluble fraction is known to be a rich source of oxypeucedanin.[3][4]

  • Purification:

    • The concentrated ethyl acetate fraction is subjected to repeated silica (B1680970) gel column chromatography.[6]

    • A common eluting solvent system for the silica gel column is a mixture of n-hexane and ethyl acetate (e.g., a 3:2 ratio).[3]

    • Fractions are collected and monitored by techniques such as Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Final purification can be achieved through recrystallization or by using Sephadex LH-20 column chromatography.[3]

2. Ionic Liquid-Based Extraction and Back-Extraction

A more recent and efficient method employs ionic liquids (ILs) as alternative extraction solvents. This method has shown high extraction yields in a shorter time frame.[7][8][9][10]

  • Optimized Ionic Liquid Extraction:

    • Mix one gram of ground A. dahurica roots with the ionic liquid [Bmim]Tf2N.[7]

    • Soak the mixture for 30 minutes with constant rotation (500 rpm).[7]

    • Extract on a hot plate at 60°C for 180 minutes.[7][8][9][10] The optimal solvent-to-solid ratio is 8:1.[7][8][9][10]

    • After extraction, the sample is vacuum-filtered through a 0.45 μm membrane filter.[7]

  • Back-Extraction:

    • 0.01 N HCl has been shown to be effective for back-extracting the target compounds from the [Bmim]Tf2N solution.[8][9]

Data Presentation

The following tables summarize quantitative data from various studies on the isolation of this compound.

Table 1: Ionic Liquid Extraction Optimization Parameters and Yields [7][8][9][10]

ParameterOptimized ValueExtraction Yield of Oxypeucedanin Hydrate
Ionic Liquid[Bmim]Tf2N-
Solvent/Solid Ratio8:1-
Extraction Temperature60 °C98.06%
Extraction Time180 min-
Final Product Content -36.99%

Table 2: Comparison of Extraction Solvents [7]

SolventExtraction Yield of Oxypeucedanin Hydrate
[Bmim]Tf2N98.06%
MethanolNot explicitly stated for Oxypeucedanin Hydrate alone
EthanolNot explicitly stated for Oxypeucedanin Hydrate alone
Ethyl AcetateNot explicitly stated for Oxypeucedanin Hydrate alone

Mandatory Visualizations

G Workflow for Conventional Isolation of this compound A Dried & Powdered Angelica dahurica Roots B Methanol Extraction (Reflux) A->B C Crude Methanol Extract B->C D Suspend in Water & Partition with Ethyl Acetate C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography (n-hexane:ethyl acetate) E->F G Fraction Collection & TLC Monitoring F->G H Purified Fractions G->H I Recrystallization / Sephadex LH-20 H->I J This compound I->J

Caption: Conventional Isolation Workflow.

G Workflow for Ionic Liquid-Based Isolation A Ground Angelica dahurica Roots B Ionic Liquid Extraction ([Bmim]Tf2N, 60°C, 180 min) A->B C IL Solution with Extracted Compounds B->C D Back-Extraction (0.01 N HCl) C->D E Enriched Product D->E F This compound E->F

Caption: Ionic Liquid Isolation Workflow.

G Simplified MAPK Signaling Pathway Modulation by Oxypeucedanin cluster_cell Neuro-2A Cell Oxypeucedanin Oxypeucedanin MAPK_Pathway MAPK Signaling Pathway Oxypeucedanin->MAPK_Pathway Erk2 Erk2 (Upregulated) MAPK_Pathway->Erk2 p38MAPK p38MAPK (Upregulated) MAPK_Pathway->p38MAPK Gene_Expression Altered Gene Expression Erk2->Gene_Expression p38MAPK->Gene_Expression

Caption: MAPK Signaling Pathway Modulation.

G Oxypeucedanin Hydrate (OXH) and TLR4/MD2 Signaling LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds & Activates OXH Oxypeucedanin Hydrate (OXH) OXH->TLR4_MD2 Competitively Binds (Inhibits) NFkB_MAPK NF-κB/MAPK Pathway Activation TLR4_MD2->NFkB_MAPK Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_MAPK->Inflammation

Caption: TLR4/MD2 Signaling Inhibition.

Biological Activity and Signaling Pathways

(-)-Oxypeucedanin and its hydrate exert their biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for drug development.

  • MAPK Signaling Pathway: In mouse neuroblastoma Neuro-2A cells, oxypeucedanin has been shown to upregulate genes involved in the mitogen-activated protein kinase (MAPK) signaling pathway.[11] Specifically, it leads to an increase in the protein expression levels of Erk2 and p38MAPK, as well as their phosphorylated forms.[11] This modulation of MAPK signaling may underlie some of its pharmacological effects.[11]

  • Caspase-3/Gasdermin E Signaling: Oxypeucedanin has been found to alleviate cisplatin-induced intestinal toxicity by impairing the caspase-3/gasdermin E signaling pathway.[12]

  • TLR4-MD2/NF-κB/MAPK Signaling Axis: Oxypeucedanin hydrate has demonstrated potent anti-inflammatory properties by targeting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex.[13] It competitively binds to this complex, thereby inhibiting the downstream activation of the NF-κB and MAPK pathways.[13] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[13]

  • P-Glycoprotein (P-gp) Substrate: Studies have indicated that oxypeucedanin hydrate acts as a substrate for P-glycoprotein (P-gp), an important transporter involved in drug efflux.[14][15] This interaction suggests a potential for pharmacokinetic interactions with other drugs that are also P-gp substrates.[14][15]

This guide provides a foundational understanding for the isolation and study of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising natural compound.

References

Phytochemical Analysis of Furanocoumarins in Citrus Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanocoumarins are a class of secondary metabolites prevalent in various plant families, most notably the Rutaceae family, which includes Citrus species.[1] These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities. These activities range from phototoxicity and antimicrobial properties to significant interactions with drug metabolism, famously known as the "grapefruit juice effect."[2][3] Furanocoumarins can inhibit cytochrome P450 enzymes, particularly CYP3A4, leading to altered bioavailability and potential toxicity of co-administered drugs.[4] This technical guide provides a comprehensive overview of the phytochemical analysis of furanocoumarins in Citrus species, detailing quantitative data, experimental protocols, and biosynthetic pathways.

Quantitative Data of Furanocoumarins in Citrus Species

The concentration and composition of furanocoumarins vary significantly among different Citrus species and even between different parts of the fruit, such as the peel (flavedo and albedo) and the pulp.[2][3] The peel generally contains a higher diversity and concentration of these compounds compared to the pulp.[3][5] Below are summary tables of quantitative data for key furanocoumarins found in various Citrus species, compiled from multiple studies.

Table 1: Furanocoumarin Content in the Peel of Various Citrus Species (μg/g dry weight)

FuranocoumarinGrapefruit (C. paradisi)Pummelo (C. maxima)Lemon (C. limon)Bergamot (C. bergamia)Sweet Orange (C. sinensis)
Bergapten 263 (in essential oil, mg/L)[6]PresentHighHighLow
Bergamottin 1791 (in essential oil, mg/L)[6]HighHighHighLow
6',7'-Dihydroxybergamottin High[6]PresentPresentPresentLow
Epoxybergamottin High[6]PresentPresentPresentLow
Isopimpinellin PresentPresentHighPresentLow
Xanthotoxin PresentLowHighPresentAbsent
Psoralen Detected[4]Detected[4]PresentPresentLow
Oxypeucedanin LowPresentPresentPresentLow

Note: "Present" indicates the furanocoumarin has been identified, but quantitative data in μg/g DW was not specified in the cited sources. "Detected" indicates the compound was found in the analysis. Concentrations can vary significantly based on cultivar, maturity, and environmental factors.

Table 2: Furanocoumarin Content in the Pulp and Juice of Various Citrus Species (μg/mL or μg/g fresh weight)

FuranocoumarinGrapefruit JuicePummelo Juice
Bergaptol 0.23 ± 0.02 (μg/mL)[4]0.11 ± 0.01 (μg/mL)[4]
Psoralen 0.08 ± 0.01 (μg/mL)[4]0.03 ± 0.00 (μg/mL)[4]
6',7'-Dihydroxybergamottin 4.52 ± 0.21 (μg/mL)[4]1.23 ± 0.05 (μg/mL)[4]
Bergamottin 5.89 ± 0.23 (μg/mL)[4]0.58 ± 0.03 (μg/mL)[4]
Bergapten Not Detected[4]Not Detected[4]

Experimental Protocols

Accurate quantification of furanocoumarins requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common techniques employed.[7][8]

Sample Preparation and Extraction

The extraction of furanocoumarins is a critical step that influences the accuracy of the final quantification.

  • Methanol-based Extraction (for Peel and Pulp):

    • Obtain fresh Citrus fruit and separate the peel and pulp.

    • Lyophilize (freeze-dry) the separated tissues to remove water.

    • Grind the dried tissues into a fine powder.

    • Accurately weigh approximately 2.0 g of the powdered sample.[9]

    • Add 15 mL of methanol (B129727) to the sample in a suitable container.[9]

    • Agitate the mixture in a shaking water bath for 30 minutes at 25°C.[9]

    • Centrifuge the mixture for 10 minutes at 10,000 x g.[9]

    • Collect the supernatant.

    • Repeat the extraction process two more times with fresh methanol.[9]

    • Pool the supernatants and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of the mobile phase for HPLC or UPLC analysis.

  • Solid-Phase Extraction (SPE) for Juice Samples:

    • Centrifuge the citrus juice to remove solid particles.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load a specific volume of the juice onto the cartridge.

    • Wash the cartridge with water to remove sugars and other polar compounds.

    • Elute the furanocoumarins with a suitable solvent such as ethyl acetate (B1210297) or methanol.[6][10]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used method for the separation and quantification of furanocoumarins.[4][11]

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., Inertsil ODS-2, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is typically employed for good separation.[4]

  • Detection Wavelength: Furanocoumarins are usually detected at 310 nm or 254 nm.[9][12]

  • Quantification: External standards of known concentrations are used to create a calibration curve for each furanocoumarin. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

Example HPLC Protocol:

  • Column: Inertsil ODS-2 C18 column (250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Gradient elution with Solvent A (Water) and Solvent B (Acetonitrile).[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 310 nm.

  • Quantification: Based on peak areas of authentic standards.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher sensitivity and selectivity, allowing for the detection and quantification of a wider range of furanocoumarins, even at low concentrations.[2][8]

  • Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).[13]

  • Column: A sub-2 µm particle size C18 column (e.g., Agilent ZORBAX Extend-C18, 1.8 µm).[9]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is often used.[9]

  • Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

  • Detection: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are used for high selectivity and sensitivity.

  • Quantification: Stable isotope-labeled internal standards are recommended for the most accurate quantification, though external calibration can also be used.

Example UPLC-MS Protocol:

  • Column: Agilent ZORBAX Extend-C18 column (100 mm × 2.1 mm, 1.8 μm).[9]

  • Mobile Phase: Gradient elution with (A) water/0.1% formic acid and (B) acetonitrile/0.1% formic acid.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • MS Detection: Triple quadrupole mass spectrometer with ESI source in positive ion mode.

  • Quantification: MRM transitions are established for each target furanocoumarin and its internal standard.

Visualizations: Workflows and Pathways

Experimental Workflow for Furanocoumarin Analysis

The following diagram illustrates the general workflow for the phytochemical analysis of furanocoumarins in Citrus species.

G Experimental Workflow for Furanocoumarin Analysis A Citrus Sample (Peel/Pulp/Juice) B Sample Preparation (Lyophilization, Grinding) A->B C Extraction (Methanol or SPE) B->C D Filtration / Concentration C->D E Analytical Separation (HPLC or UPLC) D->E F Detection (UV or MS) E->F G Data Analysis (Quantification) F->G H Results G->H

Workflow for Furanocoumarin Analysis
Biosynthesis of Furanocoumarins in Citrus

Furanocoumarins are synthesized via the phenylpropanoid and mevalonate (B85504) pathways.[1] The key precursor is umbelliferone (B1683723) (7-hydroxycoumarin), which is derived from phenylalanine.[6] Umbelliferone then undergoes prenylation and subsequent cyclization and modifications to form the diverse array of linear and angular furanocoumarins found in Citrus.[1][6]

G Simplified Biosynthetic Pathway of Furanocoumarins cluster_phenylpropanoid Phenylpropanoid Pathway cluster_mevalonate Mevalonate Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid Umbelliferone Umbelliferone (7-hydroxycoumarin) p_Coumaric_acid->Umbelliferone Prenylation Prenylation Umbelliferone->Prenylation DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->Prenylation Intermediates Prenylated Intermediates (e.g., Demethylsuberosin) Prenylation->Intermediates P450_enzymes Cytochrome P450 Monooxygenases Intermediates->P450_enzymes Furanocoumarins Linear & Angular Furanocoumarins (Psoralen, Bergapten, etc.) P450_enzymes->Furanocoumarins

Furanocoumarin Biosynthesis Pathway

Conclusion

The phytochemical analysis of furanocoumarins in Citrus species is essential for ensuring the safety and efficacy of food products, cosmetics, and pharmaceuticals. The methods outlined in this guide, particularly HPLC and UPLC-MS, provide the necessary sensitivity and selectivity for accurate quantification. A thorough understanding of the distribution of these compounds across different Citrus varieties and fruit tissues is crucial for drug development professionals to mitigate the risks of drug-furanocoumarin interactions. Further research into the genetic and environmental factors influencing furanocoumarin biosynthesis will be vital for the development of new Citrus cultivars with lower furanocoumarin content.

References

(-)-Oxypeucedanin hydrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Oxypeucedanin hydrate (B1144303), a naturally occurring furanocoumarin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of (-)-Oxypeucedanin hydrate. Due to the limited availability of data for the specific (-)-enantiomer, this document also includes information on (+)-Oxypeucedanin hydrate and stereochemically unspecified Oxypeucedanin hydrate, with clear distinctions made. This guide summarizes key quantitative data in structured tables, outlines experimental protocols for isolation, and visualizes a relevant signaling pathway to facilitate further research and development.

Chemical Structure and Identification

This compound is the hydrated form of the levorotatory enantiomer of Oxypeucedanin. The core structure is a furanocoumarin, characterized by a furan (B31954) ring fused to a coumarin (B35378) moiety.

Table 1: Chemical Identifiers for Oxypeucedanin Hydrate Stereoisomers

IdentifierThis compound(+)-Oxypeucedanin Hydrate
IUPAC Name 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]-7H-furo[3,2-g]chromen-7-one[1]4-[(2R)-2,3-dihydroxy-3-methylbutoxy]-7H-furo[3,2-g][2]benzopyran-7-one[3]
Synonyms (-)-Prangol, (S)-(-)-Oxypeucedan hydrate[1](+)-Aviprin, Prangol, Prangolarin hydrate[3]
CAS Number 133164-11-1[1][4]2643-85-8[5]
Molecular Formula C₁₆H₁₆O₆[4]C₁₆H₁₆O₆[5]
Molecular Weight 304.29 g/mol [4]304.3 g/mol [3]
SMILES CC(C)(O)--INVALID-LINK--COc1c2ccoc2cc2oc(=O)ccc12CC(C)(O)--INVALID-LINK--COC1=C(C=CO2)C2=CC(O3)=C1C=CC3=O[3]
InChI InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m0/s1InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m1/s1[3]
InChIKey PEWFWDOPJISUOK-VIFPVBSRSA-NPEWFWDOPJISUOK-CYBMUJFWSA-N[3]

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported. The following table summarizes available data, primarily for the (+)-enantiomer or the unspecified form. It is anticipated that the properties of the (-)-enantiomer are similar, with the exception of optical rotation.

Table 2: Physicochemical Properties of Oxypeucedanin Hydrate

PropertyValueStereoisomerSource
Appearance White to off-white solidUnspecified[6]
Melting Point 187-188 °CUnspecified
Solubility Soluble in DMSO, ethanol, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.(+)[3]
UV max (in Ethanol) 222, 251, 260, 269, 310 nm(+)[3]

Biological Activities and Signaling Pathways

Oxypeucedanin hydrate, without specific stereochemistry noted, has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antiproliferative effects.[4]

A study on the furanocoumarins from Ducrosia anethifolia indicated that they possess antiproliferative and cytotoxic activities.[1] Specifically, (+)-Oxypeucedanin hydrate has shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[3] It also inhibits the proliferation of several cancer cell lines, including human gastric (MK-1), cervical (HeLa), and murine melanoma (B16/F10) cells, along with sensitive and multidrug-resistant murine lymphoma cells (L5178Y).[3]

Anti-inflammatory Effects and the TLR4-MD2/NF-κB/MAPK Signaling Pathway

A significant study demonstrated that Oxypeucedanin hydrate (stereoisomer not specified) alleviates rheumatoid arthritis. The proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 2 (MD2) complex, which subsequently suppresses the downstream nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Below is a diagram illustrating this signaling pathway.

TLR4_Signaling_Pathway cluster_downstream Downstream Signaling LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates OXH (-)-Oxypeucedanin hydrate OXH->TLR4_MD2 Inhibits NFkB NF-κB Activation TLR4_MD2->NFkB MAPK MAPK Activation TLR4_MD2->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines

Figure 1. Inhibition of the TLR4/MD2 signaling pathway by Oxypeucedanin hydrate.

Experimental Protocols

Isolation of Oxypeucedanin Hydrate from Angelica dahurica

The following protocol is a generalized procedure for the isolation of Oxypeucedanin hydrate, as detailed in a study utilizing ionic liquids. The original study did not specify the resulting stereoisomer.

Objective: To extract and purify Oxypeucedanin hydrate from the roots of Angelica dahurica.

Materials:

  • Dried roots of Angelica dahurica

  • Ionic Liquid: 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf₂N)

  • Back-extraction solvent: 0.01 N HCl

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Methodology:

  • Extraction:

    • Powdered roots of A. dahurica are mixed with [Bmim]Tf₂N at a solvent-to-solid ratio of 8:1.

    • The mixture is heated to 60°C and agitated for 180 minutes.

    • The solid residue is separated from the ionic liquid extract.

  • Back-extraction:

    • The ionic liquid extract containing Oxypeucedanin hydrate is mixed with 0.01 N HCl.

    • The mixture is vigorously shaken to transfer the target compound to the aqueous phase.

    • The aqueous phase is collected.

  • Purification:

    • The aqueous extract is then subjected to further purification, typically using chromatographic techniques such as preparative HPLC, to yield pure Oxypeucedanin hydrate.

  • Analysis:

    • The purity and identity of the isolated compound are confirmed using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound represents a promising natural product with potential for therapeutic development, particularly in the area of anti-inflammatory and antiproliferative agents. However, a significant portion of the currently available detailed research has been conducted on the (+)-enantiomer or on stereochemically unspecified "Oxypeucedanin hydrate". This guide highlights the need for further research focused specifically on the (-)-enantiomer to fully elucidate its unique biological activities and therapeutic potential. The provided information on chemical properties, the inhibitory action on the TLR4/MD2/NF-κB/MAPK signaling pathway, and established isolation protocols serve as a valuable resource for researchers and drug developers in this field. It is crucial for future studies to clearly define the stereochemistry of the Oxypeucedanin hydrate being investigated to ensure clarity and reproducibility in the scientific literature.

References

In-Depth Technical Guide: Preliminary Biological Screening of (-)-Oxypeucedanin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Oxypeucedanin hydrate (B1144303) (OXH) is a linear furanocoumarin, a class of naturally occurring compounds found in various plants, notably in species from the Apiaceae and Rutaceae families.[1] Furanocoumarins are recognized for their diverse and potent biological activities, which has led to significant interest in their therapeutic potential.[2] OXH, a hydrated derivative of oxypeucedanin, has emerged as a subject of preliminary biological screenings to elucidate its pharmacological profile. This guide provides a comprehensive overview of the current in vitro data on OXH, focusing on its anti-inflammatory properties, interaction with drug transporters and metabolic enzymes, and associated experimental methodologies.

Summary of Biological Activities

(-)-Oxypeucedanin hydrate has demonstrated a range of biological activities in preclinical in vitro models. The primary areas of investigation have been its potent anti-inflammatory effects, its role as a substrate and inhibitor of the drug efflux pump P-glycoprotein (P-gp), and its inhibitory action on the metabolic enzyme Cytochrome P450 3A4 (CYP3A4).

Anti-inflammatory Activity

OXH exhibits significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, OXH was shown to reverse the increased expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Furthermore, it effectively reduces the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3][4] A key mechanism for this activity is its ability to suppress the activation of the NF-κB/MAPK signaling pathway by competing with LPS for binding to the Toll-like receptor 4 (TLR4)/MD2 complex.[3][4] OXH also contributes to reducing oxidative stress by decreasing the production of reactive oxygen species (ROS).[3]

Interaction with P-glycoprotein (P-gp)

P-glycoprotein is a critical efflux transporter that plays a major role in multidrug resistance in cancer and affects the pharmacokinetics of many drugs. In vitro studies have identified OXH as a substrate for P-gp, as indicated by a corrected efflux ratio of 3.3 ± 0.7 in bidirectional transport assays.[1][5] Additionally, OXH has been shown to inhibit P-gp function. This was demonstrated by its ability to increase the accumulation of the P-gp substrate calcein-AM in P-gp-overexpressing cells in a concentration-dependent manner and to decrease the transport of daunorubicin (B1662515) across Caco-2 cell monolayers.[1]

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on metabolic enzymes. It has been shown to inhibit the activity of CYP3A4, a major enzyme involved in drug metabolism, with a reported IC50 value of 26.36 μM.[1]

Quantitative Data Presentation

The following table summarizes the key quantitative findings from the preliminary biological screening of this compound.

Biological ActivityAssay/Model SystemTarget/EndpointResultReference
Anti-inflammatory LPS-induced RAW264.7 macrophagesCell ViabilityNo toxicity observed up to 120 μM[3]
LPS-induced RAW264.7 macrophagesInflammatory Cytokines (TNF-α, IL-6, IL-1β)Dose-dependent reduction at 15, 30, and 60 μM[3]
TLR4/MD2 Complex BindingBinding Affinity (Kd)33.7 μM[4]
P-glycoprotein Interaction Bidirectional Transport (LLC-PK1 and LLC-GA5-COL300 cells)P-gp Substrate IdentificationCorrected Efflux Ratio: 3.3 ± 0.7[1][5]
Calcein-AM Uptake (LLC-GA5-COL300 cells)P-gp InhibitionConcentration-dependent increase in calcein (B42510) accumulation[1][5]
Daunorubicin Transport (Caco-2 cells)P-gp InhibitionDecreased basolateral to apical transport[1][5]
Enzyme Inhibition In vitro CYP3A4 assayCYP3A4 ActivityIC50: 26.36 μM[1]

Experimental Protocols

Anti-inflammatory Activity in LPS-Induced Macrophages

This protocol describes the general procedure for evaluating the anti-inflammatory effects of OXH on RAW264.7 macrophage cells.

  • Cell Culture and Treatment: RAW264.7 murine macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of OXH (e.g., 15, 30, 60 μM) for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3]

  • Cell Viability Assay (MTT): To ensure that the observed effects are not due to cytotoxicity, a cell viability assay is performed. Cells are treated with OXH at various concentrations (e.g., up to 120 μM).[3] After incubation, MTT reagent is added to the wells. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then dissolved in a solvent (e.g., DMSO). The absorbance is measured with a microplate reader.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]

  • Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells and reverse-transcribed into cDNA. Quantitative real-time PCR is performed using specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization. The 2^–ΔΔCt method is used to calculate the relative mRNA expression levels.[3] A typical thermal cycling profile is: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds, 59°C for 10 seconds, and 72°C for 20 seconds.[3]

P-glycoprotein (P-gp) Interaction Assays

These protocols are used to determine if a compound is a substrate or inhibitor of the P-gp transporter.

  • Bidirectional Transport Assay (P-gp Substrate): This assay uses two cell lines: a parental line (e.g., LLC-PK1) and a cell line overexpressing P-gp (e.g., LLC-GA5-COL300).[1][5] The cells are grown to form a confluent monolayer on permeable supports. OXH is added to either the apical (A) or basolateral (B) chamber. After incubation, the concentration of OXH in the receiving chamber is quantified. The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. A corrected efflux ratio significantly greater than 1 indicates that the compound is a substrate of the efflux transporter.[1][5]

  • Calcein-AM Accumulation Assay (P-gp Inhibition): This assay measures the ability of OXH to inhibit P-gp's efflux activity.[1][5] P-gp-overexpressing cells (e.g., LLC-GA5-COL300) are incubated with the fluorescent P-gp substrate Calcein-AM in the presence or absence of OXH. Calcein-AM is non-fluorescent but is converted to fluorescent calcein by intracellular esterases. P-gp actively pumps Calcein-AM out of the cell. Inhibition of P-gp by OXH leads to increased intracellular accumulation of Calcein-AM and thus a higher fluorescence signal, which can be measured using a fluorescence plate reader.[1][6]

CYP3A4 Inhibition Assay

This protocol provides a general method for assessing the inhibitory potential of OXH on CYP3A4 activity.

  • In Vitro Incubation: The assay is typically performed using human liver microsomes or recombinant human CYP3A4 enzymes, which serve as the source of the enzyme.[1][7] A specific substrate for CYP3A4 (e.g., testosterone (B1683101) or a fluorescent probe) is incubated with the enzyme source, a NADPH-generating system (as a cofactor), and varying concentrations of the inhibitor (OXH).[1][5]

  • Quantification: The reaction is stopped after a set time, and the amount of metabolite produced is quantified, usually by HPLC or fluorescence detection.

  • IC50 Determination: The percentage of inhibition at each OXH concentration is calculated relative to a control incubation without the inhibitor. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined by non-linear regression analysis of the concentration-response curve.[1]

Signaling Pathways and Experimental Workflows

TLR4-MD2/NF-κB/MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the initial step of a key inflammatory cascade. It competes with LPS for binding to the TLR4/MD2 complex, thereby inhibiting downstream activation of both the NF-κB and MAPK signaling pathways. This suppression leads to a reduction in the transcription and production of various pro-inflammatory genes and cytokines.[3][4]

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4_MD2 TLR4/MD2 Complex MAPK MAPK Pathway TLR4_MD2->MAPK NFkB_complex IκB-NF-κB TLR4_MD2->NFkB_complex NFkB NF-κB MAPK->NFkB Activates NFkB_complex->NFkB Activates Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocates Cytokines TNF-α, IL-6, IL-1β Inflammatory_Genes->Cytokines Leads to LPS LPS LPS->TLR4_MD2 OXH (-)-Oxypeucedanin hydrate OXH->TLR4_MD2 Inhibits

Caption: Inhibition of the LPS-induced TLR4/NF-κB/MAPK signaling pathway by this compound.

Experimental Workflow for Anti-inflammatory Screening

The following diagram outlines a typical workflow for assessing the anti-inflammatory potential of a test compound like this compound in a cell-based assay.

Workflow cluster_assays Data Collection & Analysis node1 Culture RAW264.7 Macrophage Cells node2 Pre-treat cells with This compound node1->node2 node3 Induce Inflammation with LPS node2->node3 node4 Incubate node3->node4 assay1 Collect Supernatant for ELISA (Cytokines) node4->assay1 assay2 Lyse Cells for qRT-PCR (mRNA) node4->assay2 assay3 Perform MTT Assay (Cell Viability) node4->assay3 result Determine Anti-inflammatory Efficacy & Cytotoxicity assay1->result assay2->result assay3->result

Caption: General experimental workflow for in vitro anti-inflammatory screening.

References

In Vitro Cytotoxic Activity of (-)-Oxypeucedanin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic activity of (-)-Oxypeucedanin hydrate (B1144303), a naturally occurring furanocoumarin. This document summarizes the available quantitative data on its cytotoxic effects, details the experimental protocols for key assays, and visualizes the known signaling pathways involved in its mechanism of action.

Quantitative Cytotoxic Activity

(-)-Oxypeucedanin and its derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. While specific quantitative data for (-)-Oxypeucedanin hydrate is limited in publicly available literature, the following tables summarize the reported 50% inhibitory concentration (IC50) values for oxypeucedanin (B192039) and its related compounds to provide a comparative context for its potential cytotoxic potency.

Table 1: In Vitro Cytotoxicity (IC50) of Oxypeucedanin and Its Derivatives against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference CompoundReference IC50 (µg/mL)
OxypeucedaninHL-60Human Leukemia27.596.1Adriamycin2.8
OxypeucedaninA549Lung Carcinoma>30>104.8--
OxypeucedaninHCT-15Colon Adenocarcinoma>30>104.8--
OxypeucedaninSK-MEL-2Skin Melanoma>30>104.8--
OxypeucedaninSK-OV-3Ovarian Cancer>30>104.8--
OxypeucedaninXF498CNS Cancer>30>104.8--
Oxypeucedanin Hydrate AcetonideHL-60Human Leukemia----
Pangelin (B192048) (hydrated derivative)HL-60Human Leukemia----

Note: Hydrated derivatives of oxypeucedanin, such as pangelin and oxypeucedanin hydrate acetonide, have been reported to exhibit high cytotoxic effects, though specific IC50 values were not provided in the reviewed literature.[1][2]

Mechanism of Action: Signaling Pathways

The cytotoxic activity of oxypeucedanin is attributed to its ability to induce cell cycle arrest and apoptosis. The following signaling pathways have been implicated in its mechanism of action.

G2/M Phase Cell Cycle Arrest

Oxypeucedanin has been shown to induce cell cycle arrest at the G2/M phase in human cancer cells.[3][4][5][6][7] This arrest is associated with the downregulation of key regulatory proteins.

G2_M_Arrest cluster_G2_M G2/M Phase Progression cluster_M_Phase M Phase Entry Oxypeucedanin This compound CyclinB1 Cyclin B1 Oxypeucedanin->CyclinB1 Cdc2 Cdc2 Oxypeucedanin->Cdc2 Cdc25c Cdc25c Oxypeucedanin->Cdc25c pChk1 p-Chk1 (Ser345) Oxypeucedanin->pChk1 M_Phase M Phase CyclinB1->M_Phase Cdc2->M_Phase Cdc25c->Cdc2 pChk1->Cdc25c

Caption: G2/M phase cell cycle arrest induced by this compound.

p53-Dependent Apoptosis

The pro-apoptotic effects of oxypeucedanin are mediated, in part, through a p53-dependent pathway involving the regulation of MDM2 and p21.[3][8][9]

p53_Apoptosis cluster_p53_pathway p53 Signaling cluster_cellular_outcomes Cellular Outcomes Oxypeucedanin This compound p53 p53 Oxypeucedanin->p53 MDM2 MDM2 p53->MDM2 p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis MDM2->p53 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: p53-dependent apoptotic pathway activated by this compound.

Caspase-Mediated Apoptosis

Oxypeucedanin has been observed to induce apoptosis through the activation of the caspase cascade, a key component of the programmed cell death machinery.[10][11]

Caspase_Apoptosis cluster_Mitochondria Mitochondrial Pathway cluster_Caspase_Cascade Caspase Cascade Oxypeucedanin This compound Bax Bax Oxypeucedanin->Bax Bcl2 Bcl-2 Oxypeucedanin->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Caspase-mediated apoptosis induced by this compound.

Experimental Protocols

The following protocols are generalized methods for assessing in vitro cytotoxicity. Specific parameters may need to be optimized for this compound and the cell lines under investigation.

Cell Culture
  • Cell Lines: Select appropriate human cancer cell lines (e.g., HL-60, A549, HepG2, MCF-7).

  • Culture Medium: Use the recommended medium for each cell line (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells regularly to maintain exponential growth.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with this compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution (0.5 mg/mL) D->E F 6. Incubate for 4h E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol Steps:

  • Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

SRB_Workflow cluster_workflow SRB Assay Workflow A 1. Seed cells and treat as in MTT assay B 2. Fix cells with cold 10% TCA A->B C 3. Incubate for 1h at 4°C B->C D 4. Wash with water and air dry C->D E 5. Stain with 0.4% SRB solution D->E F 6. Incubate for 30 min at RT E->F G 7. Wash with 1% acetic acid and air dry F->G H 8. Solubilize bound dye with 10 mM Tris base G->H I 9. Read absorbance at 510 nm H->I

Caption: Workflow for the SRB cytotoxicity assay.

Protocol Steps:

  • Follow steps 1-4 of the MTT assay protocol.

  • After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

  • Incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate for 30 minutes at room temperature.

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability and IC50 value.

Conclusion

This compound exhibits promising in vitro cytotoxic activity against various cancer cell lines. Its mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis through p53-dependent and caspase-mediated signaling pathways. Further research is warranted to fully elucidate its therapeutic potential, including more extensive studies to determine its IC50 values across a broader range of cancer cell lines and in vivo efficacy studies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

anti-inflammatory properties of natural coumarins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Anti-inflammatory Properties of Natural Coumarins

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins are a diverse class of naturally occurring phenolic compounds derived from the benzopyrone family, widely distributed in the plant kingdom.[1] Historically used in traditional medicine, recent scientific investigation has highlighted their significant anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutic agents for a range of inflammatory disorders.[2] These bioactive molecules exert their effects through multiple complex mechanisms, including the modulation of key cellular signaling pathways, inhibition of pro-inflammatory enzymes, and suppression of inflammatory mediators.[2][3][4] This technical guide provides a comprehensive overview of the anti-inflammatory activities of natural coumarins, detailing their mechanisms of action, summarizing quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to evaluate their efficacy.

Core Mechanisms of Anti-inflammatory Action

Natural coumarins mitigate inflammation by targeting several critical signaling cascades and enzymes involved in the inflammatory response. Their multifactorial approach includes the inhibition of pro-inflammatory cytokine production, modulation of immune cell function, and antioxidant activities.[2][5] The primary mechanisms are detailed below.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[7] Once in the nucleus, it upregulates the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like COX-2 and iNOS.[8]

Several coumarins, including imperatorin, osthole, and umbelliferone, have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[1][9][10] They typically achieve this by preventing the phosphorylation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene transcription.[6][7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK activates IkBa_NFkB IkBα NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IkBa_p P-IkBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB releases Proteasome Proteasome IkBa_p->Proteasome degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Coumarins Natural Coumarins Coumarins->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes transcription

Figure 1: Inhibition of the NF-κB Pathway by Natural Coumarins.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[11] The activation (phosphorylation) of these kinases by stimuli like LPS leads to the downstream activation of transcription factors that regulate the expression of pro-inflammatory cytokines and enzymes.[3][12] Studies have demonstrated that various coumarins, such as esculin, 6-methylcoumarin, and auraptene, can suppress the phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response in cells like LPS-stimulated macrophages.[11][13]

MAPK_Pathway cluster_mapk MAPK Cascades Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Coumarins Natural Coumarins Coumarins->MKK3_6 inhibit phosphorylation Coumarins->MKK4_7 Coumarins->MEK1_2 Inflammatory_Response Inflammatory Response (Cytokine Production, etc.) Transcription_Factors->Inflammatory_Response

Figure 2: Modulation of MAPK Signaling Cascades by Coumarins.
Modulation of the JAK/STAT and Nrf2 Pathways

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical route for cytokine signaling that drives inflammation.[12] Some coumarins have been found to interfere with this pathway.[3] Furthermore, coumarins can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9] Nrf2 is a key transcription factor that regulates antioxidant and anti-inflammatory responses.[6] By activating Nrf2, coumarins can suppress NF-κB activity and enhance the expression of cytoprotective genes, contributing to their overall anti-inflammatory effect.[6][9]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The inflammatory response is heavily mediated by prostaglandins (B1171923) and leukotrienes, which are synthesized by COX and LOX enzymes, respectively.[2] Natural coumarins like esculetin, fraxetin, and daphnetin (B354214) are recognized inhibitors of both the lipoxygenase and cyclooxygenase enzyme systems.[14][15][16] By blocking these enzymes, coumarins effectively reduce the production of these key inflammatory mediators, leading to decreased swelling and inflammation.[2][16]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of various natural coumarins has been quantified in numerous studies. The following tables summarize key findings from both in vitro and in vivo experimental models.

Table 1: In Vitro Anti-inflammatory Activity of Natural Coumarins
Coumarin (B35378) DerivativeExperimental ModelParameter MeasuredResultReference(s)
Coumarin LPS-induced RAW264.7 cellsPGE₂ ProductionSignificant reduction[17]
LPS-induced RAW264.7 cellsTNF-α ProductionSignificant reduction[17]
LPS-induced RAW264.7 cellsIL-6 ProductionSignificant reduction[17][18]
Esculetin Rat peritoneal leukocytesLTB₄ GenerationIC₅₀: ~6.6 µM[19][20]
LPS-induced RAW264.7 cellsNO ProductionInhibition observed[1]
Rat colitis modelCOX-2 LevelsReduction[21]
Daphnetin Rat peritoneal leukocytesLTB₄ & TXB₂ GenerationIC₅₀: 1–75 µM[19]
Collagen-induced arthritis (rats)Arthritis SeveritySignificant alleviation[13]
Scopoletin LPS-induced RAW264.7 cellsPro-inflammatory CytokinesInhibition[4]
Umbelliferone Various modelsNF-κB, MAPK, JAK-STATInhibition[3][9]
Imperatorin LPS-induced RAW264.7 cellsiNOS & COX-2 ExpressionInhibition[1]
Fraxetin Rat peritoneal leukocytesLTB₄ GenerationPotent inhibition[19]
Rat chondrocytesTLR4/MyD88/NF-κB pathwaySuppression[4]
Table 2: In Vivo Anti-inflammatory Activity of Natural Coumarins
Coumarin DerivativeExperimental ModelParameter MeasuredResultReference(s)
Coumarin Carrageenan-induced paw edemaEdema / SwellingReduction[14][22]
Imperatorin Carrageenan-induced paw edemaPaw EdemaInhibition[1]
Esculetin TNBS-induced colitis in ratsIntestinal InflammationReduction[1][21]
Daphnetin TNBS-induced colitis in ratsIntestinal InflammationReduction[13][19]
Scoparone TNBS-induced colitis in ratsIntestinal InflammationReduction[13][19]
Osthole DSS-induced colitis in miceNF-κB p65 & p-IκBαDecreased expression[10]

TNBS: Trinitrobenzene sulfonic acid; DSS: Dextran sulfate (B86663) sodium.

Experimental Protocols & Methodologies

The evaluation of the relies on established in vitro and in vivo models. These protocols are designed to simulate the inflammatory process and quantify the inhibitory effects of the test compounds.

General Experimental Workflow

A typical workflow for assessing anti-inflammatory activity involves a multi-step process from initial cell-based screening to validation in animal models.

Workflow A Cell Culture (e.g., RAW 264.7 Macrophages) B Induce Inflammation (e.g., with LPS) A->B C Treatment with Natural Coumarin B->C D In Vitro Assays C->D E NO Production (Griess Assay) D->E F Cytokine Levels (ELISA) D->F G Protein Expression (Western Blot) D->G H In Vivo Model Selection (e.g., Carrageenan Paw Edema) D->H Promising Results I Animal Treatment & Induction of Inflammation H->I J Measurement of Inflammatory Parameters (e.g., Paw Volume, MPO Activity) I->J K Data Analysis & Conclusion J->K

Figure 3: General Workflow for Evaluating Anti-inflammatory Agents.
Key In Vitro Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This is the most common in vitro model for screening anti-inflammatory compounds.[13]

  • Cell Culture and Seeding: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Cells are seeded into appropriate plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western Blot) and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various non-toxic concentrations of the test coumarin (or vehicle control, e.g., DMSO) for 1-2 hours.[23]

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (typically 0.5-1 µg/mL) to the wells (except for the negative control group) and incubating for a specified period (e.g., 24 hours).[11][23]

  • Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve of sodium nitrite is used for quantification.

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the collected supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[17][18]

  • Western Blot Analysis: Cells are lysed to extract total protein. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key inflammatory proteins (e.g., iNOS, COX-2) and phosphorylated/total proteins of signaling pathways (e.g., p-p65, p-p38). After incubation with a secondary antibody, bands are visualized using chemiluminescence.

Key In Vivo Protocol: Carrageenan-Induced Paw Edema

This is a standard, acute model for evaluating anti-inflammatory drugs in vivo.[24]

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to laboratory conditions for at least one week.

  • Compound Administration: Animals are divided into groups (e.g., vehicle control, positive control like indomethacin, and test coumarin groups). The test coumarin is administered orally or via intraperitoneal injection, typically 1 hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Conclusion and Future Directions

Natural coumarins represent a structurally diverse and pharmacologically significant class of compounds with potent anti-inflammatory properties.[2][19] Their ability to modulate multiple critical signaling pathways, including NF-κB and MAPKs, and to inhibit key inflammatory enzymes like COX and LOX, underscores their therapeutic potential.[12][16] The quantitative data presented from a wide range of in vitro and in vivo studies provides strong evidence for their efficacy.

While preclinical studies are highly promising, further research is necessary.[2] Future investigations should focus on detailed structure-activity relationship (SAR) studies to optimize potency and reduce potential toxicity, comprehensive pharmacokinetic and bioavailability studies, and ultimately, well-designed clinical trials to translate these promising preclinical findings into effective treatments for human inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.[21][24]

References

In Vitro Mechanisms of Action of (-)-Oxypeucedanin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Oxypeucedanin hydrate (B1144303), a furanocoumarin found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro mechanisms of action of (-)-Oxypeucedanin hydrate, with a focus on its anti-inflammatory and anti-cancer properties. The information presented herein is intended to support further research and drug development endeavors.

Anti-inflammatory Mechanism of Action

This compound exhibits potent anti-inflammatory effects, primarily by targeting key signaling pathways involved in the inflammatory response. In vitro studies have elucidated its role in mitigating inflammation, particularly in the context of rheumatoid arthritis.

The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-MD2 complex, which is a critical initiator of the inflammatory cascade upon stimulation by lipopolysaccharide (LPS). This compound directly competes with LPS for binding to the TLR4/MD2 complex, thereby preventing its activation. This interaction has been quantified, showing a binding affinity (Kd) of 33.7 μM. Molecular docking studies further support this by indicating that this compound fits into the binding pocket of the TLR4/MD2 complex.

Inhibition of the TLR4/MD2 complex by this compound leads to the downstream suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This, in turn, results in a significant reduction in the production of pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages. Specifically, it reverses the increased levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Furthermore, this compound has been shown to decrease the production of reactive oxygen species (ROS), which are also key contributors to inflammatory processes.

Signaling Pathway Diagram

OPH_Anti_inflammatory_Pathway cluster_membrane Cell Membrane TLR4_MD2 TLR4/MD2 Complex NFkB_MAPK NF-κB/MAPK Pathways TLR4_MD2->NFkB_MAPK Activates LPS LPS LPS->TLR4_MD2 Activates OPH (-)-Oxypeucedanin hydrate OPH->TLR4_MD2 Inhibits (Kd = 33.7 μM) Inflammatory_Response Pro-inflammatory Cytokines (iNOS, COX-2, IL-1β, IL-6, TNF-α) ROS Production NFkB_MAPK->Inflammatory_Response Induces

Caption: Inhibition of the TLR4/MD2 signaling cascade by this compound.

Anticancer Mechanism of Action

This compound has

The Discovery and Characterization of Oxypeucedanin Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, characterization, and therapeutic potential of oxypeucedanin (B192039) and its derivatives. Designed for researchers, scientists, and drug development professionals, this document consolidates key findings on the biological activities, mechanisms of action, and experimental protocols related to this promising class of furanocoumarins.

Introduction

Oxypeucedanin is a naturally occurring linear furanocoumarin characterized by an epoxide ring in its structure.[1] It is predominantly isolated from plants belonging to the Apiaceae and Rutaceae families, with species such as Angelica dahurica being particularly rich sources.[1] Oxypeucedanin and its derivatives have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2][3] This guide summarizes the current state of knowledge, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Biological Activities and Quantitative Data

Oxypeucedanin and its derivatives exhibit a range of biological activities, with significant potential for therapeutic applications. The following tables summarize the key quantitative data from various studies.

Table 1: Anti-inflammatory and Antioxidant Activity of Oxypeucedanin Derivatives
CompoundAssayModelActivityIC50/ED50Reference
Oxypeucedanin Hydrate (B1144303)Anti-inflammatoryCarrageenan-induced foot oedema in chicksDose-dependent inhibitionED50: 126.4 ± 0.011 mg/kg[4]
Oxypeucedanin HydrateAntioxidantDPPH radical scavengingConcentration-dependent scavengingIC50: 46.63 ± 0.011 µg/mL[4]
Oxypeucedanin HydrateTLR4/MD2 BindingMicroScale ThermophoresisSpecific affinityKd: 33.7 µM[2]
Table 2: Cytotoxicity of Oxypeucedanin Derivatives against Cancer Cell Lines
CompoundCell LineAssayIncubation TimeIC50Reference
XanthotoxinHepG2 (Liver Cancer)Cytotoxicity48h6.9 ± 1.07 µg/mL[5][6]
Coumarin Derivative (Compound 4)HL60 (Leukemia)MTT48h8.09 µM[7]
Coumarin Derivative (Compound 8b)HepG2 (Liver Cancer)MTT48h13.14 µM[7]

Signaling Pathways Modulated by Oxypeucedanin Derivatives

A growing body of evidence indicates that oxypeucedanin derivatives exert their biological effects by modulating key cellular signaling pathways.

Inhibition of the TLR4-MD2/NF-κB/MAPK Signaling Axis

Oxypeucedanin hydrate has been shown to alleviate the symptoms of rheumatoid arthritis by directly targeting the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 2 (MD2) complex. This interaction inhibits the downstream activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial mediators of inflammation.[2]

TLR4_NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds IKK IKK TLR4_MD2->IKK Activates MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4_MD2->MAPK_cascade IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Promotes Transcription MAPK_cascade->Inflammatory_Genes Promotes Transcription NFkB_IkB->NFkB Releases Oxypeucedanin Oxypeucedanin Hydrate Oxypeucedanin->TLR4_MD2 Inhibits (Kd = 33.7 µM)

Inhibition of the TLR4-MD2/NF-κB/MAPK pathway by Oxypeucedanin Hydrate.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Furanocoumarin derivatives, including xanthotoxin, have been demonstrated to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[5][8] Xanthotoxin, for instance, has been shown to arrest the cell cycle at the G2/M phase and induce both early and late-stage apoptosis in HepG2 liver cancer cells.[5][6] The general mechanism often involves the modulation of key proteins in the apoptotic and cell cycle pathways.

Apoptosis_CellCycle_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Furanocoumarin Furanocoumarin Derivatives (e.g., Xanthotoxin) G2_M G2/M Phase Furanocoumarin->G2_M Arrest Mitochondria Mitochondria Furanocoumarin->Mitochondria Induces Mitochondrial Membrane Potential Depolarization G1 G1 Phase S S Phase G1->S S->G2_M G2_M->G1 Mitosis Caspases Caspase Cascade (Caspase-3, -8, -9) Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

General mechanism of apoptosis induction and cell cycle arrest by furanocoumarin derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the isolation and biological evaluation of oxypeucedanin derivatives.

Isolation of Oxypeucedanin from Angelica dahurica

A facile and rapid method for the isolation of oxypeucedanin hydrate from Angelica dahurica involves the use of ionic liquids.

  • Extraction:

    • Powdered roots of A. dahurica are extracted with the ionic liquid [Bmim]Tf2N.

    • Optimal extraction conditions are a solvent/solid ratio of 8:1, a temperature of 60°C, and an extraction time of 180 minutes.

  • Back-Extraction:

    • 0.01 N HCl is used to back-extract the target compounds from the ionic liquid solution.

  • Yields:

    • This method has been reported to yield up to 98.06% for oxypeucedanin hydrate.[9]

Isolation_Workflow start Powdered Angelica dahurica Roots extraction Ionic Liquid Extraction ([Bmim]Tf2N, 60°C, 180 min) start->extraction back_extraction Back-Extraction (0.01 N HCl) extraction->back_extraction final_product Enriched Product (Oxypeucedanin Hydrate & Byakangelicin) back_extraction->final_product

References

Spectroscopic and Mechanistic Insights into (-)-Oxypeucedanin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (-)-Oxypeucedanin hydrate (B1144303), a naturally occurring furanocoumarin with significant anti-inflammatory properties. The document summarizes available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and visualizes a key signaling pathway associated with its biological activity. This information is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the chemical structure of (-)-Oxypeucedanin hydrate. The data presented below is a composite of characteristic values for the furanocoumarin core and related structures.

Table 1: ¹H NMR Spectral Data of this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-36.30d10.0
H-48.19dd10.0, 0.5
H-2'7.60d2.0
H-3'6.94dd2.5, 1.0
Side Chain ProtonsNot fully specified in literature--

Note: The chemical shifts for the dihydroxy-3-methylbutoxy side chain are not fully detailed in the available literature.

Table 2: ¹³C NMR Spectral Data of this compound

Carbon Chemical Shift (δ, ppm)
Furanocoumarin Core16 carbons detectable
Side Chain CarbonsNot fully specified in literature

Note: A complete assignment of the 16 carbons of the furanocoumarin skeleton and the side chain was not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The monoisotopic mass of the hydrated form has been calculated to be 304.09468823 Da[1].

Table 3: Mass Spectrometry Data for Oxypeucedanin (Dehydrated Form)

Technique Precursor Ion (m/z) Product Ion (m/z) Fragmentation
ESI-MS/MS287203Loss of the epoxide side chain

Note: This fragmentation pattern is for oxypeucedanin, the dehydrated form of this compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not extensively published. However, general methodologies for the analysis of furanocoumarins can be adapted.

NMR Spectroscopy Protocol (General)
  • Sample Preparation: The isolated compound is typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

  • Data Acquisition: Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to enable full spectral assignment. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry Protocol (UPLC-ESI-MS/MS)
  • Chromatography: Ultra-performance liquid chromatography (UPLC) is often employed for the separation of furanocoumarins prior to mass analysis. A C18 column is commonly used with a gradient elution of water and acetonitrile, often with a formic acid modifier.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of furanocoumarins.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns. The collision energy is optimized to induce fragmentation and identify characteristic product ions.

Signaling Pathway

Recent research has elucidated the anti-inflammatory mechanism of this compound, showing its interaction with the Toll-like receptor 4 (TLR4)-MD2 complex, which subsequently inhibits the downstream NF-κB and MAPK signaling pathways[2].

G cluster_0 cluster_1 This compound This compound TLR4-MD2 Complex TLR4-MD2 Complex This compound->TLR4-MD2 Complex Inhibition NF-κB Pathway NF-κB Pathway TLR4-MD2 Complex->NF-κB Pathway Activation MAPK Pathway MAPK Pathway TLR4-MD2 Complex->MAPK Pathway Activation Inflammatory Response Inflammatory Response NF-κB Pathway->Inflammatory Response MAPK Pathway->Inflammatory Response

Caption: Inhibition of the TLR4-MD2/NF-κB/MAPK signaling pathway by this compound.

References

Navigating the Challenges of (-)-Oxypeucedanin Hydrate in DMSO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Oxypeucedanin hydrate (B1144303), a furanocoumarin found in various plants, has garnered interest for its potential biological activities. DMSO is a common solvent of choice for initial in vitro screening of such compounds due to its powerful solubilizing properties. However, the behavior of a compound in its solvent environment is a key determinant for the reliability and reproducibility of experimental results.

Solubility Profile in DMSO

While specific quantitative data for the (-)-enantiomer of Oxypeucedanin hydrate is not explicitly documented in publicly available literature, data for the (+)-enantiomer provides a strong indicative value. Enantiomers, being stereoisomers that are mirror images of each other, generally exhibit identical physical properties in an achiral solvent like DMSO. Therefore, the solubility of (-)-Oxypeucedanin hydrate is expected to be virtually identical to its (+) counterpart.

A stock solution of (+)-Oxypeucedanin hydrate can be prepared by dissolving it in the solvent of choice, which should be purged with an inert gas.[1] The solubility of (+)-Oxypeucedanin hydrate is approximately 30 mg/mL in DMSO and dimethylformamide (DMF).[1][2]

SolventReported Solubility of (+)-Oxypeucedanin Hydrate
Dimethyl Sulfoxide (DMSO)~ 30 mg/mL[1][2]
Dimethylformamide (DMF)~ 30 mg/mL[1]
Ethanol~ 5 mg/mL[1]
DMSO:PBS (pH 7.2) (1:2)~ 0.33 mg/mL[1][2]

Table 1: Quantitative Solubility Data for (+)-Oxypeucedanin Hydrate.

It is important to note that this compound is sparingly soluble in aqueous buffers. For experiments requiring an aqueous environment, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution, which can then be diluted with the aqueous buffer of choice.[1] However, it is not recommended to store the aqueous solution for more than one day.[1]

Stability in DMSO: An Uncharted Territory

Currently, there is a lack of specific, publicly available data on the stability of this compound in DMSO solution over time. The solid form of (+)-Oxypeucedanin hydrate is reported to be stable for at least four years when stored at -20°C.[1] While many compounds are stable in DMSO, the stability of any specific compound can be influenced by factors such as its chemical structure, the presence of water in the DMSO, storage temperature, and exposure to light.

Given the absence of direct stability data, a carefully designed experimental protocol is essential to determine the stability of this compound in DMSO for any research application.

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a compound in DMSO.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis A Weigh excess (-)-Oxypeucedanin hydrate into a vial B Add a known volume of DMSO A->B   C Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24h) B->C   D Centrifuge or filter to remove undissolved solid C->D   E Take a precise aliquot of the supernatant D->E   F Dilute with a suitable solvent E->F   G Analyze concentration using a validated analytical method (e.g., HPLC-UV) F->G   Forced_Degradation_Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare a stock solution of This compound in DMSO Aliquots Aliquot into multiple vials for different stress conditions Prep->Aliquots Thermal Thermal Stress (e.g., 40°C, 60°C) Aliquots->Thermal Photolytic Photolytic Stress (UV and visible light) Aliquots->Photolytic Oxidative Oxidative Stress (e.g., with H₂O₂) Aliquots->Oxidative Control Control (e.g., -20°C, 4°C, RT in dark) Aliquots->Control Sampling Sample at defined time points (e.g., 0, 24, 48, 72 hours, 1 week) Thermal->Sampling Photolytic->Sampling Oxidative->Sampling Control->Sampling HPLC Analyze samples by a stability-indicating HPLC method Sampling->HPLC Data Quantify remaining parent compound and detect degradation products HPLC->Data HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) Col Column Selection (e.g., C18) MP Mobile Phase Optimization (Aqueous & Organic Composition, pH) Col->MP Det Detector Wavelength Selection (based on UV-Vis spectrum) MP->Det Forced Analyze Forced Degradation Samples Det->Forced Spec Specificity Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob Peak Assess Peak Purity and Resolution of Degradants Forced->Peak Peak->Spec Validation

References

The Role of (-)-Oxypeucedanin Hydrate as a P-glycoprotein Substrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the natural furanocoumarin, (-)-Oxypeucedanin hydrate (B1144303), and P-glycoprotein (P-gp), a critical ATP-binding cassette (ABC) transporter involved in drug disposition and multidrug resistance. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying mechanisms and workflows.

Executive Summary

(-)-Oxypeucedanin hydrate, a furanocoumarin found in various plants of the Apiaceae and Rutaceae families, has been identified as a substrate and a weak inhibitor of P-glycoprotein (P-gp/MDR1).[1][2][3] In vitro studies confirm that it is actively transported by P-gp, a characteristic that has significant implications for its own pharmacokinetics and for potential drug-drug interactions with other P-gp substrates.[1][2][3] Furthermore, this compound demonstrates a concentration-dependent inhibitory effect on P-gp function, suggesting its potential, albeit minimal, to modulate the transport of co-administered drugs.[1][2] The related compound, oxypeucedanin (B192039), has been shown to reverse P-gp-mediated drug transport by downregulating MDR1/ABCB1 gene expression and suppressing P-gp protein levels, providing a potential mechanistic framework for the observed activities of its hydrated form.[4][5][6] Understanding these interactions is crucial for drug development, particularly in predicting pharmacokinetic outcomes and mitigating risks of adverse drug events.

Quantitative Data Summary

The interaction of this compound with P-glycoprotein has been quantified through several key in vitro assays. The data below is compiled from studies using P-gp-overexpressing cell lines.

Table 1: P-glycoprotein Substrate Characteristics
CompoundCell SystemParameterValueReference
This compoundLLC-PK1 / LLC-GA5-COL300Corrected Efflux Ratio3.3 ± 0.7[1][2][3]

An efflux ratio significantly greater than 2.0 is indicative of active transport by an efflux pump such as P-glycoprotein.

Table 2: P-glycoprotein Inhibition Characteristics
CompoundAssay TypeCell SystemEffectReference
This compoundDaunorubicin TransportCaco-2Decreased B-A transport ratio from 7 to 5[1][2][3]
This compoundCalcein (B42510) AM UptakeLLC-GA5-COL300Significant, concentration-dependent increase in calcein accumulation[1][2]

Note: While a specific IC50 value for P-gp inhibition by this compound is not available in the reviewed literature, the data clearly indicates a modest inhibitory activity. The related compound, oxypeucedanin (OPD), has been shown to activate P-gp ATPase activity.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound as a P-gp substrate and inhibitor.

Bidirectional Transport Assay

This assay determines if a compound is a substrate of an efflux transporter like P-gp by measuring its permeability across a polarized cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

3.1.1 Materials

  • P-gp overexpressing cells (e.g., LLC-GA5-COL300, Caco-2) and parental cells (e.g., LLC-PK1).

  • Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size).

  • Cell culture medium (e.g., DMEM) with appropriate supplements (FBS, penicillin-streptomycin).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with 25 mM HEPES, pH 7.4.

  • This compound.

  • Positive control P-gp substrate (e.g., Digoxin) and inhibitor (e.g., Verapamil).

  • LC-MS/MS system for quantification.

3.1.2 Procedure

  • Cell Seeding: Seed cells onto Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm² and culture until a confluent monolayer is formed (typically 18-21 days for Caco-2).

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer confluence and integrity. TEER values should be stable and above a pre-determined threshold (e.g., >200 Ω·cm²).

  • Assay Initiation (A-B Transport):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add transport buffer containing this compound (e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Assay Initiation (B-A Transport):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add transport buffer containing this compound to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).

  • Sample Collection: At the end of the incubation, collect samples from both donor and receiver chambers.

  • Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial donor concentration.

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).

Calcein AM Uptake Assay

This fluorescence-based assay measures the inhibitory effect of a compound on P-gp function. Calcein AM is a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases. P-gp inhibition leads to increased intracellular accumulation of fluorescent calcein.

3.2.1 Materials

  • P-gp overexpressing cells (e.g., LLC-GA5-COL300) and parental cells.

  • 96-well black, clear-bottom microplates.

  • Calcein AM solution (e.g., 1 mM stock in DMSO).

  • Assay buffer (e.g., HBSS).

  • This compound at various concentrations.

  • Positive control P-gp inhibitor (e.g., Verapamil, 100 µM).

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm).

3.2.2 Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Incubation:

    • Remove culture medium and wash cells with assay buffer.

    • Add assay buffer containing different concentrations of this compound or the positive control.

    • Incubate at 37°C for 30-60 minutes.

  • Calcein AM Addition: Add Calcein AM to each well to a final concentration of ~0.25-1 µM.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Compare the fluorescence in wells treated with this compound to the control wells (no inhibitor) to determine the extent of P-gp inhibition.

Visualizations: Mechanisms and Workflows

Experimental Workflow for P-gp Substrate Identification

G cluster_prep Cell Culture Preparation cluster_assay Bidirectional Transport Assay cluster_analysis Data Analysis seed Seed P-gp expressing cells (e.g., Caco-2, MDCK-MDR1) on Transwell inserts culture Culture cells to form a confluent monolayer (18-21 days) seed->culture integrity Verify monolayer integrity (TEER measurement) culture->integrity add_cpd_ab Add this compound to Apical (A) side integrity->add_cpd_ab add_cpd_ba Add this compound to Basolateral (B) side integrity->add_cpd_ba incubate Incubate at 37°C (e.g., 120 min) add_cpd_ab->incubate add_cpd_ba->incubate sample Collect samples from Apical and Basolateral chambers incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calc_papp Calculate Papp (A->B) and Papp (B->A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) calc_papp->calc_er result ER > 2 indicates P-gp Substrate calc_er->result

Caption: Workflow for identifying P-gp substrates using a bidirectional transport assay.

Proposed Mechanism of P-gp Modulation by Oxypeucedanin

Note: This pathway is based on data from the related compound, oxypeucedanin (OPD), and represents a plausible mechanism for this compound.

G OPD Oxypeucedanin MDR1_gene MDR1 (ABCB1) Gene OPD->MDR1_gene Downregulates Transcription Pgp_protein P-gp Protein OPD->Pgp_protein Suppresses Protein Expression ATPase ATPase Activity OPD->ATPase Activates nucleus Nucleus membrane Cell Membrane MDR1_gene->Pgp_protein Leads to Efflux Drug Efflux ATPase->Efflux Powers

Caption: Proposed multi-faceted mechanism of P-gp modulation by oxypeucedanin.

Conclusion and Future Directions

The evidence strongly supports the classification of this compound as a substrate of P-glycoprotein, with a secondary, modest inhibitory function.[1][2][3] This dual role necessitates careful consideration during the preclinical stages of drug development, especially if this compound or its derivatives are pursued as therapeutic agents or are likely to be co-administered with other drugs that are P-gp substrates. The potential for pharmacokinetic interactions is significant.

Future research should focus on several key areas:

  • Determining the IC50 value for P-gp inhibition to more accurately quantify its inhibitory potency.

  • Investigating the specific signaling pathways through which this compound and related furanocoumarins may regulate the expression of the MDR1 gene.

  • Conducting in vivo studies to confirm the clinical relevance of these in vitro findings and to understand the net effect of its dual substrate/inhibitor profile on drug disposition in a whole-organism context.

This technical guide serves as a foundational resource for professionals engaged in the study of drug transport and metabolism, providing the necessary data and protocols to further investigate the complex interactions of natural products like this compound with P-glycoprotein.

References

Chemotaxonomic Significance of Oxypeucedanin in the Apiaceae Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin (B192039), a linear furanocoumarin, is a significant secondary metabolite predominantly found in the Apiaceae (Umbelliferae) family. Its presence, concentration, and distribution are of considerable chemotaxonomic interest, aiding in the classification and phylogenetic understanding of this diverse plant family. This technical guide provides an in-depth overview of the chemotaxonomy of oxypeucedanin, detailing its distribution within the Apiaceae, its biosynthetic origins, and its quantitative analysis. Furthermore, this guide outlines detailed experimental protocols for its extraction, isolation, and characterization, and explores the molecular signaling pathways associated with its notable biological activities, including its anti-inflammatory and antiproliferative effects.

Introduction to Oxypeucedanin and its Chemotaxonomic Relevance

Oxypeucedanin (C₁₆H₁₄O₅) is a furanocoumarin characterized by an epoxide ring in its structure.[1][2] As a secondary metabolite, its occurrence is not ubiquitous across the plant kingdom but is notably concentrated in specific families, particularly Apiaceae and Rutaceae.[1][3] Within the Apiaceae family, oxypeucedanin has been identified as a key chemotaxonomic marker. Its distribution pattern across different genera and species can provide valuable insights into their phylogenetic relationships.[2] The biosynthesis of oxypeucedanin, like other furanocoumarins, follows the phenylpropanoid and mevalonic acid pathways.[2]

Distribution of Oxypeucedanin in the Apiaceae Family

Oxypeucedanin has been isolated from numerous genera within the Apiaceae family, with significant concentrations found in Angelica, Ferulago, and Prangos.[1][3][4] The methanolic extract of Angelica dahurica roots is considered one of the richest natural sources of this compound.[1][3][4] Other notable species containing oxypeucedanin include Anethum graveolens (dill), Angelica archangelica, and various Peucedanum species.[2]

Table 1: Quantitative Analysis of Oxypeucedanin in Select Apiaceae Species
Plant SpeciesPlant PartExtraction SolventAnalytical MethodOxypeucedanin Content (% w/w or mg/g)Reference(s)
Peucedanum ostruthiumRhizomesDichloromethane (B109758)HPLC-DAD-MS1.58 - 25.05 mg/g of extract[5]
Prangos pabulariaRootsDichloromethane:Methanol (B129727) (1:1)RP-HPLC0.368 ± 0.003 %w/w[6]
Angelica archangelicaFruitsHydro-ethanolic (96%)HPLC-UV0 - 6.45 mg/g[2]
Angelica dahuricaRootsIonic Liquid ([Bmim]Tf₂N)HPLC0.12% in raw material[7]
Petroselinum crispum (Parsley)Leaves and RootsNot specifiedHPLC70-100 ppm (wet weight)[8]

Biosynthesis of Oxypeucedanin

The biosynthesis of linear furanocoumarins like oxypeucedanin is a complex process originating from the phenylpropanoid pathway. The core coumarin (B35378) structure is derived from umbelliferone. Subsequent prenylation and cyclization reactions, involving enzymes from the mevalonate (B85504) pathway, lead to the formation of the furan (B31954) ring, ultimately yielding the furanocoumarin scaffold.

Biosynthesis_of_Oxypeucedanin cluster_phenylpropanoid Phenylpropanoid Pathway cluster_furanocoumarin Furanocoumarin Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone Prenylation_step Prenylation Umbelliferone->Prenylation_step Dimethylallyl_pyrophosphate Dimethylallyl pyrophosphate (DMAPP) (from Mevalonate Pathway) Dimethylallyl_pyrophosphate->Prenylation_step Demethylsuberosin Demethylsuberosin Marmesin Marmesin Demethylsuberosin->Marmesin Psoralen Psoralen Marmesin->Psoralen Final_modification Further Modifications Psoralen->Final_modification Prenylation_step->Demethylsuberosin Oxypeucedanin Oxypeucedanin Final_modification->Oxypeucedanin

Biosynthetic pathway of Oxypeucedanin.

Experimental Protocols

Extraction and Isolation of Oxypeucedanin

The following is a generalized protocol for the extraction and isolation of oxypeucedanin from plant material, based on commonly cited methods.[9][10]

Materials:

  • Dried and powdered plant material (e.g., roots of Angelica dahurica)

  • Dichloromethane (CH₂Cl₂) or Methanol (MeOH)

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Extraction: Macerate the powdered plant material with dichloromethane or methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine fractions containing the compound of interest based on their TLC profiles.

  • Purification: Further purify the combined fractions using preparative TLC or repeated column chromatography until a pure compound is obtained.[9] High-Speed Counter-Current Chromatography (HSCCC) can also be employed for efficient purification.[9]

Analytical Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for the quantification of oxypeucedanin.[5][11]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and DAD detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acetic acid, e.g., 0.01%).[5][11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 250 nm

  • Injection Volume: 10-20 µL

Quantification:

  • Prepare a calibration curve using a certified reference standard of oxypeucedanin at various concentrations.

  • Inject the prepared plant extracts and quantify the amount of oxypeucedanin by comparing the peak area with the calibration curve.

Experimental_Workflow Plant_Material Dried Plant Material (e.g., Apiaceae roots) Extraction Solvent Extraction (Dichloromethane or Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Quantification Quantification (HPLC-DAD) Crude_Extract->Quantification Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purified_Compound Pure Oxypeucedanin Fractions->Purified_Compound Combine & Purify TLC->Column_Chromatography Optimize Separation Structural_Elucidation Structural Elucidation (NMR, MS) Purified_Compound->Structural_Elucidation Anti_inflammatory_Pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates Oxypeucedanin Oxypeucedanin Hydrate (B1144303) Oxypeucedanin->TLR4_MD2 Inhibits NFkB_MAPK NF-κB / MAPK Signaling Pathways TLR4_MD2->NFkB_MAPK Activates Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_MAPK->Pro_inflammatory Induces Production Inflammation Inflammation Pro_inflammatory->Inflammation Antiproliferative_Pathway Oxypeucedanin Oxypeucedanin p53 p53 Activation Oxypeucedanin->p53 Cyclins_Cdc2 Cyclin A, Cyclin B1, Cdc2 Levels Decrease Oxypeucedanin->Cyclins_Cdc2 Caspase3 Caspase-3 Cleavage Oxypeucedanin->Caspase3 MDM2_p21 MDM2 & p21 Upregulation p53->MDM2_p21 G2M_Arrest G2/M Phase Cell Cycle Arrest MDM2_p21->G2M_Arrest Cyclins_Cdc2->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

References

Initial Investigations into the Pharmacokinetics of (-)-Oxypeucedanin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Oxypeucedanin hydrate (B1144303), a furanocoumarin found in various medicinal plants, has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the initial pharmacokinetic investigations of (-)-oxypeucedanin hydrate, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Absorption

Following oral administration in rats, (-)-oxypeucedanin exhibits poor and slow absorption.[1] The mean time to reach the peak plasma concentration (Tmax) was found to be 3.38 hours.[1] The absolute bioavailability after a single oral dose of 20 mg/kg was determined to be 10.26%.[1] In a study with mongrel dogs receiving an oral dose of Angelica dahurica extracts, oxypeucedanin (B192039) hydrate was detected in the plasma, with a linear calibration curve over a range of 22.08–8830.00 ng/ml.[2]

In vitro studies suggest that this compound is a substrate of P-glycoprotein (P-gp), an efflux transporter that can limit the absorption of drugs. The corrected efflux ratio of oxypeucedanin hydrate was determined to be 3.3 ± 0.7, confirming its status as a P-gp substrate.[3] It also exhibits weak inhibitory effects on P-gp.[3]

Distribution

(-)-Oxypeucedanin demonstrates extensive extravascular uptake, as indicated by a large apparent volume of distribution (Vz) ranging from 4.98 to 7.50 L/kg in rats after intravenous administration.[1] This suggests that the compound distributes widely into various tissues.[1] One study specifically noted that after oral administration of an Angelica dahuricae Radix extract to rats, oxypeucedanin was rapidly and widely distributed, with the lung being the tissue with the highest concentration.[4]

Metabolism

The metabolism of this compound is not yet fully elucidated. However, studies on the parent compound, oxypeucedanin, provide some insights. Oxypeucedanin can be converted to oxypeucedanin hydrate by human gut microbiota.[5] This biotransformation suggests a role for intestinal flora in the metabolic fate of the compound.

Furanocoumarins are generally metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1] While specific studies on the CYP-mediated metabolism of this compound are limited, it is plausible that it undergoes similar metabolic pathways.

Excretion

Studies on the excretion of oxypeucedanin after oral administration of an Angelica dahuricae Radix extract in rats show that the cumulative excretion in bile and urine is very low, at 0.17% and 0.082%, respectively.[4] This suggests that renal and biliary excretion of the unchanged drug are minor elimination pathways. The primary routes of elimination for this compound and its metabolites require further investigation.

Data Presentation

Table 1: Pharmacokinetic Parameters of (-)-Oxypeucedanin in Rats after Intravenous Administration [1][6][7][8]

Dose (mg/kg)T1/2z (h)MRT (h)Vz (L/kg)CLz (L/kg/h)AUC (ng/mL*h)
2.50.61 ± 0.150.62 ± 0.114.98 ± 0.895.64 ± 0.98443.1 ± 77.3
50.66 ± 0.120.80 ± 0.197.50 ± 1.838.55 ± 2.07584.8 ± 141.1
100.64 ± 0.100.71 ± 0.136.23 ± 1.157.03 ± 1.301422.1 ± 262.2

Table 2: Pharmacokinetic Parameters of (-)-Oxypeucedanin in Rats after Oral Administration (20 mg/kg) [1][6][7][8]

ParameterValue
Tmax (h)3.38 ± 0.74
Cmax (ng/mL)121.3 ± 24.5
T1/2z (h)2.94 ± 0.68
MRT (h)5.86 ± 2.24
AUC (ng/mL*h)869.4 ± 171.4
Absolute Bioavailability (%)10.26 ± 2.02

Experimental Protocols

Pharmacokinetic Study in Rats[1][6][7]
  • Animals: Male Sprague-Dawley rats.

  • Drug Formulation: For intravenous (IV) administration, (-)-oxypeucedanin was dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline. For oral (PO) administration, a suspension was prepared in 0.5% carboxymethylcellulose sodium.

  • Administration:

    • IV: Single doses of 2.5, 5, and 10 mg/kg were administered via the tail vein.

    • PO: A single dose of 20 mg/kg was administered by gavage.

  • Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma was separated by centrifugation.

  • Sample Analysis: Plasma concentrations of (-)-oxypeucedanin were determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

    • Chromatography: Performed on a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (containing 0.1% formic acid) in a gradient elution.

    • Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM). The transitions monitored were m/z 287.1 → 219.1 for oxypeucedanin and m/z 271.1 → 203.1 for the internal standard (imperatorin).

P-glycoprotein Substrate and Inhibition Assay[3]
  • Cell Lines: LLC-PK1 (parental) and LLC-GA5-COL300 (P-gp overexpressing) cell lines were used for bidirectional transport studies. Caco-2 cells were used for daunorubicin (B1662515) transport assays.

  • Bidirectional Transport: The transport of this compound across cell monolayers was measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (Papp B-A / Papp A-B) was calculated.

  • Inhibition Assay: The effect of this compound on the transport of the known P-gp substrate, daunorubicin, across Caco-2 cell monolayers was evaluated.

Mandatory Visualization

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis animal Male Sprague-Dawley Rats fasting 12-hour Fasting animal->fasting iv_admin Intravenous (IV) 2.5, 5, 10 mg/kg fasting->iv_admin IV Group po_admin Oral (PO) 20 mg/kg fasting->po_admin PO Group blood_collection Blood Sampling (Tail Vein) Predetermined Time Points iv_admin->blood_collection po_admin->blood_collection centrifugation Centrifugation blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation uplc_msms UPLC-MS/MS Analysis plasma_separation->uplc_msms data_analysis Pharmacokinetic Parameter Calculation uplc_msms->data_analysis

Caption: Experimental workflow for the pharmacokinetic study of (-)-oxypeucedanin in rats.

signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_inhibition Inhibition cluster_downstream Downstream Signaling LPS LPS TLR4_MD2 TLR4-MD2 Complex LPS->TLR4_MD2 Binds to NFkB_pathway NF-κB Pathway TLR4_MD2->NFkB_pathway Activates MAPK_pathway MAPK Pathway TLR4_MD2->MAPK_pathway Activates Oxypeucedanin (-)-Oxypeucedanin hydrate Oxypeucedanin->TLR4_MD2 Inhibits Binding Inflammatory_response Inflammatory Response (e.g., TNF-α, IL-6) NFkB_pathway->Inflammatory_response Leads to MAPK_pathway->Inflammatory_response Leads to

References

Methodological & Application

Application Note: HPLC Method for the Quantification of (-)-Oxypeucedanin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Oxypeucedanin hydrate (B1144303) is a naturally occurring linear furanocoumarin found in various plants, particularly from the Apiaceae and Rutaceae families.[1][2] As a member of the coumarin (B35378) class, it has garnered significant interest due to its diverse and potent biological activities, including antiproliferative, cytotoxic, anti-inflammatory, and antiallergic properties.[1][2][3] Given its therapeutic potential, a reliable and robust analytical method is essential for its quantification in raw materials, extracts, and biological matrices. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of (-)-Oxypeucedanin hydrate.

Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4] The principle of RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[4][5] this compound is separated from other components in the sample matrix based on its hydrophobicity. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards.

Apparatus and Reagents

  • Apparatus:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV Detector.

    • Analytical column: C18, 4.6 x 200 mm, 5 µm particle size.[6]

    • Analytical balance (0.01 mg sensitivity).

    • Ultrasonic bath.

    • Centrifuge.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or nylon).[7]

  • Reagents and Materials:

    • This compound reference standard (Purity ≥ 95%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Deionized water (18.2 MΩ·cm).

    • Acetic acid (Glacial, HPLC grade).[6]

    • Solvents for sample preparation (e.g., methanol, ethyl acetate).

Chromatographic Conditions

The following parameters have been established for the optimal separation and quantification of this compound.

ParameterCondition
Column C18 (4.6 x 200 mm, 5 µm)[6]
Mobile Phase Acetonitrile:Methanol:Water:Acetic Acid (20:15:65:2, v/v/v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 40°C[8]
Detection UV at 310 nm[9][10]
Injection Volume 20 µL
Run Time Approximately 15 minutes

Experimental Protocols

5.1. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A suggested concentration range is 2.5, 5, 10, 25, 50, and 100 µg/mL.

5.2. Sample Preparation

The goal of sample preparation is to extract the analyte and remove interferences that could damage the column or affect the analysis.[7]

  • Solid Samples (e.g., Plant Material, Powdered Extract):

    • Accurately weigh approximately 1 g of the homogenized, powdered sample into a centrifuge tube.

    • Add 10 mL of methanol.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[7] If the expected concentration is high, dilute the filtrate with the mobile phase.

  • Liquid Samples (e.g., Biological Fluids - Plasma):

    • Protein Precipitation: To 1 mL of plasma sample, add 2 mL of acetonitrile. Vortex for 2 minutes to precipitate proteins.[7]

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of mobile phase.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., Juices, Infusions):

    • Liquid-Liquid Extraction (LLE): Mix 10 mL of the liquid sample with 10 mL of ethyl acetate (B1210297) in a separatory funnel.[11]

    • Shake vigorously for 5 minutes and allow the layers to separate.

    • Collect the organic (ethyl acetate) layer. Repeat the extraction twice more.

    • Pool the organic layers and evaporate to dryness.

    • Reconstitute the residue in 1 mL of mobile phase and filter through a 0.45 µm syringe filter.[11]

Workflow cluster_solid Solid Sample Prep cluster_liquid Liquid Sample Prep (LLE) S1 Weigh Sample S2 Add Solvent & Sonicate S1->S2 S3 Centrifuge S2->S3 S4 Filter S3->S4 HPLC HPLC Analysis S4->HPLC Inject L1 Mix Sample & Ethyl Acetate L2 Extract & Pool Organic Layers L1->L2 L3 Evaporate L2->L3 L4 Reconstitute L3->L4 L5 Filter L4->L5 L5->HPLC Inject Data Data Processing & Quantification HPLC->Data

Figure 1. General experimental workflow for sample preparation and analysis.

Method Validation Data

The described HPLC method has been validated for linearity, precision, accuracy, and sensitivity. The following tables summarize the performance characteristics based on literature data.[6]

Table 1: Linearity and Sensitivity

ParameterResult
Linearity Range22.08 - 8830.00 ng/mL[6]
Correlation Coefficient (r²)> 0.999[12]
Limit of Quantification (LOQ)22.08 ng/mL[6]
Limit of Detection (LOD)~7 ng/mL (Estimated as S/N=3)

Table 2: Precision and Accuracy

ParameterSpecificationResult
Precision (%RSD)
Intra-day≤ 15%< 7.6%[6]
Inter-day≤ 15%< 8.5%[6]
Accuracy (% Recovery) 85 - 115%91.9% - 106.1%[6]

Biological Activities

This compound exhibits a range of biological effects that are subjects of ongoing research. Its potential pharmacological relevance stems from its interactions with various cellular pathways.

BiologicalActivities center_node (-)-Oxypeucedanin Hydrate act1 Anti-inflammatory Effects center_node->act1 act2 Antiproliferative & Cytotoxic Activity center_node->act2 act3 Antiallergic Properties center_node->act3 act4 P-glycoprotein (P-gp) Substrate/Inhibitor center_node->act4

Figure 2. Reported biological activities of this compound.[1][2][3]

Conclusion

The HPLC method detailed in this application note provides a selective, precise, and accurate means for the quantification of this compound. The protocol is robust and applicable to various sample matrices, including plant extracts and biological fluids, after appropriate sample preparation. This method is suitable for quality control, pharmacokinetic studies, and other research applications in the fields of natural product chemistry and drug development.

References

Application Note: High-Throughput Analysis of Furanocoumarins in Human Plasma Using Automated Column-Switching HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanocoumarins, a class of organic compounds found in various plants, notably citrus fruits like grapefruit, are of significant interest in drug development and clinical pharmacology. Compounds such as bergamottin, its major metabolite 6',7'-dihydroxybergamottin (B27312) (DHB), and psoralen (B192213) are potent inhibitors of cytochrome P450 enzymes, particularly CYP3A4.[1][2][3] This inhibition can lead to significant drug-drug interactions by altering the pharmacokinetics of co-administered therapeutic agents.[1] Consequently, a robust and sensitive analytical method for the quantification of furanocoumarins in biological matrices is crucial for pharmacokinetic studies and drug safety assessments.

This application note describes a fully automated and validated column-switching high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of bergamottin, 6',7'-dihydroxybergamottin, and psoralen in human plasma. The on-line solid-phase extraction (SPE) approach significantly simplifies sample preparation, reduces manual errors, and enhances sample throughput, making it ideal for clinical and research laboratories.

Principle of the Method

The column-switching HPLC system employs an on-line SPE cartridge to extract and pre-concentrate the furanocoumarins directly from plasma samples. This automated process begins with the injection of a pre-treated plasma sample onto a trapping column (SPE cartridge). A loading pump is used to wash away proteins and other polar interferences to waste. Subsequently, a switching valve redirects the flow, and an elution pump back-flushes the trapped analytes from the SPE cartridge onto an analytical HPLC column for chromatographic separation. The separated furanocoumarins are then detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Bergamottin, 6',7'-dihydroxybergamottin, Psoralen, and a suitable internal standard (IS), such as a stable isotope-labeled analog (e.g., Bergamottin-d4).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), and Formic Acid (LC-MS grade).

  • Plasma: Drug-free human plasma (K2EDTA).

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Plasma Sample Pre-treatment: To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for injection.[4]

Instrumentation: Column-Switching HPLC-MS/MS System

A typical system consists of two HPLC pumps (loading and elution), an autosampler, a column oven, a six-port switching valve, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Chromatographic and On-line SPE Conditions

ParameterLoading Pump (for SPE)Elution Pump (for Analytical Separation)
Column On-line SPE Cartridge (e.g., C18, 20 x 2.1 mm)Analytical Column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Gradient Isocratic: 5% B (for loading and washing)0.0-1.0 min: 30% B, 1.0-5.0 min: 30-90% B, 5.0-5.1 min: 90-30% B, 5.1-7.0 min: 30% B
Column Temp. Ambient40 °C
Injection Vol. 20 µL-
Valve Switching 0-1.5 min: Load/Wash, 1.51-7.0 min: Elute to Analytical Column-

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Nitrogen, 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions for Furanocoumarins

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Bergamottin339.2203.1147.125
6',7'-Dihydroxybergamottin373.2203.1175.128
Psoralen187.1131.0102.122
Internal Standard (e.g., Bergamottin-d4)343.2207.1-25

Note: MS/MS parameters should be optimized for the specific instrument used.

Data Presentation

The developed on-line SPE-HPLC-MS/MS method was validated for its performance. The following tables summarize the quantitative data obtained.

Table 4: Method Validation Parameters

ParameterBergamottin6',7'-DihydroxybergamottinPsoralen
Linearity Range (ng/mL) 0.1 - 2000.1 - 2000.2 - 250
Correlation Coefficient (r²) > 0.998> 0.997> 0.998
LLOQ (ng/mL) 0.10.10.2
LOD (ng/mL) 0.030.040.07

Table 5: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
BergamottinLow0.35.87.2-4.5
Medium504.15.52.1
High1503.54.81.3
6',7'-DHBLow0.36.28.1-5.2
Medium504.56.33.0
High1503.85.11.8
PsoralenLow0.67.18.5-6.1
Medium605.26.94.2
High1804.35.72.5

Table 6: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Bergamottin92.5 ± 4.195.8 ± 3.7
6',7'-Dihydroxybergamottin89.7 ± 5.393.2 ± 4.5
Psoralen94.1 ± 3.897.1 ± 3.1

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc Column-Switching HPLC-MS/MS cluster_spe On-line SPE (Loading) cluster_analytical Analytical Separation plasma 100 µL Plasma is_acetonitrile Add Acetonitrile + IS plasma->is_acetonitrile vortex Vortex is_acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant autosampler Autosampler Injection supernatant->autosampler spe_column Trapping Column (C18) autosampler->spe_column loading_pump Loading Pump loading_pump->spe_column waste Waste spe_column->waste switching_valve Switching Valve spe_column->switching_valve analytical_column Analytical Column (C18) switching_valve->analytical_column elution_pump Elution Pump elution_pump->analytical_column msms Tandem Mass Spectrometer analytical_column->msms data Data Acquisition & Processing msms->data

Caption: Workflow for furanocoumarin analysis in plasma.

Column-Switching Logic

G cluster_position1 Position 1: Load & Wash (0 - 1.5 min) cluster_position2 Position 2: Elute & Separate (1.51 - 7.0 min) Autosampler Autosampler Pump1 Loading Pump (Aqueous) Autosampler->Pump1 Sample Valve1 Switching Valve (Position 1) Autosampler->Valve1 Pump1->Valve1 SPE_Col1 Trapping Column Valve1->SPE_Col1 Waste1 Waste SPE_Col1->Waste1 Pump2 Elution Pump (Gradient) Valve2 Switching Valve (Position 2) Pump2->Valve2 SPE_Col2 Trapping Column Valve2->SPE_Col2 Back-flush Analyt_Col Analytical Column SPE_Col2->Analyt_Col MS MS/MS Detector Analyt_Col->MS

References

Application Notes and Protocols for the Extraction of (-)-Oxypeucedanin Hydrate Using Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of (-)-Oxypeucedanin hydrate (B1144303) from plant sources, specifically Angelica dahurica, utilizing ionic liquids as a green and efficient solvent alternative. The methodology is based on established scientific literature and offers high extraction yields.[1][2][3]

Introduction

(-)-Oxypeucedanin hydrate is a furanocoumarin found in various plants, notably in the roots of Angelica dahurica.[1][2][3][4] This compound has garnered interest in the scientific community for its potential biological activities, including anti-inflammatory properties.[4][5] Traditional extraction methods often rely on volatile organic solvents, which can pose environmental and safety concerns.[6][7] Ionic liquids (ILs) have emerged as promising alternative solvents due to their unique properties, such as low volatility, high thermal stability, and tunable solvency.[7][8]

This protocol details an ionic liquid-based extraction method that has demonstrated high efficiency in isolating this compound.[1][2][3] The use of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N) has been shown to be particularly effective.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data for the extraction of this compound and a co-extracted compound, byakangelicin (B1668165), from Angelica dahurica roots using [Bmim]Tf2N ionic liquid under optimized conditions.

ParameterValueReference
Extraction Conditions
Ionic Liquid[Bmim]Tf2N[1][2]
Plant MaterialPowdered roots of Angelica dahurica[1][2]
Solvent/Solid Ratio8:1[1][2][3]
Temperature60 °C[1][2][3]
Time180 minutes[1][2][3]
Extraction Yields
This compound98.06%[1][2][3]
Byakangelicin99.52%[1][2][3]
Back-Extraction
Back-Extraction Solvent0.01 N HCl[1][2][3]
Final Product Composition
This compound Content36.99%[1][2][3]
Byakangelicin Content45.12%[1][2][3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction of this compound.

Materials and Equipment:

  • Powdered roots of Angelica dahurica

  • Ionic Liquid: 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N)

  • Hydrochloric acid (HCl), 0.01 N solution

  • Heating magnetic stirrer or water bath with stirring capability

  • Extraction vessel (e.g., round-bottom flask)

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Filtration apparatus

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol:

Part 1: Ionic Liquid-Based Extraction

  • Sample Preparation: Weigh the desired amount of powdered Angelica dahurica root.

  • Extraction Setup: Place the powdered sample into the extraction vessel.

  • Solvent Addition: Add the [Bmim]Tf2N ionic liquid to the extraction vessel at a solvent-to-solid ratio of 8:1 (v/w).

  • Initial Soaking: Allow the sample to soak in the ionic liquid for 30 minutes prior to heating.[2]

  • Extraction:

    • Place the extraction vessel in a water bath or on a heating mantle set to 60 °C.[1][2][3]

    • Stir the mixture at a constant speed (e.g., 500 rpm).[2]

    • Maintain the extraction for a duration of 180 minutes.[1][2][3]

  • Separation of Extract:

    • After extraction, centrifuge the mixture to separate the solid plant material from the ionic liquid extract.

    • Carefully decant the supernatant (the ionic liquid containing the extracted compounds).

Part 2: Back-Extraction from Ionic Liquid

  • Solvent Addition: Transfer the ionic liquid extract to a separatory funnel.

  • Back-Extraction: Add an equal volume of 0.01 N HCl solution to the separatory funnel.[1][2][3]

  • Mixing: Shake the separatory funnel vigorously for several minutes to facilitate the transfer of the target compounds from the ionic liquid phase to the aqueous acidic phase.

  • Phase Separation: Allow the two phases to separate completely. The upper phase will be the aqueous acidic solution containing the this compound, and the lower phase will be the ionic liquid.

  • Collection: Carefully drain the lower ionic liquid phase. The ionic liquid can be recovered and purified for reuse.

  • Product Collection: Collect the upper aqueous phase, which now contains the extracted this compound.

Part 3: Analysis

  • Quantification: Analyze the concentration of this compound in the final aqueous solution using a validated HPLC method.

  • Purity Assessment: Determine the purity of the extracted this compound. The final product is expected to be a mixture, with byakangelicin also present.[1][2][3]

Visualizations

Experimental Workflow for Ionic Liquid Extraction

G cluster_prep Preparation cluster_extraction Ionic Liquid Extraction cluster_back_extraction Back-Extraction cluster_analysis Analysis plant_material Powdered Angelica dahurica Root add_il Add [Bmim]Tf2N (8:1 ratio) plant_material->add_il soak Soak for 30 min add_il->soak extract Heat at 60°C for 180 min with stirring soak->extract centrifuge Centrifuge to separate solid residue extract->centrifuge il_extract Collect IL Extract centrifuge->il_extract add_hcl Add 0.01 N HCl il_extract->add_hcl mix Vigorous Mixing add_hcl->mix separate Phase Separation mix->separate collect_aqueous Collect Aqueous Phase separate->collect_aqueous recover_il Recover Ionic Liquid separate->recover_il hplc HPLC Analysis collect_aqueous->hplc final_product Final Product: This compound + Byakangelicin hplc->final_product

Caption: Workflow for the extraction of this compound.

Potential Anti-Inflammatory Signaling Pathway of this compound

G lps LPS tlr4_md2 TLR4/MD2 Complex lps->tlr4_md2 Binds to oxh (-)-Oxypeucedanin hydrate (OXH) oxh->tlr4_md2 Inhibits binding nfkb_mapk NF-κB/MAPK Pathway Activation tlr4_md2->nfkb_mapk inflammatory_mediators Production of Inflammatory Mediators (iNOS, COX-2, IL-1β, IL-6, TNF-α) nfkb_mapk->inflammatory_mediators inflammation Inflammation inflammatory_mediators->inflammation

Caption: Inhibition of the TLR4-MD2 signaling pathway by OXH.

References

Application Notes: (-)-Oxypeucedanin Hydrate in RAW264.7 Macrophage Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Oxypeucedanin hydrate (B1144303) (OXH) is a natural furanocoumarin demonstrating significant anti-inflammatory properties. These application notes provide a comprehensive guide for utilizing OXH in assays with the RAW264.7 murine macrophage cell line, a standard model for studying inflammation. The protocols detailed below are designed to assess the bioactivity of OXH, focusing on its effects on cell viability, pro-inflammatory mediator production, and key inflammatory signaling pathways. OXH has been shown to exert its anti-inflammatory effects by inhibiting the TLR4-MD2 complex, which subsequently suppresses the activation of NF-κB and MAPK signaling pathways.[1][2]

Key Applications

  • Anti-inflammatory Screening: Evaluating the potential of OXH to reduce the inflammatory response in activated macrophages.

  • Mechanism of Action Studies: Investigating the molecular pathways through which OXH modulates inflammation, specifically the NF-κB and MAPK pathways.[1]

  • Drug Development: Assessing the therapeutic potential of OXH as a lead compound for inflammatory diseases.

Data Presentation

Table 1: Cytotoxicity of (-)-Oxypeucedanin Hydrate on RAW264.7 Cells
Concentration (μM)Cell Viability (%) vs. Control
0 (Control)100
15No significant toxicity
30No significant toxicity
60No significant toxicity
up to 120No significant toxicity[1]

Data synthesized from MTT assays. Concentrations of 15, 30, and 60 μM are recommended for subsequent anti-inflammatory experiments based on the lack of cytotoxicity.[1]

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Cells
TreatmentiNOS ExpressionCOX-2 ExpressionTNF-α ReleaseIL-6 ReleaseIL-1β Release
ControlBasalBasalBasalBasalBasal
LPS (1 µg/mL)Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
LPS + OXH (15 µM)Dose-dependent decreaseDose-dependent decreaseDose-dependent decrease[1]Dose-dependent decrease[1]Dose-dependent decrease[1]
LPS + OXH (30 µM)Dose-dependent decreaseDose-dependent decreaseDose-dependent decrease[1]Dose-dependent decrease[1]Dose-dependent decrease[1]
LPS + OXH (60 µM)Dose-dependent decreaseDose-dependent decreaseDose-dependent decrease[1]Dose-dependent decrease[1]Dose-dependent decrease[1]

Summary of data from RT-PCR, Western Blot, and ELISA assays. OXH treatment reverses the LPS-induced increase in these inflammatory markers.[1][2]

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways
Treatmentp-IKK/IKK Ratiop-NF-κB/NF-κB Ratiop-ERK/ERK Ratiop-p38/p38 Ratiop-JNK/JNK Ratio
ControlBasalBasalBasalBasalBasal
LPS (1 µg/mL)IncreasedIncreasedIncreasedIncreasedIncreased
LPS + OXHDecreasedDecreasedDecreasedDecreasedDecreased

Summary of Western Blot analyses. OXH treatment leads to a downregulation of the phosphorylated forms of key proteins in the NF-κB and MAPK pathways compared to LPS stimulation alone.[1]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines the typical workflow for assessing the anti-inflammatory effects of this compound on RAW264.7 macrophages.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_assays_s Supernatant Assays cluster_assays_c Cell-based Assays Culture Culture RAW264.7 Cells Seed Seed Cells into Plates (e.g., 96-well, 24-well) Culture->Seed Pretreat Pre-treat with OXH (15, 30, 60 µM) for 1-2h Seed->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for Specified Time (e.g., 6-24h) Stimulate->Incubate Harvest_S Harvest Supernatant Incubate->Harvest_S Harvest_C Harvest Cell Lysate Incubate->Harvest_C Griess Griess Assay (NO) Harvest_S->Griess ELISA ELISA (TNF-α, IL-6) Harvest_S->ELISA MTT MTT Assay (Viability) Harvest_C->MTT WB Western Blot (NF-κB, MAPK) Harvest_C->WB

Caption: General workflow for investigating OXH effects in RAW264.7 cells.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effect of OXH on RAW264.7 cells.

Materials:

  • RAW264.7 cells

  • DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (OXH) stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Dimethyl sulfoxide (B87167) (DMSO)[4]

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).[5]

  • Remove the medium and treat the cells with various concentrations of OXH (e.g., 15, 30, 60, 120 µM) diluted in fresh medium. Include a vehicle control (medium with the same percentage of DMSO used for OXH dilution).

  • Incubate for 24 hours.[3]

  • Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5]

  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[3][5]

  • Carefully remove the MTT-containing medium.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][4]

  • Shake the plate for 5 minutes and measure the absorbance at 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

  • Calculate cell viability as: (Absorbance_treated / Absorbance_control) * 100%.

Protocol 2: Nitric Oxide (NO) Production Measurement (Griess Assay)

This protocol quantifies NO production by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Materials:

  • Supernatant from OXH and/or LPS-treated RAW264.7 cells

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes of A and B just before use.

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well plate

Procedure:

  • Culture and treat cells as described in the general workflow. Seed ~5x10⁵ cells/well in a 24-well plate. Pre-treat with OXH for 1-2 hours, then stimulate with 1 µg/mL LPS for 24 hours.[6]

  • After incubation, collect 100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.[6]

  • Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 0-100 µM) in culture medium.

  • Add 100 µL of the freshly mixed Griess Reagent to each well containing supernatant or standard.[6]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.[7]

  • Determine the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 3: Cytokine Quantification (ELISA)

This protocol measures the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • Supernatant from OXH and/or LPS-treated RAW264.7 cells

  • Mouse TNF-α and IL-6 ELISA kits (follow manufacturer's instructions for specific reagents like capture antibody, detection antibody, streptavidin-HRP, and substrate).[8][9]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Stop Solution (e.g., 2N H₂SO₄)[8]

Procedure:

  • Culture and treat cells as described in the general workflow. For cytokine analysis, an LPS incubation time of 6-24 hours is typical.[10]

  • Collect cell culture supernatants and centrifuge to remove debris. Store at -80°C if not used immediately.[9]

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[8]

  • Wash the plate multiple times with Wash Buffer.

  • Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature.[8]

  • Wash the plate. Add 100 µL of standards and samples (supernatants) to the appropriate wells and incubate for 2 hours at room temperature.[8]

  • Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour.[11]

  • Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30-60 minutes.[11]

  • Wash the plate. Add TMB substrate and incubate in the dark until a color develops (15-30 minutes).[11]

  • Add Stop Solution to each well. The color will change from blue to yellow.[11]

  • Measure absorbance at 450 nm.

  • Calculate cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways

This protocol detects the expression and phosphorylation status of key proteins in inflammatory signaling pathways.

Materials:

  • Cell lysates from OXH and/or LPS-treated RAW264.7 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Culture cells in 6-well plates and treat as required. For signaling studies, a short LPS stimulation time (e.g., 15-60 minutes) is often optimal.[12]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge lysates and collect the supernatant. Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[13]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane extensively with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensity using software like ImageJ and normalize phosphorylated protein levels to their total protein counterparts.

This compound Signaling Pathway in Macrophages

The diagram below illustrates the proposed mechanism of action for OXH in inhibiting the LPS-induced inflammatory response in RAW264.7 cells.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 activates OXH (-)-Oxypeucedanin hydrate OXH->TLR4 inhibits binding MAPKKK MAPKKK TLR4->MAPKKK activates IKK IKK Complex TLR4->IKK activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPKs (ERK, p38, JNK) MAPKK->MAPK NFkB_nuc NF-κB (nucleus) MAPK->NFkB_nuc activates IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm NFkB->NFkB_nuc translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->ProInflammatory induces transcription

References

Application Notes and Protocols: Investigating NF-κB/MAPK Pathway Inhibition by (-)-Oxypeucedanin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Oxypeucedanin hydrate (B1144303) (OXH) is a natural furanocoumarin that has demonstrated significant anti-inflammatory properties.[1][2][3] Emerging research has identified its potential as a therapeutic agent by targeting key inflammatory signaling pathways. These application notes provide a comprehensive overview of the inhibitory effects of OXH on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. The detailed protocols outlined below are designed to enable researchers to effectively study and verify the mechanism of action of OXH and similar compounds in a laboratory setting.

Recent studies have shown that OXH alleviates inflammatory responses by directly targeting the Toll-like receptor 4 (TLR4)-MD2 complex, thereby inhibiting downstream activation of both the NF-κB and MAPK pathways.[1][2] This inhibitory action leads to a significant reduction in the production of various pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2][3] The provided methodologies will guide users through the process of evaluating these effects in vitro using the murine macrophage cell line RAW264.7, a well-established model for studying inflammation.

Mechanism of Action: Signaling Pathway

(-)-Oxypeucedanin hydrate exerts its anti-inflammatory effects by binding to the TLR4/MD2 complex, which prevents the lipopolysaccharide (LPS)-induced activation of downstream signaling. This leads to the suppression of phosphorylation and activation of key proteins in both the NF-κB and MAPK pathways.

NF_kB_MAPK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates OXH (-)-Oxypeucedanin hydrate (OXH) OXH->TLR4_MD2 Inhibits (Kd = 33.7 μM) IKK IKK TLR4_MD2->IKK Activates MAPKKK MAPKKK (e.g., TAK1) TLR4_MD2->MAPKKK Activates p_IKK p-IKK IKK->p_IKK IκBα IκBα p_IKK->IκBα p_IκBα p-IκBα IκBα->p_IκBα NFkB NF-κB (p65/p50) p_IκBα->NFkB Releases p_NFkB p-NF-κB NFkB->p_NFkB DNA DNA p_NFkB->DNA Translocates to Nucleus MAPKK MAPKK (MKKs) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK p_p38->DNA Activate Transcription Factors (e.g., AP-1) p_JNK->DNA Activate Transcription Factors (e.g., AP-1) p_ERK->DNA Activate Transcription Factors (e.g., AP-1) Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->Pro_inflammatory_genes

Caption: NF-κB and MAPK signaling pathway inhibition by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of this compound.

Table 1: Binding Affinity and IC50 Values

ParameterTarget/EffectValueCell Line/System
Binding Affinity (Kd) TLR4/MD2 complex33.7 μMMicroScale Thermophoresis (MST)
IC50 Nitrite (B80452) Production Inhibition15.8 µg/mLLPS-activated RAW264.7 macrophages

Table 2: Effect of this compound on Pro-inflammatory Mediators

MediatorEffectMethodCell Line
iNOS Expression ReversedWestern BlotLPS-induced RAW264.7
COX-2 Expression ReversedWestern BlotLPS-induced RAW264.7
TNF-α Level ReversedELISALPS-induced RAW264.7
IL-1β Level ReversedELISALPS-induced RAW264.7
IL-6 Level ReversedELISALPS-induced RAW264.7
ROS Production ReducedFlow CytometryLPS-induced RAW264.7

Table 3: Inhibition of NF-κB and MAPK Pathway Phosphorylation

PathwayPhosphorylated ProteinEffectMethodCell Line
NF-κB p-IKKDownregulatedWestern BlotLPS-induced RAW264.7
NF-κB p-IκBαDownregulatedWestern BlotLPS-induced RAW264.7
NF-κB p-NF-κB (p65)DownregulatedWestern BlotLPS-induced RAW264.7
MAPK p-JNKDownregulatedWestern BlotLPS-induced RAW264.7
MAPK p-ERKDownregulatedWestern BlotLPS-induced RAW264.7
MAPK p-p38DownregulatedWestern BlotLPS-induced RAW264.7

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of this compound on LPS-stimulated macrophages.

experimental_workflow cluster_assays Downstream Analysis start Start cell_culture 1. Culture RAW264.7 Cells start->cell_culture cell_viability 2. Assess Cytotoxicity of OXH (MTT Assay) cell_culture->cell_viability treatment 3. Pre-treat with OXH, then stimulate with LPS cell_viability->treatment supernatant_collection 4. Collect Cell Culture Supernatant treatment->supernatant_collection cell_lysis 5. Lyse Cells for Protein and RNA Extraction treatment->cell_lysis griess_assay 6a. Nitric Oxide Measurement (Griess Assay) supernatant_collection->griess_assay elisa 6b. Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) supernatant_collection->elisa western_blot 6c. Protein Phosphorylation Analysis (Western Blot for NF-κB/MAPK pathways) cell_lysis->western_blot qpcr 6d. Gene Expression Analysis (qRT-PCR for cytokine mRNA) cell_lysis->qpcr data_analysis 7. Data Analysis and Interpretation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying OXH effects.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the maintenance of RAW264.7 macrophages and the procedure for treatment with this compound and LPS.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • This compound (OXH) stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, tissue culture-treated plates (6-well, 24-well, or 96-well)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[4] Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed cells into appropriate tissue culture plates at a density of 5×10⁵ cells/well for 24-well plates or 1-2x10⁵ cells/well for 96-well plates.[5][6] Allow cells to adhere and grow for 24 hours.

  • Treatment: a. After 24 hours, remove the culture medium. b. Pre-treat the cells with varying concentrations of OXH (or vehicle control, e.g., 0.1% DMSO) in fresh serum-free or low-serum medium for 1-2 hours.[4] c. Following pre-treatment, add LPS to a final concentration of 10-100 ng/mL to stimulate the cells.[5] d. Incubate for the desired time period depending on the downstream assay (e.g., 15-30 minutes for phosphorylation studies, 24 hours for cytokine and NO production).[7]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of OXH on RAW264.7 cells.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of OXH for 24 hours.

  • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

  • Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[8]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]

  • Allow the plate to stand overnight in the incubator.[8]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Protocol 3: Nitric Oxide (NO) Measurement (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Cell culture supernatant

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Collect 100 µL of cell culture supernatant from each well of the treated cell plate.[6]

  • Mix equal volumes of supernatant and Griess Reagent in a new 96-well plate.[9]

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540-595 nm.[6][10]

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Protocol 4: Cytokine Quantification (ELISA)

This protocol is for measuring the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • Cell culture supernatant

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Wash buffer and other reagents provided with the kit

  • Microplate reader

Procedure:

  • Collect cell culture supernatants after treatment. If not used immediately, store at -80°C.

  • Follow the manufacturer's instructions for the specific ELISA kit.[11]

  • Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.[11][12]

  • Measure the absorbance at the recommended wavelength (usually 450 nm).[11]

  • Calculate the cytokine concentrations based on the standard curve.

Protocol 5: Western Blot Analysis for NF-κB and MAPK Phosphorylation

This protocol is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect protein bands using a chemiluminescent substrate and an imaging system.[13]

  • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to their total protein counterparts.

Protocol 6: Nuclear and Cytoplasmic Protein Extraction

This protocol is for separating nuclear and cytoplasmic fractions to analyze the nuclear translocation of NF-κB p65.

Materials:

  • Treated cells

  • Hypotonic cytoplasmic extraction (CE) buffer

  • High-salt nuclear extraction (NE) buffer

  • Protease inhibitors

  • Dounce homogenizer (optional)

Procedure:

  • Harvest and wash cells with ice-cold PBS.

  • Resuspend the cell pellet in CE buffer and incubate on ice to swell the cells.[14]

  • Lyse the cell membrane by passing through a narrow-gauge needle or using a Dounce homogenizer.

  • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic extract.[14]

  • Wash the nuclear pellet with CE buffer without detergent.

  • Resuspend the nuclear pellet in NE buffer and incubate on ice with periodic vortexing to extract nuclear proteins.[14]

  • Centrifuge at high speed to pellet debris. The supernatant is the nuclear extract.

  • Analyze both fractions by Western blotting for NF-κB p65.

Protocol 7: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression levels of pro-inflammatory genes.

Materials:

  • Treated cells

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin)

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from treated cells according to the kit manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.[15]

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.[15]

  • Run the PCR reaction on a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[16]

References

Unraveling the Dance of Molecules: Techniques for Analyzing Furanocoumarin-DNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furanocoumarins, a class of naturally occurring compounds found in many plants, have garnered significant scientific interest due to their potent biological activities, which are primarily mediated through their interactions with DNA. Upon activation by UVA light, these compounds can form covalent adducts with DNA, leading to consequences such as the inhibition of replication and transcription, and ultimately, cell death. This unique property has been harnessed in photochemotherapy, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. Understanding the intricate details of how furanocoumarins interact with DNA is paramount for the development of novel therapeutics and for assessing the phototoxicity of these compounds.

This document provides detailed application notes and protocols for key biophysical and biochemical techniques used to elucidate the non-covalent binding and covalent photoaddition of furanocoumarins to DNA.

Core Interaction Mechanisms

The interaction between furanocoumarins and DNA is a two-step process.[1] Initially, the planar furanocoumarin molecule intercalates non-covalently between the base pairs of the DNA double helix. This "dark reaction" is a prerequisite for the second step, which is light-dependent. Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), the intercalated furanocoumarin becomes photoactivated and can form covalent cyclobutane (B1203170) adducts with pyrimidine (B1678525) bases, particularly thymine.[2][3][4] Linear furanocoumarins, like psoralens, can form both monoadducts (reacting with one DNA strand) and, upon absorption of a second photon, interstrand cross-links (ICLs) that covalently link the two DNA strands.[1] Angular furanocoumarins, such as angelicin, primarily form monoadducts.[5]

Furanocoumarin_DNA_Interaction Furanocoumarin Furanocoumarin Intercalation Non-covalent Intercalation Complex (Dark Reaction) Furanocoumarin->Intercalation DNA DNA Double Helix DNA->Intercalation Photoactivation Photoactivated Furanocoumarin Intercalation->Photoactivation UVA UVA Light (320-400 nm) UVA->Photoactivation Monoadduct Monoadduct (Covalent Bond) Photoactivation->Monoadduct [2+2] cycloaddition ICL Interstrand Cross-link (ICL) Monoadduct->ICL Second Photon Absorption (for linear furanocoumarins)

Caption: General mechanism of furanocoumarin-DNA interaction.

Application Note 1: UV-Visible Absorption Spectroscopy

Application: UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique to study the non-covalent intercalation of furanocoumarins into the DNA helix. The binding of a small molecule to DNA can lead to changes in the absorption spectrum of the molecule, typically a bathochromic shift (red shift) and/or hypochromism (decrease in absorbance). These spectral changes can be monitored by titrating a solution of the furanocoumarin with increasing concentrations of DNA. The resulting data can be used to determine the binding constant (Kb) and the binding stoichiometry (n), providing quantitative insights into the affinity of the furanocoumarin for DNA in the ground state.

Principle: The intercalation of the furanocoumarin into the DNA helix alters its electronic environment, which in turn affects the energy required for electronic transitions, leading to the observed spectral changes. By analyzing the changes in absorbance at a fixed wavelength as a function of DNA concentration, a binding isotherm can be constructed.

Protocol: UV-Visible Spectroscopic Titration
  • Preparation of Solutions:

    • Prepare a stock solution of the furanocoumarin in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). The final concentration for the experiment should be chosen such that the absorbance at the λmax is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Prepare a concentrated stock solution of DNA (e.g., calf thymus DNA) in the same buffer. Determine the concentration of the DNA solution accurately by measuring the absorbance at 260 nm (A260). For double-stranded DNA, an A260 of 1.0 corresponds to approximately 50 µg/mL. The purity of the DNA should be checked by the A260/A280 ratio, which should be between 1.8 and 1.9.

  • Titration:

    • Place a fixed volume of the furanocoumarin solution in a quartz cuvette.

    • Record the initial UV-Vis spectrum (typically from 200 to 500 nm).

    • Add small aliquots of the concentrated DNA solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed.

    • To correct for the dilution effect, a parallel titration should be performed by adding the same aliquots of buffer to the furanocoumarin solution.

  • Data Analysis:

    • Plot the absorbance at the λmax of the furanocoumarin against the concentration of DNA.

    • The binding constant (Kb) can be calculated by fitting the data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis of the binding isotherm.

Application Note 2: Fluorescence Spectroscopy

Application: Fluorescence spectroscopy is a highly sensitive technique for studying furanocoumarin-DNA interactions. Many furanocoumarins are intrinsically fluorescent, and their fluorescence properties (intensity and emission maximum) can change upon binding to DNA. Typically, the fluorescence of a furanocoumarin is quenched upon intercalation into the DNA double helix. This quenching can be used to determine the binding constant and stoichiometry of the interaction. Competitive binding assays using a fluorescent DNA probe like ethidium (B1194527) bromide (EB) can also be employed.

Principle: The quenching of furanocoumarin fluorescence upon DNA binding is often due to the shielding of the molecule from the solvent and interactions with the DNA bases. In a competitive assay, the furanocoumarin displaces a fluorescent probe from the DNA, leading to a decrease in the probe's fluorescence. The extent of this decrease is related to the binding affinity of the furanocoumarin.

Protocol: Fluorescence Quenching Assay
  • Preparation of Solutions:

    • Prepare stock solutions of the furanocoumarin and DNA in a suitable buffer, as described for UV-Vis spectroscopy. The concentration of the furanocoumarin should be chosen to give a stable and measurable fluorescence signal.

  • Fluorescence Titration:

    • Place a fixed volume of the furanocoumarin solution in a quartz fluorescence cuvette.

    • Set the excitation wavelength at the λmax of the furanocoumarin and record the emission spectrum over an appropriate wavelength range.

    • Add increasing concentrations of the DNA stock solution to the cuvette.

    • After each addition, mix and equilibrate the solution before recording the fluorescence emission spectrum.

  • Data Analysis:

    • The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.

    • For determining the binding constant (Kb) and the number of binding sites (n), a Scatchard plot can be constructed from the fluorescence data.[6][7][8] The Scatchard equation is: r / [L]free = nKb - rKb where 'r' is the ratio of the concentration of bound ligand to the total DNA concentration, and [L]free is the concentration of the free ligand.

Fluorescence_Quenching_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis F_sol Furanocoumarin Solution Titration Titrate Furanocoumarin with DNA F_sol->Titration DNA_sol DNA Stock Solution DNA_sol->Titration Measure Record Fluorescence Emission Spectra Titration->Measure Plotting Plot Fluorescence Intensity vs. [DNA] Measure->Plotting SV_plot Stern-Volmer Plot Plotting->SV_plot Scatchard Scatchard Plot Plotting->Scatchard Kb_n Determine Kb and n SV_plot->Kb_n Scatchard->Kb_n

Caption: Workflow for fluorescence quenching assay.

Application Note 3: Circular Dichroism Spectroscopy

Application: Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in DNA upon the binding of furanocoumarins. The CD spectrum of DNA is sensitive to its secondary structure. For instance, B-DNA, the most common form, exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[9][10] Intercalation of a furanocoumarin can induce significant changes in the DNA CD spectrum, providing insights into the binding mode and its effect on the DNA helix.

Principle: CD measures the differential absorption of left and right circularly polarized light by chiral molecules. DNA is chiral due to its helical structure. Changes in the stacking of the base pairs and the helical parameters upon ligand binding alter the CD spectrum.

Protocol: Circular Dichroism Analysis
  • Preparation of Solutions:

    • Prepare solutions of DNA and the furanocoumarin in a suitable buffer (low in chloride ions, as high concentrations can interfere with the measurement). A common buffer is 10 mM phosphate (B84403) buffer.

    • The concentration of DNA should be sufficient to obtain a good CD signal (e.g., 20-100 µM).

  • CD Measurements:

    • Record the CD spectrum of the DNA solution alone in a quartz CD cuvette (typically with a 1 cm path length) over the desired wavelength range (e.g., 220-320 nm).

    • Prepare samples with a constant concentration of DNA and varying concentrations of the furanocoumarin.

    • Record the CD spectrum for each sample after an appropriate incubation time to allow for binding equilibrium.

    • A spectrum of the buffer and the furanocoumarin alone should also be recorded and subtracted from the sample spectra.

  • Data Analysis:

    • Analyze the changes in the CD spectrum of DNA as a function of the furanocoumarin concentration.

    • Significant changes in the intensity and position of the positive and negative bands indicate conformational changes in the DNA upon binding. For example, an increase in the positive band at 275 nm and the negative band at 245 nm can suggest a stabilization of the B-form helix.

Application Note 4: Gel Electrophoresis for Adduct and Cross-link Analysis

Application: Agarose (B213101) gel electrophoresis is a crucial technique for the detection and analysis of covalent furanocoumarin-DNA adducts, particularly interstrand cross-links (ICLs). The formation of ICLs prevents the complete denaturation of double-stranded DNA. This property can be exploited to separate cross-linked DNA from non-cross-linked DNA. This method is also used to determine the unwinding angle of DNA caused by the intercalation of furanocoumarins.[11]

Principle: Under denaturing conditions (e.g., high pH or temperature), the two strands of a linear DNA molecule will separate and migrate as single-stranded DNA during electrophoresis. However, if the DNA contains ICLs, the two strands will remain linked and migrate as a double-stranded molecule, which has a different mobility. For supercoiled plasmid DNA, the formation of adducts and the unwinding of the helix can be monitored by changes in the migration of the different topoisomers.

Protocol: Agarose Gel Electrophoresis for ICL Detection
  • Sample Preparation and Irradiation:

    • Prepare solutions of DNA (e.g., linearized plasmid DNA or a specific DNA fragment) and the furanocoumarin in a suitable buffer.

    • Mix the DNA and furanocoumarin at the desired concentrations and incubate in the dark to allow for intercalation.

    • Irradiate the samples with a UVA light source (e.g., 365 nm) for various time periods to induce photoadduct formation. A non-irradiated sample should be included as a control.

  • Gel Electrophoresis:

    • Prepare a standard agarose gel (e.g., 1%) in a suitable buffer (e.g., TBE or TAE).

    • For denaturing gel electrophoresis, the gel can be run in a high pH buffer, or the samples can be denatured prior to loading by heating and rapid cooling.

    • Load the irradiated and control samples into the wells of the gel.

    • Run the electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization and Analysis:

    • Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light.

    • The presence of a band corresponding to double-stranded DNA in the irradiated samples under denaturing conditions indicates the formation of ICLs.

    • The intensity of the cross-linked band can be quantified using densitometry to determine the extent of cross-linking.

Quantitative Data Summary

FuranocoumarinTechniqueDNA TypeBinding Constant (Kb) (M-1)Reference
8-Methoxypsoralen (8-MOP)Fluorescence QuenchingCalf Thymus7.1 x 105[6]
Psoralen (B192213)Fluorescence QuenchingCalf Thymus12.2 x 105[6]
4,5',8-Trimethylpsoralen (TMP)Fluorescence QuenchingCalf Thymus13.2 x 105[6]
4'-AminomethyltrioxsalenGel ElectrophoresisSupercoiled300 - 2500[11]
4'-HydroxymethyltrioxsalenGel ElectrophoresisSupercoiled70[11]
FuranocoumarinParameterValueReference
Psoralen derivativesDNA Unwinding Angle28° ± 4°[11]
Ethidium BromideDNA Unwinding Angle29° ± 3°[11]

Concluding Remarks

The techniques outlined in this document provide a powerful toolkit for researchers investigating the interactions of furanocoumarins with DNA. By combining spectroscopic methods to characterize the initial non-covalent binding with biochemical assays like gel electrophoresis to analyze the subsequent covalent photoadducts, a comprehensive understanding of the mechanism of action of these important compounds can be achieved. Such knowledge is essential for the rational design of new photochemotherapeutic agents and for the safety assessment of furanocoumarin-containing products.

References

Application Notes and Protocols for the Experimental Use of (-)-Oxypeucedanin Hydrate as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of (-)-Oxypeucedanin hydrate (B1144303), a naturally occurring furanocoumarin, as a potential antimicrobial agent. This document includes summaries of its antimicrobial activity, detailed protocols for in vitro evaluation, and insights into its potential mechanisms of action.

Introduction

(-)-Oxypeucedanin hydrate is a furanocoumarin that has been isolated from various plant species and has demonstrated a range of biological activities, including antimicrobial effects.[1] As a member of the furanocoumarin class of compounds, it is recognized for its potential to interact with biological systems, making it a compound of interest for the development of new antimicrobial therapies.[1][2] This document outlines the current understanding of its antimicrobial properties and provides standardized protocols for its investigation.

Antimicrobial Spectrum and Potency

This compound has shown inhibitory activity against a variety of pathogenic microbes. The potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of (+)-Oxypeucedanin Hydrate Against Various Microorganisms

Microorganism Type MIC (µg/mL) Reference
Bacillus cereus Gram-positive bacteria 9.76 [3]
Staphylococcus aureus Gram-positive bacteria 39.06 [3]
Staphylococcus faecalis Gram-positive bacteria 78.12 [3]
Escherichia coli Gram-negative bacteria 39.06 [3]
Shigella dysenteriae Gram-negative bacteria 625 [3]
Pseudomonas aeruginosa Gram-negative bacteria 156.25 [3]
Klebsiella pneumoniae Gram-negative bacteria 78.12 [3]
Salmonella typhi Gram-negative bacteria 312.5 [3]
Candida albicans Fungus 39.06 [3]

| Microsporum audouinii | Fungus | 39.06 |[3] |

Note: Data presented is for (+)-Oxypeucedanin hydrate, the enantiomer of the topic compound. Antimicrobial activities of enantiomers can differ and should be experimentally determined for this compound.

Table 2: Antibiofilm and Antiquorum Sensing Activity of Oxypeucedanin

Activity Target Organism Observations Reference

| Antiquorum Sensing & Antibiofilm | Pseudomonas aeruginosa PAO1 | Reduced colony diameter (8.66 ± 4.04 mm) compared to controls. |[1] |

Note: This data is for Oxypeucedanin. The specific antibiofilm activity of the hydrate form should be confirmed experimentally.

Table 3: Cytotoxicity of Oxypeucedanin and (+)-Oxypeucedanin Hydrate

Compound Cell Line Assay Endpoint Value Reference
Oxypeucedanin HL-60 (human leukemia) MTT IC50 27.5 µg/mL [1]
(+)-Oxypeucedanin hydrate MK-1 (human gastric cancer) Not Specified EC50 47.2 µg/mL [3]
(+)-Oxypeucedanin hydrate HeLa (human cervical cancer) Not Specified EC50 80.3 µg/mL [3]
(+)-Oxypeucedanin hydrate B16/F10 (murine melanoma) Not Specified EC50 42 µg/mL [3]

| (+)-Oxypeucedanin hydrate | L5178Y (murine lymphoma) | Not Specified | IC50 | 41.96 µM |[3] |

Note: Cytotoxicity can vary between cell lines and compound forms. It is crucial to evaluate the cytotoxicity of this compound against relevant mammalian cell lines to determine its therapeutic index.

Experimental Protocols

The following are detailed protocols for the evaluation of the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Solvent for dissolving the compound (e.g., DMSO, ensuring the final concentration does not affect microbial growth)

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth and solvent)

  • Growth indicator (e.g., Resazurin, INT) (optional)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add 100 µL of broth to all wells.

  • Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

  • Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (broth, inoculum, and standard antibiotic) and a negative control (broth, inoculum, and solvent). Also, include a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determine the MIC by visual inspection for the lowest concentration with no turbidity. If using a growth indicator, the MIC is the lowest concentration that prevents a color change.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC assay

  • Agar (B569324) plates with appropriate growth medium

  • Sterile saline or PBS

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Spread the aliquot onto an agar plate.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture and appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • This compound stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well and perform serial dilutions.

  • Add 100 µL of a standardized bacterial suspension (e.g., 1 x 10⁶ CFU/mL) to each well.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells twice with PBS to remove planktonic cells.

  • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Wash the wells with PBS to remove excess stain.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition compared to the untreated control.

Bacterial Membrane Permeability Assay

This assay assesses whether this compound disrupts the bacterial cell membrane.

Materials:

  • Bacterial suspension

  • Fluorescent dyes such as Propidium Iodide (PI) and SYTO 9

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Wash and resuspend the bacterial cells in PBS to a desired density.

  • Add SYTO 9 and PI to the bacterial suspension and incubate in the dark.

  • Add different concentrations of this compound to the cell suspension.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for both dyes over time. An increase in PI fluorescence indicates membrane damage.

  • Alternatively, visualize the cells under a fluorescence microscope to observe the uptake of the dyes.

Cytotoxicity Assay (MTT Assay)

This protocol evaluates the cytotoxic effect of this compound on mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage of the untreated control.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflows

experimental_workflow cluster_antimicrobial_testing Antimicrobial Susceptibility Testing cluster_mechanism_of_action Mechanism of Action Studies cluster_toxicology Toxicology Assessment prep Prepare this compound stock mic Broth Microdilution Assay (MIC) prep->mic biofilm Biofilm Inhibition Assay prep->biofilm membrane Membrane Permeability Assay prep->membrane cytotoxicity Cytotoxicity Assay (e.g., MTT) prep->cytotoxicity mbc MBC Determination mic->mbc signaling_pathway cluster_host_cell Host Cell Inflammatory Response LPS LPS (Bacterial Endotoxin) TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds NFkB NF-κB Activation TLR4_MD2->NFkB MAPK MAPK Activation TLR4_MD2->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces MAPK->Cytokines Induces Oxypeucedanin (-)-Oxypeucedanin hydrate Oxypeucedanin->TLR4_MD2 Inhibits Binding

References

Application Notes and Protocols for Testing P-gp Inhibition by Furanocoumarins using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a crucial protein in drug disposition and multidrug resistance (MDR) in cancer.[1][2][3] It functions as an efflux pump, actively transporting a wide array of xenobiotics out of cells.[2][3] This action can significantly reduce the oral bioavailability of drugs and contribute to treatment failure in chemotherapy.[4][5] Furanocoumarins, a class of phytochemicals found in various plants, notably grapefruit, have been identified as potent inhibitors of P-gp.[6][7][8] Understanding and quantifying the P-gp inhibitory potential of furanocoumarins is essential for predicting and managing drug-food interactions and for developing new strategies to overcome MDR.

These application notes provide detailed protocols for assessing the P-gp inhibitory activity of furanocoumarins using common in vitro cell culture models. The methodologies described are essential for screening new chemical entities and elucidating the mechanisms of drug interactions.

Recommended Cell Culture Models

The selection of an appropriate cell line is critical for studying P-gp inhibition. The following models are widely used and validated:

  • Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is a well-established model for the intestinal barrier.[4][9] These cells spontaneously differentiate into polarized monolayers with tight junctions and express various transporters, including P-gp, making them suitable for predicting intestinal drug absorption and P-gp-mediated efflux.[4][9]

  • MDCK-MDR1 Cells: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) provide a robust model for studying P-gp-specific transport.[1][2][10] The parental MDCK cell line exhibits low endogenous P-gp expression, allowing for a clear comparison between wild-type and P-gp overexpressing cells.[1][2] This model is particularly useful for confirming that a compound is a substrate or inhibitor specifically of human P-gp.[10][11]

Quantitative Data Summary: P-gp Inhibition by Furanocoumarins

The inhibitory potential of various furanocoumarins against P-gp has been quantified in several studies. The following table summarizes key findings, primarily focusing on IC50 values, which represent the concentration of a compound required to inhibit 50% of P-gp activity.

FuranocoumarinCell ModelAssay SubstrateIC50 Value (µM)Reference
6',7'-EpoxybergamottinCaco-2Talinolol (B1681881)0.7[7]
6',7'-DihydroxybergamottinCaco-2Talinolol34[7]
BergamottinCaco-2[3H]-Vinblastine>10 (less potent)[6][7]
FC726Caco-2[3H]-VinblastinePotent inhibitor (specific IC50 not provided)[6]
BergaptenCaco-2[3H]-VinblastineLess potent than Bergamottin[6]
BergaptolCaco-2[3H]-VinblastineLeast potent of those tested[6]
ByakangelicolCaco-2Quinidine, DigoxinStrong P-gp inhibition[8]
Rivulobirin ACaco-2Quinidine, DigoxinPotent P-gp inhibition[8]
Oxypeucedanin HydrateLLC-GA5-COL300, Caco-2Calcein-AM, DaunorubicinMinimal to moderate inhibition[12]

Note: The inhibitory potency can vary depending on the cell model, the P-gp substrate used in the assay, and the specific experimental conditions. The order of inhibitory potency for furanocoumarins from grapefruit juice on vinblastine (B1199706) efflux in Caco-2 cells was found to be FC726 > Dihydroxybergamottin > Bergamottin > Bergapten > Bergaptol.[6]

Experimental Protocols

Herein are detailed protocols for the most common assays used to determine P-gp inhibition.

Protocol 1: Bidirectional Transport Assay

This assay is considered the gold standard for identifying P-gp substrates and inhibitors. It measures the transport of a known P-gp substrate across a polarized cell monolayer in both directions: apical (A) to basolateral (B) and basolateral (B) to apical (A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates active efflux. P-gp inhibitors will reduce this ratio.

Workflow for Bidirectional Transport Assay

cluster_prep Cell Preparation cluster_assay Transport Experiment cluster_analysis Data Analysis seed Seed Caco-2 or MDCK-MDR1 cells on Transwell inserts culture Culture for 21 days (Caco-2) or 4-5 days (MDCK) to form a confluent monolayer seed->culture pre_incubate Pre-incubate monolayer with transport buffer +/- furanocoumarin culture->pre_incubate add_substrate Add P-gp substrate (e.g., Digoxin) to either Apical (A-B) or Basolateral (B-A) chamber pre_incubate->add_substrate incubate Incubate for a defined period (e.g., 60-120 min) at 37°C add_substrate->incubate sample Collect samples from the receiver chamber incubate->sample quantify Quantify substrate concentration (e.g., by LC-MS/MS or scintillation counting) sample->quantify calculate_papp Calculate Apparent Permeability (Papp) for A-B and B-A directions quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) calculate_papp->calculate_er determine_ic50 Determine IC50 by plotting ER against furanocoumarin concentration calculate_er->determine_ic50 caption Bidirectional Transport Assay Workflow

Caption: Workflow for assessing P-gp inhibition using a bidirectional transport assay.

Methodology:

  • Cell Seeding: Seed Caco-2 or MDCK-MDR1 cells onto semi-permeable Transwell™ inserts at a density of 1 x 10^5 cells/well.

  • Monolayer Formation: Culture the cells for approximately 21 days for Caco-2 or 4-5 days for MDCK-MDR1 to allow for differentiation and the formation of a confluent, polarized monolayer.[13] The integrity of the monolayer should be confirmed by measuring the Transepithelial Electrical Resistance (TEER), which should be >500 Ω·cm².[13]

  • Pre-incubation: Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). Pre-incubate the cells for 30 minutes at 37°C with transport buffer containing various concentrations of the test furanocoumarin or a positive control inhibitor (e.g., 10 µM verapamil) on both the apical and basolateral sides.[13]

  • Transport Initiation: Remove the pre-incubation buffer. Initiate the transport study by adding the transport buffer containing a P-gp substrate (e.g., 5 µM [3H]-digoxin) and the test furanocoumarin to either the apical (for A to B transport) or basolateral (for B to A transport) chamber.[13] Add fresh transport buffer with the furanocoumarin to the corresponding receiver chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 60-120 minutes.

  • Sample Collection & Analysis: At the end of the incubation, collect samples from the receiver chamber. Quantify the concentration of the substrate using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled substrates or LC-MS/MS).

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • Plot the reduction in ER against the concentration of the furanocoumarin to determine the IC50 value.

Protocol 2: Calcein-AM Efflux Assay

This is a high-throughput fluorescence-based assay for screening P-gp inhibitors.[14][15] Calcein-AM is a non-fluorescent, lipophilic compound that readily enters cells. Inside the cell, esterases cleave it into the fluorescent, hydrophilic calcein. Calcein is a P-gp substrate and is actively pumped out of P-gp-expressing cells.[16] Inhibitors of P-gp will block this efflux, leading to an increase in intracellular fluorescence.[16][17]

Workflow for Calcein-AM Efflux Assay

cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis seed_cells Seed P-gp overexpressing cells (e.g., MDCK-MDR1, K562/MDR) in a 96-well plate culture_cells Culture cells to desired confluency seed_cells->culture_cells pretreat Pre-treat cells with various concentrations of furanocoumarin or positive control (e.g., Verapamil) culture_cells->pretreat add_calcein Add Calcein-AM substrate (e.g., 0.25 - 1 µM) pretreat->add_calcein incubate_assay Incubate for 30-60 min at 37°C add_calcein->incubate_assay measure_fluorescence Measure intracellular fluorescence (Ex: 485 nm, Em: 530 nm) using a microplate reader incubate_assay->measure_fluorescence plot_data Plot fluorescence intensity against furanocoumarin concentration measure_fluorescence->plot_data calculate_ic50 Calculate IC50 value from the dose-response curve plot_data->calculate_ic50 caption Calcein-AM Efflux Assay Workflow

Caption: High-throughput screening workflow for P-gp inhibitors using the Calcein-AM assay.

Methodology:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., MDCK-MDR1) in a 96-well black, clear-bottom plate at a density of 1 x 10^5 cells/well.

  • Cell Culture: Incubate for 24 hours to allow for cell attachment.

  • Compound Incubation: Wash the cells with transport buffer. Pre-treat the cells by adding buffer containing various concentrations of the test furanocoumarin or a positive control for 30 minutes at 37°C.[16]

  • Substrate Addition: Add Calcein-AM to each well to a final concentration of 0.25-1.0 µM and incubate for another 30-60 minutes at 37°C in the dark.[16]

  • Fluorescence Measurement: Wash the cells three times with cold PBS. Measure the intracellular fluorescence using a microplate fluorometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[16]

  • Data Analysis: Plot the fluorescence intensity against the log of the furanocoumarin concentration. Perform a non-linear regression to determine the IC50 value.

Protocol 3: Rhodamine 123 Efflux Assay

Similar to the Calcein-AM assay, this method uses a fluorescent P-gp substrate, Rhodamine 123.[18][19] Inhibition of P-gp leads to the accumulation of Rhodamine 123 within the cells, which can be quantified by flow cytometry or fluorescence microscopy.[18][20]

Workflow for Rhodamine 123 Efflux Assay

cluster_prep Cell Preparation cluster_assay Accumulation & Efflux cluster_analysis Data Analysis prep_suspension Prepare a suspension of P-gp overexpressing cells (e.g., MCF7/ADR, CEM/VLB) incubate_inhibitor Incubate cells with furanocoumarin or positive control prep_suspension->incubate_inhibitor load_rho123 Load cells with Rhodamine 123 (e.g., 5.25 µM) for 30-60 min incubate_inhibitor->load_rho123 wash_cells Wash cells to remove extracellular dye load_rho123->wash_cells resuspend_efflux Resuspend in fresh medium +/- inhibitor and incubate to allow for efflux (optional) wash_cells->resuspend_efflux analyze_flow Analyze intracellular fluorescence using a flow cytometer resuspend_efflux->analyze_flow determine_shift Quantify the shift in fluorescence intensity in treated vs. untreated cells analyze_flow->determine_shift calculate_ic50_rho Determine IC50 from dose-response fluorescence accumulation determine_shift->calculate_ic50_rho caption Rhodamine 123 Efflux Assay Workflow

Caption: Flow cytometry-based workflow to measure P-gp inhibition via Rhodamine 123 accumulation.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of P-gp overexpressing cells (e.g., MCF7R) in culture medium.

  • Inhibitor Incubation: Incubate the cells with various concentrations of the test furanocoumarin or a positive control (e.g., verapamil, cyclosporin (B1163) A) for 30 minutes at 37°C.[18]

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of approximately 5.25 µM and incubate for an additional 30-60 minutes at 37°C.[18]

  • Washing: Terminate the uptake by washing the cells twice with ice-cold PBS to remove the extracellular dye.

  • Flow Cytometry: Resuspend the cells in fresh, cold PBS and analyze the intracellular fluorescence immediately using a flow cytometer.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) for each condition. Calculate the IC50 value by plotting the increase in MFI against the furanocoumarin concentration.

Conclusion

The protocols outlined provide robust and validated methods for assessing the P-gp inhibitory potential of furanocoumarins. The choice of cell model and assay depends on the specific research question, from high-throughput screening using fluorescent assays to detailed mechanistic studies with the bidirectional transport assay. The quantitative data presented confirms that several furanocoumarins are potent P-gp inhibitors, highlighting the importance of considering their impact on the pharmacokinetics of co-administered drugs. These tools are indispensable for drug development professionals and researchers working to understand and mitigate drug interactions and overcome multidrug resistance.

References

Application Notes and Protocols: Molecular Docking of (-)-Oxypeucedanin Hydrate with the TLR4/MD2 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Oxypeucedanin hydrate (B1144303) (OXH) is a natural furanocoumarin found in several medicinal plants and is recognized for its significant anti-inflammatory properties.[1][2][3] Recent studies have identified the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex as a key target of OXH in mediating its anti-inflammatory effects.[1][2] The TLR4/MD2 complex plays a crucial role in the innate immune system by recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, which triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines.[4][5][6][7] By binding to the TLR4/MD2 complex, OXH can competitively inhibit LPS binding, thereby suppressing the inflammatory response.[1][2] This makes the interaction between OXH and the TLR4/MD2 complex a promising area of research for the development of novel anti-inflammatory therapeutics.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule ligand, such as OXH, to a protein target like the TLR4/MD2 complex.[8][9] These in silico predictions, when coupled with experimental validation, provide valuable insights into the molecular basis of a drug's mechanism of action.

These application notes provide a detailed overview of the molecular docking of (-)-Oxypeucedanin hydrate with the TLR4/MD2 complex, including a summary of binding data, detailed experimental protocols for both in silico and in vitro validation, and visual representations of the relevant signaling pathway and experimental workflows.

Data Presentation

Summary of this compound and TLR4/MD2 Complex Interaction

The interaction between this compound and the TLR4/MD2 complex has been characterized by both computational and experimental methods, revealing a specific and functionally relevant binding event.

ParameterValueMethodReference
Binding Affinity (Kd) 33.7 μMMicroscale Thermophoresis (MST)[1][2]
Binding Site Hydrophobic pocket of the TLR4/MD2 complexMolecular Docking[1][2]
Interacting Residues GLY-343, LYS-388, PHE-345Molecular Docking[1][2]

Signaling Pathway

The binding of this compound to the TLR4/MD2 complex interferes with the canonical TLR4 signaling pathway initiated by LPS.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds OXH (-)-Oxypeucedanin hydrate OXH->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 Recruits MAPK MAPK Pathway MyD88->MAPK Activates NFkB NF-κB Pathway MyD88->NFkB Activates Inflammation Pro-inflammatory Cytokines MAPK->Inflammation NFkB->Inflammation Molecular_Docking_Workflow PDB 1. Obtain Protein Structure (PDB: 3FXI) Protein_Prep 3. Prepare Protein (TLR4/MD2) PDB->Protein_Prep Ligand_Prep 2. Prepare Ligand (this compound) Docking 4. Perform Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking Analysis 5. Analyze Results (Binding Energy, Pose) Docking->Analysis MST_Workflow Labeling 1. Label TLR4/MD2 with Fluorescent Dye Mixing 3. Mix Labeled Protein and Ligand Labeling->Mixing Titration 2. Prepare OXH Serial Dilution Titration->Mixing Measurement 4. Measure Thermophoresis Mixing->Measurement Analysis 5. Determine Kd Measurement->Analysis

References

Formulation of (-)-Oxypeucedanin Hydrate for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Oxypeucedanin hydrate (B1144303), a furanocoumarin found in various plants, has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects.[1] However, its poor aqueous solubility presents a significant challenge for in vivo studies, often leading to low bioavailability.[2][3] This document provides detailed application notes and protocols for the formulation of (-)-Oxypeucedanin hydrate for preclinical in vivo research, addressing the challenges of its low water solubility to enhance its therapeutic potential. The protocols outlined below are designed to serve as a comprehensive guide for researchers, offering various strategies for both oral and intravenous administration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for developing a successful formulation. This compound is characterized as a poorly water-soluble drug.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₆[4]
Molecular Weight 304.29 g/mol [4]
Appearance White powder[5]
Water Solubility Predicted: 0.3 g/L[6]
Aqueous Buffer Solubility Approx. 0.33 mg/mL in a 1:2 solution of DMSO:PBS (pH 7.2)[7]
Organic Solvent Solubility Soluble in acetone, chloroform, and methanol. Approx. 5 mg/mL in ethanol. Approx. 30 mg/mL in DMSO and DMF.[5][7][8]

Formulation Strategies for In Vivo Administration

Given the low aqueous solubility of this compound, several formulation strategies can be employed to improve its delivery for in vivo studies. The choice of formulation will depend on the intended route of administration, the desired dosage, and the specific experimental model.

Oral Administration

Oral administration is a common route for preclinical studies. For poorly soluble compounds like this compound, formulations are designed to enhance dissolution and absorption in the gastrointestinal tract. A pharmacokinetic study in rats using a 20 mg/kg oral dose of oxypeucedanin (B192039) showed poor and slow absorption, with a mean absolute bioavailability of 10.26%.[2][3]

Protocol 1: Suspension in Carboxymethylcellulose (CMC)

This is a widely used method for creating a uniform suspension for oral gavage.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Procedure:

  • Weigh the required amount of this compound based on the desired concentration and final volume.

  • Levigate the powder in a mortar with a small amount of the 0.5% CMC-Na solution to form a smooth paste. This prevents clumping.

  • Gradually add the remaining 0.5% CMC-Na solution while continuously stirring or homogenizing.

  • Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

  • Visually inspect for any large aggregates. If present, continue homogenization.

  • Store the suspension at 2-8°C and ensure it is well-resuspended by vortexing or stirring before each administration.

Protocol 2: Solubilization in a Vehicle Mixture

For certain studies, achieving a solution may be preferable to a suspension.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile water or saline

Procedure:

  • Dissolve the required amount of this compound in a minimal amount of DMSO.

  • In a separate tube, prepare the vehicle by mixing PEG300, Tween 80, and sterile water in a desired ratio (e.g., 40:10:50 v/v/v).

  • Slowly add the drug-DMSO solution to the vehicle mixture while vortexing to prevent precipitation.

  • Visually inspect the final formulation for clarity. If precipitation occurs, the formulation may need to be adjusted by altering the solvent ratios or reducing the final drug concentration.

  • This formulation should be prepared fresh before each use.

Intravenous Administration

For intravenous (IV) administration, the formulation must be a clear, sterile solution to prevent embolism.

Protocol 3: Co-solvent Formulation for IV Injection

This protocol utilizes a mixture of solvents to dissolve this compound for IV administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Dissolve the required amount of this compound in DMSO to create a stock solution (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix until the solution is clear.

  • Finally, add sterile saline to reach the final desired volume and concentration. A common vehicle ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • The final formulation should be filtered through a 0.22 µm sterile filter before injection.

  • Prepare this formulation immediately before use to minimize the risk of precipitation.

Experimental Workflows and Signaling Pathways

Formulation Development Workflow

The following diagram illustrates a typical workflow for developing a suitable formulation for in vivo studies.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Scaling cluster_3 Phase 4: In Vivo Evaluation A Physicochemical Characterization (Solubility, Stability) B Select Excipients (Solvents, Surfactants, Polymers) A->B C Prepare Trial Formulations (Solutions, Suspensions) B->C D Assess Formulation Characteristics (Clarity, Stability, Particle Size) C->D E Optimize Formulation (Concentration, Ratios) D->E Select best candidate(s) F Scale-up for In Vivo Study E->F G Administer Formulation to Animal Model F->G H Pharmacokinetic/ Pharmacodynamic Analysis G->H

Formulation development workflow for in vivo studies.
Signaling Pathway Modulated by Oxypeucedanin

(-)-Oxypeucedanin has been shown to exert anti-cancer effects by modulating cell cycle and apoptosis-related signaling pathways. One identified mechanism involves the induction of G2/M phase cell cycle arrest and the activation of the p53-dependent MDM2/p21 pathway in human hepatoma cells.

Oxy (-)-Oxypeucedanin hydrate p53 p53 Oxy->p53 activates Apop Apoptosis Oxy->Apop induces MDM2 MDM2 p53->MDM2 activates p21 p21 p53->p21 activates MDM2->p53 inhibits CDK Cyclin B1/Cdk1 p21->CDK inhibits G2M G2/M Arrest CDK->G2M promotes transition G2M->Apop can lead to

Simplified p53-mediated cell cycle arrest pathway.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the use of appropriate formulation strategies to overcome its poor water solubility. The protocols provided in this document offer a starting point for researchers to develop formulations for both oral and intravenous administration. It is crucial to characterize each new formulation for stability and homogeneity before use in animal studies to ensure reliable and reproducible results. Further investigation into more advanced formulation technologies, such as nano-emulsions or solid dispersions, may offer additional avenues to enhance the bioavailability of this promising natural compound.

References

Application Notes and Protocols for Determining Carbohydrate-Metabolizing Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate-metabolizing enzymes, such as α-amylase and α-glucosidase, are crucial for the digestion of carbohydrates.[1] α-Amylase initiates the breakdown of complex carbohydrates like starch into smaller oligosaccharides, which are then further hydrolyzed into monosaccharides, primarily glucose, by α-glucosidase in the small intestine. The inhibition of these enzymes is a key therapeutic strategy for managing metabolic disorders like type 2 diabetes by delaying carbohydrate digestion and consequently reducing postprandial hyperglycemia.[1][2][3][4] This document provides detailed application notes and protocols for in vitro assays to determine the inhibitory activity of test compounds against α-amylase and α-glucosidase.

Overview of Inhibition Assays

The fundamental principle behind these assays is to measure the enzymatic activity in the presence and absence of a potential inhibitor. The activity is typically determined by quantifying the amount of product formed or substrate consumed over a specific period. Common methods include endpoint and kinetic assays, which can be adapted for high-throughput screening (HTS) to test large numbers of compounds.[5][6]

Key Enzymes in Carbohydrate Metabolism:
  • α-Amylase (EC 3.2.1.1): Catalyzes the hydrolysis of α-1,4-glycosidic linkages in starch and other polysaccharides.[1][7]

  • α-Glucosidase (EC 3.2.1.20): Found in the brush border of the small intestine, it breaks down disaccharides and oligosaccharides into glucose.[1]

A visual representation of the overall experimental workflow is provided below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Prepare 96-Well Plate reagents->plate add_inhibitor Add Test Inhibitor/Control plate->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubation add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubation add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_abs Measure Absorbance stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 G Starch Starch (Polysaccharide) Amylase α-Amylase Starch->Amylase Substrate Oligosaccharides Oligosaccharides (Maltose, Dextrins) Amylase->Oligosaccharides Hydrolysis Inhibitor Inhibitor (e.g., Acarbose) Inhibitor->Amylase Inhibition G Disaccharides Disaccharides (e.g., Sucrose, Maltose) Glucosidase α-Glucosidase Disaccharides->Glucosidase Substrate Glucose Glucose (Monosaccharide) Glucosidase->Glucose Hydrolysis Inhibitor Inhibitor (e.g., Acarbose) Inhibitor->Glucosidase Inhibition G cluster_kinetics Kinetic Analysis cluster_modes Inhibition Modes exp Vary [Substrate] and [Inhibitor] measure_rates Measure Initial Reaction Rates exp->measure_rates plot Generate Lineweaver-Burk Plot measure_rates->plot competitive Competitive (Lines intersect on y-axis) plot->competitive noncompetitive Non-competitive (Lines intersect on x-axis) plot->noncompetitive uncompetitive Uncompetitive (Parallel lines) plot->uncompetitive

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (-)-Oxypeucedanin Hydrate Extraction from Roots

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of (-)-Oxypeucedanin hydrate (B1144303). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in maximizing their extraction yields.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Oxypeucedanin hydrate and what are its primary sources?

A1: this compound is a furanocoumarin, a class of organic chemical compounds produced by plants.[1] It is a hydrated derivative of Oxypeucedanin (B192039).[2] The primary and richest natural sources for this compound are the roots of plants from the Apiaceae family, particularly Angelica species like Angelica dahurica.[2][3][4]

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is critical for effective extraction. Ethyl acetate, chloroform, and dichloromethane (B109758) soluble partitions have been shown to be effective for isolating Oxypeucedanin.[3] Methanolic and ethanolic extracts of roots are also commonly used.[3] For advanced methods, ionic liquids like [Bmim]Tf2N have demonstrated outstanding performance in extracting oxypeucedanin hydrate.[5][6][7] The compound is also soluble in acetone, chloroform, DMSO, and DMF.[8][9]

Q3: What are the main factors that influence the extraction yield?

A3: Several factors significantly impact the extraction yield of furanocoumarins. These include the extraction technique, solvent type and polarity, solvent-to-solid ratio, temperature, and extraction time.[5][10][11] For modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), parameters such as microwave power and ultrasound frequency are also crucial.[10][12][13]

Q4: Are there modern extraction techniques that are superior to conventional methods like Soxhlet extraction?

A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) often offer significant advantages over conventional methods.[11] These advanced methods can provide higher yields in shorter times, consume less solvent, and are often more environmentally friendly.[11][14] For instance, one study found that the highest quantity of oxypeucedanin was obtained via UAE compared to Soxhlet and maceration.[3] Another study achieved yields of up to 98.06% for oxypeucedanin hydrate using an optimized ionic liquid-based extraction method.[5][6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Incorrect Solvent Choice The polarity of the solvent may not be suitable for this compound. Test a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, or specialized ionic liquids.[3][6][7]
Suboptimal Temperature Temperature can significantly affect extraction efficiency.[5] For many furanocoumarins, yields increase with temperature up to a certain point, after which degradation can occur.[12] For ionic liquid extraction, 60°C has been shown to be optimal.[5] Experiment within a range (e.g., 40°C - 70°C) to find the ideal temperature for your specific method.
Inadequate Extraction Time The extraction process may be incomplete. Increase the extraction time incrementally. For ionic liquid extraction, 180 minutes was found to be optimal.[5] For MAE, a time of 10 minutes has been reported as effective for furanocoumarins.[12] Be aware that excessively long times, especially at high temperatures, can lead to compound degradation.[12]
Poor Solvent-to-Solid Ratio An insufficient volume of solvent can lead to incomplete extraction.[5] Conversely, too much solvent can be wasteful. Optimize the ratio; a study on ionic liquid extraction found an 8:1 ratio to be ideal for maximizing yield.[5][6][7]
Degradation of Compound Furanocoumarins can be sensitive to heat and light.[11][12] Ensure the extraction is not performed at excessively high temperatures and protect the extract from light. MAE in a closed system, for example, has been noted to potentially cause degradation.[10]
Improper Plant Material Preparation The particle size of the root material affects solvent penetration. Ensure the roots are properly dried and ground to a fine, consistent powder to maximize the surface area available for extraction.[15]

Logical Troubleshooting Workflow for Low Yield

G start Start: Low Yield Detected check_params Review Core Parameters: - Solvent Type - Temperature - Time - Solid/Liquid Ratio start->check_params solvent_issue Is the solvent appropriate? check_params->solvent_issue temp_issue Is the temperature optimized? solvent_issue->temp_issue  Yes   change_solvent Action: Test solvents of varying polarity (e.g., EtOH, EtOAc, Ionic Liquids). solvent_issue->change_solvent No time_issue Is the extraction time sufficient? temp_issue->time_issue  Yes   optimize_temp Action: Optimize temperature. (e.g., test range 40-70°C). Avoid excessive heat. temp_issue->optimize_temp No ratio_issue Is the solvent/solid ratio correct? time_issue->ratio_issue  Yes   optimize_time Action: Increase extraction time incrementally. Monitor for degradation. time_issue->optimize_time No optimize_ratio Action: Adjust ratio. (e.g., test range 4:1 to 10:1). ratio_issue->optimize_ratio No check_degradation Suspect Compound Degradation ratio_issue->check_degradation  Yes   end Re-analyze Yield change_solvent->end optimize_temp->end optimize_time->end optimize_ratio->end degradation_solution Action: Use lower temperatures, protect extract from light, consider alternative methods (e.g., UAE). check_degradation->degradation_solution degradation_solution->end

Caption: A decision tree for troubleshooting low extraction yield.

Quantitative Data Summary

The following tables summarize optimized parameters from various studies to guide your experimental design.

Table 1: Optimized Parameters for Ionic Liquid Extraction from A. dahurica Roots [5][6]

ParameterOptimized ValueResulting Yield of this compound
Solvent [Bmim]Tf2N-
Solvent/Solid Ratio 8:198.06%
Temperature 60 °C92.67% (at this temp, before other optimizations)
Time 180 min94.64% (at this time, before other optimizations)
Agitation Speed 500 rpm-

Table 2: Comparison of Furanocoumarin Extraction Methods from Archangelica officinalis [10]

Extraction MethodKey ParametersRelative Yield Comparison
Soxhlet Petroleum ether, then MethanolBaseline
Ultrasound (UAE) 25 °C and 60 °CYields at 60°C were comparable to Soxhlet.
Microwave (MAE) Open and Closed SystemsOpen system yield was comparable to Soxhlet. Closed system led to degradation.
Accelerated Solvent (ASE) Methanol, 100-130 °C, 10 minHighest Yield

Experimental Protocols

Protocol 1: Ionic Liquid-Based Extraction (IL-Based Extraction)

This protocol is based on the optimized method for extracting this compound from Angelica dahurica roots.[5][6][7]

  • Materials & Equipment:

    • Dried, powdered roots of the source plant.

    • Ionic Liquid: 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N).

    • Heating magnetic stirrer or temperature-controlled water bath with agitation.

    • Centrifuge.

    • HPLC system for quantitative analysis.

    • Back-extraction solvent: 0.01 N HCl.

  • Procedure:

    • Weigh 1 gram of the powdered root material.

    • Add the ionic liquid solvent at a solvent-to-solid ratio of 8:1 (e.g., 8 mL of [Bmim]Tf2N for 1 g of powder).

    • Soak the sample for 30 minutes prior to extraction.

    • Place the mixture in a sealed vessel and begin agitation at 500 rpm.

    • Heat the mixture to 60°C and maintain this temperature for 180 minutes.

    • After extraction, centrifuge the mixture to separate the solid residue from the IL extract.

    • To recover the target compound, perform a back-extraction from the IL solution using 0.01 N HCl.

    • Analyze the final product for yield and purity using a validated HPLC method.

General Workflow for Extraction and Analysis

G cluster_0 1. Preparation cluster_1 2. Extraction cluster_2 3. Purification & Isolation cluster_3 4. Analysis prep1 Source Plant Roots prep2 Drying & Grinding prep1->prep2 extraction Solid-Liquid Extraction (e.g., UAE, MAE, IL) prep2->extraction separation1 Filtration / Centrifugation extraction->separation1 crude_extract Crude Extract separation1->crude_extract purification Chromatography (e.g., Column, HPLC) crude_extract->purification pure_compound Isolated (-)-Oxypeucedanin hydrate purification->pure_compound analysis Quantitative Analysis (e.g., HPLC-UV) pure_compound->analysis result Final Yield Calculation analysis->result

Caption: General workflow from root preparation to final yield analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This is a general protocol for UAE of furanocoumarins, which can be optimized for this compound.

  • Materials & Equipment:

    • Dried, powdered root material.

    • Solvent (e.g., 95% ethanol).

    • Ultrasonic bath or probe system.[13]

    • Temperature control system.

    • Filtration apparatus.

    • Rotary evaporator.

    • HPLC system.

  • Procedure:

    • Combine the powdered root material with the chosen solvent (e.g., a 1:10 to 1:30 solid-to-liquid ratio).[16]

    • Place the vessel containing the mixture into the ultrasonic bath or insert the ultrasonic probe.

    • Set the extraction temperature (e.g., start at 40-60°C).[17]

    • Apply ultrasonic waves (e.g., 20-40 kHz frequency) for a specified duration (e.g., 15-30 minutes).[18]

    • After sonication, filter the mixture to separate the solid residue.

    • If necessary, repeat the extraction process on the residue to maximize yield.

    • Combine the filtered extracts and concentrate the solvent using a rotary evaporator to obtain the crude extract.

    • Proceed with further purification and HPLC analysis to quantify the yield.

Protocol 3: Microwave-Assisted Extraction (MAE)

This is a general protocol for MAE of furanocoumarins.[12]

  • Materials & Equipment:

    • Dried, powdered root material.

    • Microwave-transparent solvent (e.g., ethanol, hexane).

    • Microwave extraction system (open or closed vessel).[19]

    • Temperature and pressure sensors (for closed-vessel systems).

    • Filtration apparatus.

    • Rotary evaporator.

    • HPLC system.

  • Procedure:

    • Place a weighed amount of the powdered root material into the microwave extraction vessel.

    • Add the extraction solvent, ensuring the material is fully immersed (e.g., a 20:1 solvent-to-solid ratio).[12]

    • Seal the vessel (if using a closed system) and place it in the microwave extractor.

    • Set the extraction parameters: microwave power (e.g., 500-600W), temperature (e.g., 70°C), and time (e.g., 10-12 minutes).[12][20]

    • Start the microwave program. The principle involves the solvent heating rapidly, causing plant cells to rupture and release their contents.[21]

    • After the extraction is complete, allow the vessel to cool before opening to avoid the loss of volatile components.

    • Filter the extract and concentrate it using a rotary evaporator.

    • Quantify the this compound content using HPLC.

References

Technical Support Center: Stability of (-)-Oxypeucedanin Hydrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (-)-Oxypeucedanin hydrate (B1144303) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of (-)-Oxypeucedanin hydrate in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a furanocoumarin containing an epoxide ring, it is particularly susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] Exposure to elevated temperatures can accelerate degradation, and photodecomposition can occur upon exposure to UV light.[1][4]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For short-term storage, it is recommended to keep aqueous solutions of this compound at 4°C and protected from light. However, it is advised not to store aqueous solutions for more than one day. For long-term storage, it is best to store the compound as a solid at -20°C.[4] Stock solutions in anhydrous organic solvents like DMSO or ethanol (B145695) should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.[1]

Q3: Which solvents are suitable for dissolving this compound?

A3: this compound has good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol. It is sparingly soluble in aqueous buffers. To prepare aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[4]

Q4: What are the likely degradation pathways for this compound in solution?

A4: The primary degradation pathway for this compound is expected to be the hydrolysis of its epoxide ring. This can occur under both acidic and basic conditions, leading to the formation of a diol.[2][3] Under strongly acidic or basic conditions, further degradation of the furanocoumarin ring system may occur. Oxidative degradation is also a possibility, potentially leading to various hydroxylated byproducts.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of compound activity in aqueous solution. - pH-mediated hydrolysis of the epoxide ring.- Photodegradation from exposure to light.- Thermal degradation.- Adjust the pH of the solution to a neutral or slightly acidic range (pH 6-7).- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Prepare solutions fresh before each experiment and store them at 4°C for short periods.
Inconsistent results in cell-based assays. - Degradation of the compound in the cell culture medium over the incubation period.- Adsorption of the compound to plasticware.- Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium.- Consider using polypropylene (B1209903) or low-adhesion microplates.- Include a vehicle control and a freshly prepared positive control in each experiment.
Appearance of unexpected peaks in HPLC analysis. - Degradation of the compound during sample preparation or storage.- Contamination of solvents or vials.- Analyze a freshly prepared sample as a reference.- If new peaks are observed in older samples, they are likely degradation products.- Ensure the use of high-purity solvents and clean labware. Run a blank injection to check for system contamination.
Poor recovery during extraction from biological matrices. - Degradation of the compound during the extraction process.- Inefficient extraction solvent.- Keep samples on ice or at 4°C throughout the extraction process.- Optimize the extraction solvent and pH to ensure efficient recovery while minimizing degradation.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[5][6][7] This protocol outlines a typical forced degradation study for this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, thermal, and photolytic stress) and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol (B129727) or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV or PDA detector

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 5, 15, 30, and 60 minutes. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. At various time points, dissolve a portion of the solid in the solvent for analysis to the target concentration.

    • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. Analyze a control sample stored in the dark under the same conditions.

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[6][8]

Stability-Indicating HPLC Method (Example)
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or based on UV spectrum of this compound
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation: Summary of Forced Degradation Conditions

The following table summarizes typical conditions for a forced degradation study. The extent of degradation is illustrative and will need to be determined experimentally.

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation (%)
Acid Hydrolysis 0.1 M HCl60°C24 hours10 - 30
Base Hydrolysis 0.1 M NaOHRoom Temp1 hour15 - 40
Oxidation 3% H₂O₂Room Temp24 hours5 - 20
Thermal (Solid) -80°C48 hours5 - 15
Photolytic ICH Q1BAmbientAs per guideline10 - 25

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (Acid/Base) Sampling->Neutralize if applicable HPLC HPLC Analysis Sampling->HPLC Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for the forced degradation study of this compound.

Degradation_Pathway cluster_main This compound cluster_products Potential Degradation Products OPH This compound (with Epoxide Ring) Diol Diol Derivative (from Hydrolysis) OPH->Diol  Acid/Base Hydrolysis Oxidized Oxidized Products OPH->Oxidized  Oxidation (e.g., H₂O₂)

Caption: Hypothesized degradation pathway of this compound.

References

Technical Support Center: Overcoming Low Aqueous Solubility of (-)-Oxypeucedanin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges associated with the low aqueous solubility of (-)-Oxypeucedanin hydrate (B1144303).

Troubleshooting Guides

Issue 1: Precipitation of (-)-Oxypeucedanin Hydrate Upon Dilution of DMSO Stock in Aqueous Buffer

This is a frequent challenge stemming from the hydrophobic nature of furanocoumarins. Below is a step-by-step guide to address this issue.

Troubleshooting Steps:

  • Lower Final Concentration: Aggregation and precipitation are often concentration-dependent. Reducing the final concentration of this compound in your assay is the most straightforward initial step.

  • Optimize Dilution Method:

    • Serial Dilutions: Instead of a single, large-volume dilution, perform serial dilutions of the DMSO stock solution in the aqueous buffer.

    • Vigorous Mixing: Ensure immediate and thorough mixing or vortexing when adding the DMSO stock to the aqueous buffer. This minimizes localized high concentrations that can initiate precipitation.

  • Incorporate Surfactants: Non-ionic surfactants can aid in solubilization by forming micelles that encapsulate hydrophobic compounds.

    • Recommended Surfactants: Tween-20 or Triton X-100.

    • Starting Concentrations: Begin with 0.01% (v/v) and titrate up to 0.1% (v/v) as needed. Be mindful of the critical micelle concentration (CMC) and potential interference with your specific assay.

  • Utilize a Co-solvent System: A small percentage of a water-miscible organic solvent in the final aqueous buffer can maintain solubility.

    • Recommended Co-solvents: Ethanol or isopropanol.

    • Starting Concentration: Begin with 1-5% (v/v) in the final buffer. Always include a vehicle control in your experiments to account for any effects of the co-solvent.

  • Employ Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, significantly enhancing their aqueous solubility. Refer to the detailed experimental protocol for preparing this compound-cyclodextrin inclusion complexes below.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, a furanocoumarin, is practically insoluble in water. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.

Q2: What is a reliable starting point for dissolving this compound for in vitro aqueous-based assays?

A2: A common starting point is to prepare a concentrated stock solution in 100% DMSO. For aqueous assays, this stock can be diluted into your buffer. For instance, a solubility of approximately 0.33 mg/mL has been reported in a 1:2 solution of DMSO:PBS (pH 7.2).

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: To avoid cellular toxicity and other experimental artifacts, the final concentration of DMSO in your assay should typically be kept below 1% (v/v), and ideally below 0.5%. It is crucial to run a vehicle control with the same final DMSO concentration to assess any solvent-specific effects.

Q4: How can I enhance the solubility of this compound for in vivo studies?

A4: For in vivo applications, strategies such as the formation of solid dispersions, nanosuspensions, or lipid-based formulations like lipid microspheres are often employed to improve oral bioavailability. These methods enhance the dissolution rate and absorption of poorly soluble compounds.

Q5: My compound still precipitates even after trying the troubleshooting steps. What else can I do?

A5: If precipitation persists, consider more advanced formulation techniques. Preparing a solid dispersion or a nanosuspension of this compound can significantly improve its aqueous dispersibility and dissolution. Detailed protocols for these methods are provided below.

Data Presentation: Solubility of this compound and Related Furanocoumarins

The following tables summarize the solubility data for this compound and provide a comparison of solubility enhancement techniques for structurally similar furanocoumarins.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemConcentration
DMSO~30 mg/mL
DMF~30 mg/mL
Ethanol~5 mg/mL
DMSO:PBS (pH 7.2) (1:2)~0.33 mg/mL

Table 2: Comparison of Solubility Enhancement Techniques for Furanocoumarins

FuranocoumarinEnhancement TechniqueCarrier/ExcipientFold Increase in Solubility (Approx.)
ImperatorinSolid DispersionPolyvinylpyrrolidone (PVP) K302-fold
BergaptenCyclodextrin Inclusion ComplexHydroxypropyl-β-cyclodextrin (HP-β-CD)5 to 10-fold
XanthotoxinNanosuspensionPoloxamer 188Particle size reduction to ~200-400 nm significantly improves dissolution rate
PsoralenLipid-Polymer Hybrid NanoparticlesDSPE-PEG2000Enhanced encapsulation and stability

Experimental Protocols

Protocol 1: Preparation of this compound - Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Mortar and pestle

  • Vacuum oven or freeze-dryer

Methodology (Kneading Method):

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. The molecular weight of this compound is approximately 304.3 g/mol .

  • Preparation of HP-β-CD Paste: In a mortar, add the calculated amount of HP-β-CD. Slowly add a small amount of a 50:50 (v/v) water:ethanol mixture to the HP-β-CD and triturate to form a homogeneous paste.

  • Incorporation of this compound: Dissolve the calculated amount of this compound in a minimal amount of ethanol. Add this solution dropwise to the HP-β-CD paste while continuously kneading.

  • Kneading: Continue kneading for 45-60 minutes. The mixture should become a stiff and sticky consistency.

  • Drying: The kneaded mixture is then dried in a vacuum oven at 40-50°C until a constant weight is achieved, or it can be freeze-dried.

  • Sieving: The dried complex is pulverized and passed through a fine-mesh sieve to obtain a uniform powder.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the free this compound.

Protocol 2: Preparation of this compound Solid Dispersion

Objective: To improve the dissolution rate of this compound by preparing a solid dispersion using a hydrophilic polymer.

Materials:

Methodology (Solvent Evaporation Method):

  • Ratio Selection: Prepare solid dispersions with varying drug-to-polymer weight ratios (e.g., 1:1, 1:2, 1:5).

  • Dissolution: Dissolve the calculated amounts of this compound and the polymer (e.g., PVP K30) in a common volatile solvent like methanol or acetone in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: A thin film of the solid dispersion will form on the inner wall of the flask. Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape off the dried film, pulverize it using a mortar and pestle, and sieve it to obtain a fine powder.

  • Characterization (Optional): Analyze the solid dispersion using DSC and XRPD to confirm the amorphous state of the drug.

  • Dissolution Study: Perform an in vitro dissolution study in a relevant buffer (e.g., pH 6.8 phosphate (B84403) buffer) to compare the dissolution profile of the solid dispersion with the pure drug.

Protocol 3: Preparation of this compound Nanosuspension

Objective: To prepare a nanosuspension of this compound to enhance its dissolution velocity and saturation solubility.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Hydroxypropyl methylcellulose (B11928114) (HPMC))

  • Purified water

  • High-pressure homogenizer or a wet media mill

  • Zirconium oxide beads (for media milling)

Methodology (Wet Media Milling):

  • Preparation of Suspension: Disperse this compound in an aqueous solution of the stabilizer (e.g., 0.5% w/v HPMC and 0.5% w/v Tween 80).

  • Milling:

    • Add the suspension and milling media (zirconium oxide beads) to the milling chamber.

    • Mill at a high speed for a specified duration. The milling time will need to be optimized to achieve the desired particle size.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is typically a mean particle size of 200-500 nm with a low PDI.

    • Zeta Potential: Determine the surface charge to assess the stability of the nanosuspension.

  • Dissolution Velocity: Compare the dissolution rate of the nanosuspension to the micronized pure drug.

Visualizations

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds IKK IKK TLR4_MD2->IKK Activates MAPK_pathway MAPK Pathway TLR4_MD2->MAPK_pathway Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB/IκBα Complex NFκB NF-κB (p65/p50) NFκB_active Active NF-κB NFκB->NFκB_active Translocates NFκB_IκBα->NFκB Degradation of IκBα releases NF-κB p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) p38->Inflammatory_Genes ERK->Inflammatory_Genes JNK->Inflammatory_Genes Oxypeucedanin (-)-Oxypeucedanin hydrate Oxypeucedanin->TLR4_MD2 Oxypeucedanin->IKK Oxypeucedanin->MAPK_pathway NFκB_active->Inflammatory_Genes Induces Transcription

Caption: this compound inhibits the TLR4-MD2/NF-κB/MAPK signaling pathway.[1]

Experimental Workflow Diagram

G cluster_problem Problem Statement cluster_strategies Solubility Enhancement Strategies cluster_characterization Characterization cluster_evaluation Biological Evaluation start Low Aqueous Solubility of This compound strategy1 Cyclodextrin Inclusion Complex start->strategy1 strategy2 Solid Dispersion start->strategy2 strategy3 Nanosuspension start->strategy3 char1 Solubility & Dissolution Studies strategy1->char1 char2 Physicochemical Analysis (DSC, XRPD, FTIR) strategy1->char2 strategy2->char1 strategy2->char2 strategy3->char1 char3 Particle Size & Zeta Potential Analysis strategy3->char3 end In Vitro / In Vivo Assays char1->end char2->end char3->end

Caption: Workflow for enhancing the solubility of this compound.

Logical Relationship Diagram

G cluster_formulation Formulation Approach compound This compound (Poorly Soluble) solubilization Solubility Enhancement (e.g., Solid Dispersion, Nanosuspension) compound->solubilization dissolution Increased Dissolution Rate solubilization->dissolution absorption Enhanced Oral Absorption dissolution->absorption bioavailability Improved Bioavailability absorption->bioavailability efficacy Enhanced Therapeutic Efficacy bioavailability->efficacy

Caption: Relationship between solubility enhancement and therapeutic efficacy.

References

Technical Support Center: HPLC Separation of Oxypeucedanin and Byakangelicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of oxypeucedanin (B192039) and byakangelicin (B1668165). The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the HPLC analysis of oxypeucedanin and byakangelicin.

Question 1: Why am I seeing poor resolution or co-elution of oxypeucedanin and byakangelicin peaks?

Answer:

Poor resolution or co-elution of oxypeucedanin and byakangelicin is a common issue. These two furanocoumarins have similar structures, which can make their separation challenging. Here are several factors that could be affecting the resolution and steps to troubleshoot:

  • Mobile Phase Composition: The organic solvent ratio in your mobile phase is critical.

    • Too High Organic Content: If the percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) is too high, the analytes will elute too quickly, resulting in insufficient separation. Try decreasing the organic solvent concentration in a stepwise manner.

    • Incorrect Solvent Choice: While both acetonitrile and methanol (B129727) are commonly used, they offer different selectivities. If you are using acetonitrile, consider switching to methanol or using a combination of both. For example, a mobile phase of acetonitrile-methanol-water-acetic acid (20:15:65:2, v/v/v/v) has been used successfully.[1]

  • Mobile Phase pH: The pH of the mobile phase can influence the retention and peak shape of coumarins. Adding a small amount of acid, such as acetic acid or phosphoric acid, can improve peak shape and resolution.[1][2][3] For instance, a mobile phase consisting of 0.1% phosphoric acid in water (A) and acetonitrile (B) with a gradient elution can be effective.[2][3]

  • Column Selection: The choice of stationary phase is crucial.

    • Stationary Phase: C18 columns are the most commonly used and generally effective for separating coumarins.[1][4][5][6] If you are using a different type of column, consider switching to a C18 column.

    • Column Efficiency: Ensure your column is not old or degraded. A decrease in theoretical plates can lead to broader peaks and poorer resolution.

A logical workflow for troubleshooting poor resolution is outlined in the diagram below.

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution or Co-elution Observed step1 Adjust Mobile Phase Organic Content (e.g., decrease acetonitrile %) start->step1 step2 Modify Mobile Phase pH (e.g., add 0.1% Acetic or Phosphoric Acid) step1->step2 If no improvement end Resolution Improved step1->end If resolved step3 Change Organic Solvent (e.g., switch from Acetonitrile to Methanol or use a mix) step2->step3 If no improvement step2->end If resolved step4 Evaluate Column Performance (Check for degradation, consider a new C18 column) step3->step4 If no improvement step3->end If resolved step4->end If resolved

A logical workflow for troubleshooting poor resolution.

Question 2: What is causing peak tailing for my oxypeucedanin and/or byakangelicin peaks?

Answer:

Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the analytes, leading to tailing.[7][8][9]

    • Solution: Operate at a lower pH (e.g., by adding acetic or phosphoric acid to the mobile phase) to suppress the ionization of silanol groups.[8] Using a highly deactivated or end-capped column can also minimize these secondary interactions.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample and injecting a smaller volume.[7]

  • Contamination: Contamination of the column with impurities from the sample or mobile phase can also cause peak tailing.[7]

    • Solution: Ensure proper sample preparation, including filtration. Use high-purity solvents for your mobile phase and consider using a guard column to protect your analytical column.[7]

Question 3: My retention times are shifting between injections. What could be the cause?

Answer:

Retention time instability can be frustrating. Here are the most common culprits:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause. Ensure you are accurately measuring and mixing the components of your mobile phase for each batch. If using a buffer, ensure it is fully dissolved and the pH is consistent.

  • Column Temperature: Fluctuations in the column temperature can lead to shifts in retention times. Using a column oven to maintain a constant temperature is highly recommended. A stable temperature of 30°C or 40°C has been shown to be effective.[2][3][10]

  • HPLC System Issues: Check for leaks in the pump, injector, or fittings. Ensure the pump is delivering a consistent flow rate.

The diagram below illustrates the decision-making process for addressing retention time instability.

G cluster_1 Troubleshooting Retention Time Instability start Retention Time Shifting check_mobile_phase Verify Mobile Phase Preparation (Accurate composition, consistent pH) start->check_mobile_phase check_temperature Stabilize Column Temperature (Use a column oven) check_mobile_phase->check_temperature If issue persists end Stable Retention Times check_mobile_phase->end If resolved check_system Inspect HPLC System (Check for leaks, verify flow rate) check_temperature->check_system If issue persists check_temperature->end If resolved check_system->end If resolved

A decision-making workflow for retention time instability.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for the analysis of oxypeucedanin and byakangelicin.

Table 1: Linearity Data

CompoundLinear Range (ng/mL)Correlation Coefficient (r²)Reference
Byakangelicin19.6 - 980> 0.997[10]
Oxypeucedanin Hydrate (B1144303)19.6 - 980> 0.997[10]
Byakangelicin6.08 - 2430Not Specified[1]
Oxypeucedanin Hydrate22.08 - 8830Not Specified[1]
Byakangelicin2,500 - 60,0000.999[2][3]
Oxypeucedanin Hydrate2,500 - 60,0000.999[2][3]

Table 2: Precision and Accuracy

CompoundIntra-day RSD (%)Inter-day RSD (%)Accuracy (%)Reference
Byakangelicin< 12.0< 12.7< 4.4 (as % error)[10]
Oxypeucedanin Hydrate< 12.0< 12.7< 4.4 (as % error)[10]
Byakangelicin< 7.6< 8.591.9 - 106.1[1]
Oxypeucedanin Hydrate< 7.6< 8.591.9 - 106.1[1]
Byakangelicin2.67Not Specified99.28 (as mean recovery)[11]
Oxypeucedanin Hydrate3.63Not Specified97.85 (as mean recovery)[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: HPLC Method for Simultaneous Determination in Rat Plasma [10]

  • Column: Symmetry C18 (75 x 4.6 mm I.D.)

  • Mobile Phase: Acetonitrile-water (20:80, v/v)

  • Flow Rate: 1 mL/min

  • Detection: UV at 260 nm

  • Column Temperature: 40°C

  • Sample Preparation: Plasma sample deproteinated with perchloric acid, centrifuged, and the supernatant injected. A column-switching system with a Symmetry Shield RP8 clean-up column was also used.

Protocol 2: HPLC Method for Determination in Dog Plasma [1]

  • Column: C18 (200 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile-methanol-water-acetic acid (20:15:65:2, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Not specified, likely UV based on context.

  • Sample Preparation: Plasma samples were extracted with a mixture of tert-butyl methyl ether and n-hexane (4:1, v/v).

Protocol 3: Gradient HPLC Method for Quantitative Determination [2][3]

  • Column: Aegispak C18-L (5 µm, 4.6 mm × 250 mm)

  • Mobile Phase:

    • A: 0.1% phosphoric acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-18 min: 25-30% B

    • 18-20 min: 30-70% B

    • 20-28 min: 70% B

    • 28-29 min: 70-25% B

    • 29-35 min: 25% B (column equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

References

minimizing degradation of (-)-Oxypeucedanin hydrate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of (-)-Oxypeucedanin hydrate (B1144303) during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Oxypeucedanin hydrate and why is its stability during extraction important?

A1: this compound is a furanocoumarin, a class of naturally occurring organic compounds found in various plants, such as those from the Apiaceae family (e.g., Angelica dahurica).[1] It is investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects.[1] Maintaining its structural integrity during extraction is crucial for accurate quantification, ensuring the biological activity of the extract, and for the development of potential therapeutics. Degradation can lead to reduced yield and the formation of impurities that may interfere with research results or pose safety concerns.

Q2: What are the primary factors that cause the degradation of this compound during extraction?

A2: The stability of this compound, like other furanocoumarins, is mainly affected by three factors:

  • pH: The lactone ring in the coumarin (B35378) structure is susceptible to hydrolysis, particularly under alkaline conditions (high pH), which leads to the opening of the ring and irreversible degradation.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation, altering the chemical structure of the molecule. Furanocoumarins are known for their photosensitizing properties.

  • Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and other thermal degradation reactions, leading to a loss of the desired compound.

Q3: Which extraction solvents are recommended for this compound?

A3: The choice of solvent is critical for both extraction efficiency and stability. Methanol (B129727), ethanol, and acetone (B3395972) are commonly used. For instance, the methanolic extract of Angelica dahurica roots has been identified as a rich source of oxypeucedanin (B192039). More advanced and efficient methods have utilized ionic liquids, such as [Bmim]Tf2N, which have shown outstanding performance in extracting this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Extraction: The solvent may not be effectively penetrating the plant matrix.- Optimize the solvent-to-solid ratio. An 8:1 ratio has been shown to be effective in some studies. - Increase extraction time. - Reduce the particle size of the plant material by grinding to increase surface area.
Degradation during Extraction: Exposure to harsh conditions.- Control the pH of the extraction medium; maintain neutral or slightly acidic conditions. - Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. - Use a lower extraction temperature. Techniques like ultrasound-assisted extraction (UAE) can be effective at room temperature.
Presence of Unexpected Peaks in Chromatogram (e.g., HPLC) Degradation Products: The compound has degraded due to pH, light, or heat.- pH-Mediated Hydrolysis: Ensure the pH of all solutions is below 7. The lactone ring of coumarins is prone to opening under alkaline conditions. - Photodegradation: Minimize light exposure throughout the entire process, including storage of extracts. Use amber vials for storage. - Thermal Degradation: If using heat, reduce the temperature and duration. For solvent evaporation (e.g., rotary evaporation), use a water bath temperature below 45°C.
Co-extraction of Impurities: The solvent is extracting other compounds from the plant matrix with similar properties.- Optimize the extraction solvent system to improve selectivity. - Employ a post-extraction purification step, such as column chromatography.
Inconsistent Results Between Batches Variability in Plant Material: The concentration of the target compound can vary in the raw plant material.- Standardize the source and pre-processing of the plant material. - Analyze a sample of the raw material to determine the initial concentration of this compound.
Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent ratio.- Strictly adhere to a validated and standardized extraction protocol. - Calibrate all equipment (e.g., temperature probes, balances) regularly.

Data Presentation

Comparison of Extraction Methods for Furanocoumarins

The following table summarizes the efficiency of various extraction techniques for furanocoumarins, providing a general guideline for selecting an appropriate method.

Extraction Method Typical Solvent(s) Temperature Time Advantages Disadvantages
Maceration Ethanol, MethanolRoom Temperature24 - 72 hoursSimple, requires minimal equipment.Time-consuming, may result in lower yields.
Soxhlet Extraction Ethanol, HexaneBoiling point of solvent4 - 24 hoursHigh extraction efficiency.Can cause thermal degradation of sensitive compounds.
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol25 - 60°C20 - 60 minutesFast, efficient, can be performed at lower temperatures.May require specialized equipment.
Microwave-Assisted Extraction (MAE) Ethanol, Acetone50 - 90°C10 - 30 minutesVery fast, high efficiency, reduced solvent consumption.Potential for localized overheating and degradation if not controlled.
Ionic Liquid Extraction [Bmim]Tf2N~60°C~180 minutesHigh yields (up to 98% for oxypeucedanin hydrate).[2][3][4]Solvents can be expensive, requires a back-extraction step.[2][3][4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for the extraction of this compound from a plant matrix using ultrasonication, which is known for its efficiency at lower temperatures.

Materials:

  • Dried and powdered plant material (e.g., Angelica dahurica roots)

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Amber glass flasks or beakers

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator

  • Amber vials for storage

Procedure:

  • Weigh 10 g of the powdered plant material and place it into a 250 mL amber glass flask.

  • Add 100 mL of methanol to the flask (1:10 solid-to-solvent ratio).

  • Place the flask in an ultrasonic bath.

  • Sonicate the mixture for 45 minutes at a controlled temperature (e.g., 25°C).

  • After sonication, filter the extract through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove the solid plant material.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator with a water bath temperature set to 40-45°C.

  • Transfer the concentrated extract to an amber vial and store it at 4°C in the dark until further analysis.

Protocol 2: Quantification of this compound using HPLC

This protocol outlines a method for the quantitative analysis of this compound in the obtained extract.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of a pure standard (typically around 254 nm or 300 nm for furanocoumarins)

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol and filter it through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Degradation Pathways of this compound

The following diagrams illustrate the potential degradation pathways of this compound under different stress conditions.

A This compound (Lactone Form) B Coumarinic Acid Derivative (Ring-Opened Carboxylate) A->B  Alkaline Hydrolysis (OH⁻)   B->A  Acidification (H⁺)   A This compound B Photodegradation Products (e.g., Cycloaddition or Isomerization Products) A->B  UV Light Exposure   A Plant Material (e.g., Angelica dahurica roots) B Grinding and Sieving A->B C Extraction (e.g., UAE, MAE) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G HPLC Analysis F->G I Purification (Optional) (e.g., Column Chromatography) F->I H Quantification G->H J Pure this compound I->J J->G

References

solvent selection for efficient furanocoumarin extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furanocoumarin extraction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for general furanocoumarin extraction?

A: Methanol (B129727) is frequently considered the solvent of choice and a good starting point for the extraction of a broad range of furanocoumarins.[1] It is effective for extracting more polar furanocoumarins and often provides high quantitative yields.[2][3] For less polar furanocoumarins, petroleum ether is an excellent alternative that can provide high yields.[2][4] Ethanol is also a common choice, particularly as a less toxic option.[1][5]

Q2: How does solvent polarity affect extraction efficiency?

A: Solvent polarity is a critical factor that must be matched to the polarity of the target compounds.[2]

  • Polar Furanocoumarins (e.g., umbelliferone, xanthotoxin, angelicin): Polar solvents like methanol are most effective for these compounds.[2] For instance, the maximum concentration of bergapten (B1666803) was found in a pure methanolic extract from Heracleum candicans.[2]

  • Less Polar Furanocoumarins (e.g., imperatorin, isoimperatorin): Non-polar or semi-polar solvents like dichloromethane (B109758), chloroform, and petroleum ether are more efficient for these compounds.[2][4]

  • Mixed Polarity: For samples containing a wide range of furanocoumarins, using sequential extraction with solvents of increasing polarity or a solvent mixture can be an effective strategy.[2]

Q3: Which extraction method typically provides the highest yield?

A: Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), most consistently provides the highest extraction yields for furanocoumarins compared to other methods like Soxhlet, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).[4][6][7][8] However, modern techniques like UAE and MAE are significantly faster and use less solvent than traditional Soxhlet extraction, often with comparable yields to the latter.[7][9]

Q4: Can furanocoumarins degrade during the extraction process?

A: Yes, thermal degradation is a risk, especially at high temperatures. For example, during Microwave-Assisted Extraction (MAE), temperatures exceeding 90°C can lead to a decrease in the yield of target furanocoumarins.[10] Similarly, for some polar compounds, extraction with methanol at lower temperatures (e.g., 80°C) may be more effective than at higher temperatures (e.g., 110°C) to prevent degradation.[2] MAE performed in a closed system, in particular, may cause the transformation of furanocoumarins due to the microwave energy.[4][9]

Troubleshooting Guide

This section addresses common issues encountered during furanocoumarin extraction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Target Furanocoumarin The polarity of the extraction solvent does not match the polarity of the target compound(s).[2]Select a solvent with a polarity similar to your target furanocoumarin. Use methanol for polar compounds and dichloromethane or petroleum ether for less polar ones.[2]
Extraction parameters (time, temperature) are insufficient.Optimize extraction time and temperature. Increasing temperature can enhance solvent power but be mindful of thermal degradation above 90-110°C.[2][10]
Thermal degradation of the target compounds.[9][10]For MAE, use an open system or carefully control the temperature in a closed system to keep it below 90°C.[9][10] For PLE/ASE, test a range of temperatures; some polar furanocoumarins are more stable at lower temperatures (e.g., 80°C).[2]
Extract is Impure / High Levels of Co-extractants The chosen solvent is too broad or non-selective for the plant matrix.Consider using a more selective, non-polar solvent like hexane (B92381). While it may yield lower total amounts of some furanocoumarins, it can produce a cleaner extract.[10]
No post-extraction clean-up was performed.Implement a solid-phase extraction (SPE) clean-up step after the initial extraction.[9] Reversed-phase (C18) cartridges are often effective for purifying furanocoumarins from aqueous extracts.[9]
Inconsistent Results Between Batches Variation in the moisture content of the plant material.Standardize the pre-treatment of the plant material, including drying and grinding to a uniform particle size. For MAE with non-polar solvents, the presence of water can enhance extraction, so consistent moisture is key.[10]
Inconsistent execution of the extraction protocol.Ensure that all parameters (solvent-to-solid ratio, time, temperature, power) are precisely controlled and recorded for each run.
Poor Extraction with Non-Polar Solvents in MAE Non-polar solvents like hexane have low dielectric constants and do not absorb microwave energy efficiently.[10]Add a small amount of water directly to the plant matrix before adding the hexane. Water within the plant cells absorbs microwave energy, leading to internal superheating and cell disruption, which facilitates the release of compounds.[10]

Data & Experimental Protocols

Data Presentation: Solvent & Method Comparison

The selection of solvent and extraction technique significantly impacts the final yield. The tables below summarize comparative data from published studies.

Table 1: Qualitative Comparison of Common Furanocoumarin Extraction Methods

Extraction MethodAdvantagesDisadvantagesCommon Solvents
Accelerated Solvent Extraction (ASE) Highest yields, fast, automated, low solvent use.[6][7]High initial equipment cost.Methanol, Petroleum Ether, Dichloromethane.[2][4]
Microwave-Assisted Extraction (MAE) Very fast, reduced solvent consumption.[10][11]Potential for thermal degradation in closed systems.[4][9]Methanol, Acetone, Hexane, Ethanol.[1][10]
Ultrasound-Assisted Extraction (UAE) Fast, efficient at room temperature, simple equipment.[9][12]Yields may be lower than ASE.[6]Methanol, Ethanol, Water.[1][9]
Soxhlet Extraction Exhaustive extraction, well-established.[4]Time-consuming, large solvent volume, risk of thermal degradation.[4][7]Petroleum Ether, Methanol, Chloroform.[4]

Table 2: Quantitative Yield of Furanocoumarins by Solvent and Method

FuranocoumarinPlant SourceMethodSolventYield (mg/g of plant material)
Bergapten Archangelica officinalisSoxhletPetroleum Ether3.01[7]
Bergapten Archangelica officinalisASE (100°C)Methanol19.08[6]
Imperatorin Archangelica officinalisSoxhletPetroleum Ether12.29[7]
Imperatorin Heracleum leskowiiPLE (110°C)Dichloromethane~0.19
Xanthotoxin Heracleum leskowiiPLE (80°C)Methanol~0.16
Isopimpinellin Pastinaca sativaASENot SpecifiedHigher than Soxhlet[6]
Angelicin Heracleum sosnowskyiMAE (70°C)Hexane (+Water)2.30[10]

Note: Data is compiled from different studies and conditions may vary. Direct comparison should be made with caution.

Experimental Workflows & Logic

A typical extraction and analysis workflow involves several key stages. The choice of solvent is a critical decision point that depends on the specific goals of the experiment.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Processing cluster_analysis Purification & Analysis a Plant Material Collection b Drying & Grinding a->b c Solvent & Method Selection (e.g., UAE, MAE, ASE) b->c d Filtration / Centrifugation c->d e Solvent Evaporation d->e f Crude Extract e->f g Optional Clean-up (e.g., SPE) f->g h Quantification (HPLC / GC-MS) g->h g->h G start Define Experimental Goal q1 Target Compound Polarity? start->q1 polar Polar (e.g., Xanthotoxin) q1->polar High nonpolar Non-Polar (e.g., Imperatorin) q1->nonpolar Low mixed Broad Range q1->mixed Mixed q2 Need High Purity? q3 Green Chemistry Approach? q2->q3 No res_purity Use Hexane for selective extraction + SPE clean-up q2->res_purity Yes res_green Use Ethanol or Supercritical CO2 q3->res_green Yes res_standard Proceed with standard solvent q3->res_standard No res_polar Use Methanol or Acetone polar->res_polar res_nonpolar Use Hexane, Petroleum Ether, or Dichloromethane nonpolar->res_nonpolar res_mixed Use Methanol or Sequential Extraction mixed->res_mixed res_polar->q2 res_nonpolar->q2 res_mixed->q2

References

Technical Support Center: Refining Protocols for Furanocoumarin Bioactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when studying furanocoumarin bioactivity.

Frequently Asked Questions (FAQs)

1. General Handling and Storage

  • Q: How should I store my furanocoumarin compounds?

    • A: Furanocoumarins should be stored in a cool, dark, and dry place. They are sensitive to light and can degrade over time, especially when in solution. For long-term storage, solid compounds should be kept at -20°C. Stock solutions should be stored in light-protected containers at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Q: What is the best solvent to dissolve furanocoumarins?

    • A: The solubility of furanocoumarins varies. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions for in vitro assays. For specific experiments, other solvents like ethanol, methanol (B129727), or acetonitrile (B52724) may be used. It is crucial to determine the solubility of your specific furanocoumarin in the desired solvent and to ensure the final solvent concentration in your assay is low enough to not affect the cells or enzymes.

2. Experimental Design

  • Q: I am seeing conflicting results in my bioactivity assays. What could be the cause?

    • A: Inconsistent results can stem from the inherent phototoxicity of many furanocoumarins. Ensure your experiments are conducted under controlled lighting conditions. Other factors include compound instability in cell culture media, variability in extraction and sample preparation, and interference with assay components.

  • Q: Do I need to consider the phototoxic potential of my furanocoumarin if I'm not studying phototoxicity?

    • A: Yes. Even ambient lab lighting can be enough to activate photosensitive furanocoumarins, leading to unintended cytotoxicity and confounding your results. It is best practice to minimize light exposure during all steps of your experiment, from solution preparation to incubation.

3. Assay-Specific Questions

  • Q: My furanocoumarin is interfering with the colorimetric readout of my cytotoxicity assay (e.g., MTT, XTT). How can I address this?

    • A: This is a common issue. It is essential to run parallel controls containing the furanocoumarin at the same concentrations used in the assay but without cells. This will allow you to measure any absorbance from the compound itself and subtract it from your experimental readings.

  • Q: I am not observing the expected level of CYP450 inhibition. What could be wrong?

    • A: Ensure that your furanocoumarin is pre-incubated with the enzyme if you are investigating mechanism-based inhibition. The duration of this pre-incubation can be critical. Also, verify the concentration and purity of your compound and ensure that the substrate concentration you are using is appropriate for the enzyme kinetics.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Cell Culture Media

  • Symptom: You observe precipitation of your furanocoumarin when it is added to the cell culture medium, or you get inconsistent results at higher concentrations.

  • Possible Causes:

    • The furanocoumarin has low aqueous solubility.

    • The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is too high, causing it to precipitate when diluted in the aqueous medium.

    • The furanocoumarin is interacting with components of the cell culture medium, such as proteins in the serum.

  • Solutions:

    • Optimize Solvent Concentration: Keep the final concentration of DMSO or other organic solvents in the cell culture medium below 0.5% (v/v), and ideally below 0.1%.

    • Use a Different Solvent: Test the solubility of your furanocoumarin in alternative solvents like ethanol.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of your furanocoumarin in the medium immediately before each experiment.

    • Consider Serum-Free Media: If you suspect an interaction with serum proteins, consider performing the initial stages of the experiment in serum-free media, if your cell line can tolerate it for the required duration.

Issue 2: High Background Signal or Assay Interference in Antioxidant Assays

  • Symptom: You observe a high background signal or inconsistent results in your DPPH or other colorimetric antioxidant assays.

  • Possible Causes:

    • Furanocoumarins can absorb light in the same range as the assay's chromophore, leading to interference.

    • The furanocoumarin may be unstable in the assay buffer.

  • Solutions:

    • Run Compound-Only Controls: For every concentration of your furanocoumarin tested, run a parallel sample without the radical (e.g., DPPH) to measure the compound's intrinsic absorbance. Subtract this value from your experimental readings.

    • Check for Stability: Monitor the absorbance of the furanocoumarin in the assay buffer over time to ensure it is not degrading or precipitating.

    • Use an Alternative Assay: If interference persists, consider using a different antioxidant assay that relies on a different detection method.

Issue 3: Inconsistent Results in Phototoxicity Assays

  • Symptom: You are getting variable results in your 3T3 NRU phototoxicity assay.

  • Possible Causes:

    • Inconsistent UVA dosage.

    • Variability in cell density.

    • The compound degrading in the assay medium before or during irradiation.

  • Solutions:

    • Calibrate Your UVA Source: Regularly calibrate your UVA light source to ensure a consistent and accurate dose is delivered to the cells.

    • Ensure Uniform Cell Seeding: Use a multichannel pipette and proper cell suspension techniques to ensure a uniform monolayer of cells in all wells.

    • Minimize Time Between Compound Addition and Irradiation: Add the furanocoumarin to the cells shortly before UVA exposure to minimize the chance of degradation.

Quantitative Data Summary

Table 1: Cytotoxicity of Common Furanocoumarins (IC₅₀ Values in µM)

CompoundCell LineAssayIC₅₀ (µM)Citation
PsoralenK562MTT24.4[1]
PsoralenKBMTT88.1[1]
IsopsoralenK562MTT49.6[1]
IsopsoralenKBMTT61.9[1]
IsopimpinellinSaos-2MTT42.59[2]
IsopimpinellinHT-29MTT95.53[2]
IsopimpinellinU266MTT84.14[2]
ImperatorinA2780SMTT~1100[3]

Table 2: Inhibition of Human Cytochrome P450 3A4 (CYP3A4) by Furanocoumarins

CompoundInhibition TypeKᵢ (µM)IC₅₀ (µM)Citation
Bergapten--19-36[4]
BergamottinMechanism-based7.7-[5]
6',7'-dihydroxybergamottin--13[6]
Imperatorin--< 10[3]
Isoimperatorin--< 10[3]
Xanthotoxin--5.4 (for CYP2A6)[7]
Isopimpinellin--19-40 (for mouse Cyp2a-5)[7]

Table 3: Antioxidant Activity of Furanocoumarins (IC₅₀ Values)

CompoundAssayIC₅₀Citation
OxypeucedaninDPPH> 200 µg/mL[8]
9-hydroxy-4-methoxypsoralenDPPHPotent[8]
AlloisoimperatorinDPPHPotent[8]

Detailed Experimental Protocols

1. Protocol for MTT Cytotoxicity Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Target cell line

    • Complete cell culture medium

    • Furanocoumarin stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • 96-well flat-bottom sterile microplates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the furanocoumarin in complete medium from your stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the furanocoumarin. Include vehicle controls (medium with the same concentration of DMSO as the highest furanocoumarin concentration) and untreated controls (medium only).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9]

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the log of the furanocoumarin concentration and determine the IC₅₀ value using non-linear regression analysis.

2. Protocol for In Vitro CYP3A4 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method using a fluorogenic substrate.

  • Materials:

    • Human liver microsomes (HLMs) or recombinant human CYP3A4

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC)

    • Furanocoumarin test compounds

    • Positive control inhibitor (e.g., ketoconazole)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Preparation: Prepare working solutions of HLMs or recombinant CYP3A4, the NADPH regenerating system, and the furanocoumarin test compounds in potassium phosphate buffer.

    • Pre-incubation (for mechanism-based inhibition): In the wells of a 96-well plate, mix the enzyme, NADPH regenerating system, and the furanocoumarin or vehicle control. Incubate for a specific period (e.g., 0, 5, 15, 30 minutes) at 37°C.

    • Reaction Initiation: Add the fluorogenic substrate (e.g., BFC) to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the product of the substrate metabolism.

    • Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value. For mechanism-based inhibition, further kinetic analysis (e.g., Kitz-Wilson plots) can be performed to determine Kᵢ and kᵢₙₐ꜀ₜ.

3. Protocol for DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant activity.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol

    • Furanocoumarin test compounds

    • Positive control antioxidant (e.g., ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark.

    • Sample Preparation: Prepare serial dilutions of the furanocoumarin test compounds and the positive control in methanol.

    • Reaction Mixture: In a 96-well plate, add a specific volume of the furanocoumarin solution (e.g., 100 µL) to the wells, followed by a specific volume of the DPPH solution (e.g., 100 µL).[10]

    • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[11]

    • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the furanocoumarin. Plot the percentage of scavenging activity against the log of the furanocoumarin concentration to determine the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis plant_material Plant Material extraction Extraction (e.g., Maceration, Soxhlet) plant_material->extraction purification Purification (e.g., Chromatography) extraction->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity Isolated Furanocoumarin cyp_inhibition CYP450 Inhibition Assay purification->cyp_inhibition antioxidant Antioxidant Assay (e.g., DPPH) purification->antioxidant phototoxicity Phototoxicity Assay (3T3 NRU) purification->phototoxicity ic50 IC50/EC50 Determination cytotoxicity->ic50 cyp_inhibition->ic50 kinetic_analysis Kinetic Analysis (Ki, kinact) cyp_inhibition->kinetic_analysis antioxidant->ic50 phototoxicity->ic50

Caption: General experimental workflow for studying furanocoumarin bioactivity.

NFkB_Pathway cluster_cytoplasm Cytoplasm stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Complex stimuli->ikk activates furanocoumarins Furanocoumarins furanocoumarins->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) proteasome Proteasome ikb->proteasome ubiquitination & degradation nucleus Nucleus nfkb->nucleus translocates gene_expression Gene Expression (e.g., COX-2, iNOS) nucleus->gene_expression activates

Caption: Furanocoumarin-mediated inhibition of the NF-κB signaling pathway.

MAPK_PI3K_Pathways furanocoumarins Furanocoumarins pi3k PI3K furanocoumarins->pi3k inhibits akt Akt furanocoumarins->akt inhibits erk ERK furanocoumarins->erk inhibits receptor Growth Factor Receptor receptor->pi3k activates ras Ras receptor->ras pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 P pip3->akt activates mtor mTOR akt->mtor activates cell_survival Cell Survival & Proliferation mtor->cell_survival raf Raf ras->raf mek MEK raf->mek mek->erk mapk_response Proliferation, Differentiation erk->mapk_response

Caption: Modulation of PI3K/Akt and MAPK signaling pathways by furanocoumarins.

References

Technical Support Center: Addressing Variability in Furanocoumarin Content in Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in furanocoumarin content during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of furanocoumarins from plant materials.

Issue 1: Low or No Furanocoumarin Yield in Extracts

  • Question: We performed an extraction from a plant species known to contain furanocoumarins, but our analysis shows very low or undetectable levels. What could be the cause?

  • Answer: Several factors could contribute to low furanocoumarin yields. Consider the following troubleshooting steps:

    • Plant Material:

      • Developmental Stage & Seasonality: Furanocoumarin content can vary significantly with the plant's age and the time of year. Higher concentrations are often found in younger leaves and during periods of new growth.[1] Ensure that the plant material was harvested at the optimal time.

      • Plant Part: Furanocoumarin distribution is not uniform throughout the plant. For instance, in citrus fruits, the peel contains a much higher concentration and diversity of these compounds than the pulp.[1][2] In other plants, seeds and fruits may have the highest levels.[3] Verify that you are analyzing the correct plant part.

      • Genetic Variation: Different cultivars or varieties of the same plant species can have vastly different furanocoumarin profiles.[4][5]

      • Environmental Stress: Furanocoumarin production is often induced by stress factors such as UV radiation, physical damage, or pathogen attack.[1] Plants grown in controlled, stress-free environments may have lower levels.

    • Extraction Protocol:

      • Solvent Selection: The polarity of the extraction solvent is critical. Polar solvents like methanol (B129727), ethanol, and acetone, or their aqueous mixtures, are commonly used.[1] For less polar furanocoumarins, solvents like ethyl acetate (B1210297) or hexane (B92381) may be more effective.[6][7][8] A solvent optimization experiment may be necessary.

      • Extraction Technique: Conventional methods like maceration or Soxhlet extraction can be time-consuming.[1] More advanced techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or accelerated solvent extraction (ASE) can offer higher yields in shorter times.[1][9] However, be aware that some techniques, like MAE in a closed system, can potentially cause degradation of furanocoumarins if not optimized.[1][10]

      • Sample Pre-treatment: Grinding, freezing, and washing of fresh plant material, especially leaves, can lead to physical loss of furanocoumarins.[1] A simple dipping in boiling water followed by liquid-liquid extraction has been shown to be effective for some species.[1]

Issue 2: Inconsistent and Irreproducible HPLC Results

  • Question: Our HPLC analysis of furanocoumarin extracts is showing significant run-to-run variability in peak areas and retention times. What are the potential sources of this inconsistency?

  • Answer: Inconsistent HPLC results are a common challenge. Here are some key areas to investigate:

    • Mobile Phase Preparation:

      • pH Control: The pH of the mobile phase can affect the ionization state of furanocoumarins and other matrix components, leading to shifts in retention time.[11][12] Ensure the mobile phase is properly buffered if necessary and that the pH is consistent between batches.

      • Solvent Composition: Inaccurate mixing of mobile phase solvents or evaporation of the more volatile component can alter the elution strength and cause retention time drift.[11][13][14] Prepare fresh mobile phase daily and keep solvent reservoirs capped.

      • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump or detector, causing baseline noise and pressure fluctuations.[11]

    • Column Issues:

      • Column Degradation: The stationary phase of the HPLC column can degrade over time, especially with complex plant extracts. This can lead to peak broadening, tailing, and loss of resolution.[11]

      • Column Contamination: Buildup of non-eluting compounds from the sample matrix on the column can affect its performance. Implement a regular column washing protocol.

      • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and column chemistry, leading to retention time variability.[14] Use a column oven to maintain a constant temperature.

    • Sample-Related Problems:

      • Sample Solubility: If the sample is not fully dissolved in the injection solvent, or if the injection solvent is too strong compared to the mobile phase, it can cause peak distortion.[12] Whenever possible, dissolve the sample in the initial mobile phase.

      • Sample Degradation: Furanocoumarins can be sensitive to light and temperature. Ensure proper storage of extracts (e.g., in amber vials at low temperatures) to prevent degradation between injections.

    • System and Method:

      • Injector Variability: Issues with the autosampler, such as inconsistent injection volumes or leaks, can lead to poor reproducibility of peak areas.[14][15]

      • Method Suitability: The analytical method may not be robust enough for the complexity of the sample matrix. A poorly developed method can be prone to inconsistencies.[13]

Frequently Asked Questions (FAQs)

Q1: What are the major factors that influence furanocoumarin content in plants?

A1: The concentration and composition of furanocoumarins in plants are highly variable and influenced by a combination of factors:

  • Genetic Factors: Different species and even cultivars within the same species can exhibit significant variations in their furanocoumarin profiles.[4][5]

  • Environmental Conditions: Abiotic stressors such as UV radiation, temperature extremes, and exposure to pollutants can induce the biosynthesis of furanocoumarins as a defense mechanism.[1][16]

  • Developmental Stage and Season: Furanocoumarin levels can change dramatically throughout the plant's life cycle, often being higher in younger tissues and during specific seasons.[1][3]

  • Plant Organ: The distribution of furanocoumarins is not uniform within a plant. For example, citrus peels have significantly higher concentrations than the pulp.[1][2]

  • Post-Harvest Handling and Processing: Mechanical damage during harvesting and handling can induce furanocoumarin production.[1] Processing methods, such as blending versus hand-squeezing of citrus juice, can also alter the final furanocoumarin content.[1]

Q2: Which plant families are the most significant sources of furanocoumarins?

A2: The most prominent plant families known for producing a wide variety of furanocoumarins are the Apiaceae (celery, parsnip, parsley family) and Rutaceae (citrus family).[1][3] Other families that contain furanocoumarin-producing species include Moraceae (fig family) and Fabaceae (legume family).[3]

Q3: What is the general biosynthetic pathway for furanocoumarins?

A3: Furanocoumarins are derived from the phenylpropanoid pathway. The biosynthesis begins with the amino acid L-phenylalanine, which is converted to umbelliferone (B1683723) (7-hydroxycoumarin) via the shikimate pathway.[1] Umbelliferone then serves as a key precursor for both linear and angular furanocoumarins through a series of prenylation and cyclization reactions catalyzed by cytochrome P450 enzymes.[10][17]

Q4: How can I minimize furanocoumarin degradation during sample storage?

A4: To prevent the degradation of furanocoumarins in your extracts and prepared samples, the following storage practices are recommended:

  • Protection from Light: Furanocoumarins are photoactive compounds. Store extracts and standard solutions in amber vials or protect them from light by wrapping them in aluminum foil.

  • Low Temperature: Store samples at low temperatures, preferably at -20°C or -80°C for long-term storage, to minimize chemical degradation.

  • Inert Atmosphere: For highly sensitive compounds, consider flushing the vials with an inert gas like nitrogen or argon before sealing to prevent oxidation.

Data Presentation

Table 1: Furanocoumarin Content in Selected Apiaceae Species

Plant SpeciesPlant PartFuranocoumarinConcentration Range (µg/g fresh weight)Reference
Parsnip (Pastinaca sativa)RootPsoralen, Xanthotoxin, Bergapten, IsopimpinellinUp to 145[17][18]
Celery (Apium graveolens)Stalks, LeavesPsoralen, BergaptenVaries with stress[18]
Parsley (Petroselinum crispum)LeavesPsoralen, Bergapten, XanthotoxinUp to 112[17]

Table 2: Furanocoumarin Content in Selected Rutaceae (Citrus) Species

Plant SpeciesPlant PartFuranocoumarinConcentration Range (µg/g fresh weight)Reference
Grapefruit (Citrus paradisi)JuiceBergamottin, 6',7'-Dihydroxybergamottin0.3 - 12.8[10]
Grapefruit (Citrus paradisi)PeelBergamottin, 6',7'-DihydroxybergamottinSignificantly higher than juice[1][2]
Bergamot Orange (Citrus bergamia)PeelBergapten, BergamottinHigh concentrations in essential oil[19]

Experimental Protocols

Protocol 1: General Purpose Solid-Liquid Extraction (SLE) for Furanocoumarins

This protocol is a general starting point and may require optimization for specific plant matrices.

  • Sample Preparation:

    • Harvest the desired plant part. If fresh, proceed immediately to extraction or flash-freeze in liquid nitrogen and store at -80°C.

    • If using dried material, grind the sample to a fine powder.

  • Extraction:

    • Weigh approximately 1 g of powdered plant material into a flask.

    • Add 20 mL of an appropriate solvent (e.g., 80% methanol in water, or ethyl acetate).

    • Extract using one of the following methods:

      • Maceration: Stir at room temperature for 24 hours.

      • Ultrasonication: Place the flask in an ultrasonic bath for 30 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • If necessary, re-extract the solid residue with a fresh portion of the solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC-UV Analysis of Furanocoumarins

This protocol provides a general method for the separation and quantification of common furanocoumarins.

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 2% acetic acid.[20][21]

    • Solvent B: Acetonitrile or Methanol.[20][21]

  • Gradient Elution:

    • A typical gradient might start at 20-30% B, increasing linearly to 90-100% B over 20-30 minutes, followed by a hold and re-equilibration step. The exact gradient will depend on the specific furanocoumarins of interest.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.[20]

  • Detection Wavelength: 310 nm is a common wavelength for detecting many furanocoumarins.[20][21] A DAD can be used to scan a range of wavelengths (e.g., 210-400 nm) for better peak identification.[22]

  • Quantification:

    • Prepare a series of standard solutions of known concentrations for each furanocoumarin of interest.

    • Generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration of furanocoumarins in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

Furanocoumarin_Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid Phenylpropanoid Pathway Umbelliferone Umbelliferone (7-Hydroxycoumarin) Cinnamic_Acid->Umbelliferone Prenylation_C6 Prenylation at C6 Umbelliferone->Prenylation_C6 Prenylation_C8 Prenylation at C8 Umbelliferone->Prenylation_C8 Demethylsuberosin Demethylsuberosin Prenylation_C6->Demethylsuberosin Osthenol Osthenol Prenylation_C8->Osthenol Cyclization_Linear Cyclization & Further Modifications Demethylsuberosin->Cyclization_Linear Cyclization_Angular Cyclization & Further Modifications Osthenol->Cyclization_Angular Linear_Furanocoumarins Linear Furanocoumarins (e.g., Psoralen, Bergapten) Cyclization_Linear->Linear_Furanocoumarins Angular_Furanocoumarins Angular Furanocoumarins (e.g., Angelicin) Cyclization_Angular->Angular_Furanocoumarins

Caption: Simplified biosynthetic pathway of linear and angular furanocoumarins.

Experimental_Workflow Start Plant Material (e.g., Citrus Peel) Homogenization Homogenization/ Grinding Start->Homogenization Extraction Solid-Liquid Extraction (e.g., with 80% Methanol) Homogenization->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Final_Filtration Syringe Filtration (0.45 µm) Reconstitution->Final_Filtration HPLC_Analysis HPLC-UV/DAD Analysis Final_Filtration->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing

Caption: General experimental workflow for furanocoumarin analysis.

References

Technical Support Center: Quantification of (-)-Oxypeucedanin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of (-)-Oxypeucedanin hydrate (B1144303). Our aim is to help you improve the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying (-)-Oxypeucedanin hydrate?

A1: The most prevalent and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD), and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3][4] HPLC-UV/DAD is a robust and widely available technique, while UPLC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for complex matrices like plasma.[2][5]

Q2: What is the typical linear range for this compound quantification?

A2: The linear range for this compound quantification can vary depending on the analytical method and the matrix. For instance, in dog plasma using an HPLC method, a linear range of 22.08–8830.00 ng/mL has been reported.[1] For UPLC-MS/MS analysis in rat plasma, a linear range of 2–1000 ng/mL has been established.[2]

Q3: How stable is this compound under typical experimental conditions?

A3: this compound has demonstrated good stability under various experimental conditions. In rat plasma, it was found to be stable in the autosampler at room temperature for 12 hours and on the bench-top at room temperature for 12 hours.[2] However, it is always recommended to perform stability studies under your specific experimental conditions to ensure accurate quantification.[6]

Q4: What is a suitable internal standard (IS) for the quantification of this compound?

A4: Isopsoralen has been successfully used as an internal standard for the HPLC-based quantification of this compound in dog plasma.[1] For UPLC-MS/MS methods, imperatorin (B1671801) has been used as an internal standard.[2] The choice of an internal standard should be based on its chemical similarity to the analyte, its retention time, and its ionization efficiency if using mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the quantification of this compound.

Issue 1: Poor Peak Shape or Tailing

Symptoms:

  • Asymmetrical peaks in your chromatogram.

  • Reduced peak height and broader peaks, leading to lower sensitivity.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase pH The acidity of the mobile phase can affect the peak shape. The addition of a small amount of acid, such as acetic acid or formic acid, can improve peak symmetry.[1][2]
Column Overload Injecting too concentrated a sample can lead to peak distortion. Dilute your sample and re-inject.
Column Contamination or Degradation Impurities from the sample matrix can accumulate on the column. Flush the column with a strong solvent or, if necessary, replace the column.
Secondary Interactions Silanol groups on the silica-based column can interact with the analyte. Use a column with end-capping or add a competing base to the mobile phase.
Issue 2: Inaccurate or Inconsistent Results

Symptoms:

  • High variability between replicate injections (poor precision).

  • Results deviate significantly from the expected values (poor accuracy).

Possible Causes and Solutions:

CauseSolution
Sample Degradation This compound may degrade under certain conditions. Prepare fresh samples and standards, and store them at low temperatures (e.g., -80°C) until analysis.[2] Conduct stability tests to confirm.
Matrix Effects (in MS-based methods) Components in the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[7][8][9] Use matrix-matched calibration standards or a stable isotope-labeled internal standard. Perform a thorough sample clean-up.[8]
Inaccurate Standard Curve Ensure your calibration standards are prepared accurately and cover the expected concentration range of your samples. A linear regression with a correlation coefficient (r²) > 0.99 is generally required.[10][11]
Poor Sample Extraction Recovery The extraction procedure may not be efficient. Optimize the extraction solvent and method. The reported extraction recovery for oxypeucedanin (B192039) from plasma is typically high (92.52–103.8%).[2]
Issue 3: No Peak or Very Low Signal

Symptoms:

  • The analyte peak is not detected or is at the level of the baseline noise.

Possible Causes and Solutions:

CauseSolution
Incorrect Detection Wavelength (UV) For UV detection, ensure the detector is set to a wavelength where this compound has maximum absorbance. Wavelengths around 260 nm have been used successfully.[11]
Low Analyte Concentration The concentration of the analyte in your sample may be below the limit of detection (LOD) or limit of quantification (LOQ) of your method.[6] Consider concentrating your sample or using a more sensitive method like UPLC-MS/MS.
Instrument Malfunction Check the instrument parameters, including the lamp (for UV detectors) and the ionization source (for MS detectors), to ensure they are functioning correctly.
Sample Preparation Error Verify all steps of your sample preparation, including dilutions and reagent additions, to rule out any errors.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated analytical methods for this compound.

Table 1: HPLC Method Parameters

ParameterValueReference
Column C18 (200 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile:Methanol (B129727):Water:Acetic Acid (20:15:65:2, v/v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength Not specified, but 260 nm is common for similar compounds[11]
Linear Range 22.08–8830.00 ng/mL (in dog plasma)[1]
Limit of Quantification (LOQ) 22.08 ng/mL (in dog plasma)[1]
Intra-day Precision (%RSD) < 7.6%[1]
Inter-day Precision (%RSD) < 8.5%[1]
Accuracy 91.9% to 106.1%[1]
Recovery > 85.7%[1]

Table 2: UPLC-MS/MS Method Parameters

ParameterValueReference
Column Not specified, but C18 is common[2]
Mobile Phase 0.1% Formic acid in water and Acetonitrile (gradient elution)[2]
Flow Rate Not specified[2]
Ionization Mode Electrospray Ionization (ESI)[2]
MRM Transition m/z 287 → 203[2]
Linear Range 2–1000 ng/mL (in rat plasma)[2]
Lower Limit of Quantification (LLOQ) 2 ng/mL (in rat plasma)[2]
Precision (%RSD) 3.13–6.02%[2]
Accuracy 95.39%[2]
Recovery 92.52–103.8%[2]
Matrix Effect 98.02–109.03%[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using HPLC-UV

This protocol is based on a validated method for the determination of oxypeucedanin hydrate in dog plasma.[1]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard solution (isopsoralen).

    • Add 500 µL of a mixture of tert-butyl methyl ether and n-hexane (4:1, v/v).

    • Vortex for 3 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 20 µL into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 (200 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Methanol:Water:Acetic Acid (20:15:65:2, v/v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 260 nm).[11]

    • Column Temperature: Ambient.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification of this compound in Plasma using UPLC-MS/MS

This protocol is based on a validated method for the determination of oxypeucedanin in rat plasma.[2]

  • Sample Preparation (Plasma):

    • To a 50 µL aliquot of plasma, add 5 µL of the internal standard (imperatorin, 1 µg/mL).

    • Add 150 µL of methanol to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 12,000 rpm at 4°C for 10 minutes.

    • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

  • UPLC-MS/MS Conditions:

    • UPLC System: Agilent 1290 series or equivalent.

    • Mass Spectrometer: SCIEX 5500 QTrap or equivalent.

    • Ionization Source: Electrospray ionization (ESI).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

    • MRM Transition: For this compound: m/z 287 → 203. For the internal standard (imperatorin): m/z 271 → 203.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC System reconstitution->hplc detector UV/DAD Detector hplc->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: HPLC quantification workflow for this compound.

troubleshooting_logic cluster_precision Precision Issues cluster_accuracy Accuracy Issues start Inaccurate Results? high_rsd High %RSD in Replicates? start->high_rsd Yes deviation Deviation from True Value? start->deviation No check_stability Check Sample/Standard Stability high_rsd->check_stability check_injection Check Autosampler and Injection Volume high_rsd->check_injection check_matrix Investigate Matrix Effects (Use Matrix-Matched Standards) deviation->check_matrix check_recovery Evaluate Extraction Recovery deviation->check_recovery check_calibration Verify Calibration Standard Accuracy deviation->check_calibration

Caption: Troubleshooting logic for inaccurate quantification results.

References

dealing with matrix effects in plasma analysis of furanocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of furanocoumarins in plasma matrices. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the plasma analysis of furanocoumarins?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma analysis, these components can include phospholipids (B1166683), salts, proteins, and other endogenous substances.[1] Matrix effects, most commonly observed as ion suppression, can lead to inaccurate and unreliable quantification of furanocoumarins by reducing the analyte's signal.[3] This is a significant concern in pharmacokinetic and toxicological studies where accurate concentration determination is crucial.

Q2: What are the primary causes of matrix effects in plasma samples?

A2: The primary causes of matrix effects in plasma are endogenous components that co-elute with the furanocoumarins of interest and interfere with the ionization process in the mass spectrometer's source.[3] Phospholipids are a major contributor to ion suppression in electrospray ionization (ESI).[1] Other sources include salts, proteins that were not completely removed during sample preparation, and exogenous substances like anticoagulants or dosing vehicles.[1]

Q3: How can I detect the presence of matrix effects in my assay?

A3: The presence of matrix effects can be evaluated using several methods. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the MS detector after the analytical column.[4][5] Injection of a blank plasma extract will show a dip in the analyte's signal at retention times where matrix components elute, indicating ion suppression.[4] A quantitative assessment can be made by comparing the peak area of an analyte in a post-extraction spiked plasma sample to the peak area of the analyte in a pure solvent solution at the same concentration.[6]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is a type of matrix effect where the signal of the analyte is reduced by the presence of co-eluting matrix components. This is the more common effect. Ion enhancement, which is less frequent, is the increase in the analyte's signal due to matrix components that improve its ionization efficiency.[1] Both phenomena can lead to inaccurate quantitative results.

Q5: Can the choice of ionization technique (e.g., ESI vs. APCI) influence matrix effects?

A5: Yes, the choice of ionization technique can significantly influence the extent of matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components like salts and phospholipids compared to atmospheric pressure chemical ionization (APCI).[2][7] However, ESI is often preferred for its suitability with a broader range of compounds, including thermally labile metabolites.[7]

Troubleshooting Guide

Problem: High variability in analyte signal between replicate injections of the same plasma sample.

  • Possible Cause: Inconsistent sample cleanup, leading to varying levels of matrix components in each injection. This can also be caused by the accumulation of matrix components on the analytical column or in the MS source.

  • Solution:

    • Optimize Sample Preparation: Ensure your sample preparation protocol (e.g., protein precipitation, LLE, or SPE) is robust and consistently removes interfering substances.

    • Incorporate an Internal Standard (IS): Use a stable isotope-labeled internal standard (SIL-IS) if available. SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction during data analysis. If a SIL-IS is not available, a structural analog can be used, but its effectiveness in compensating for matrix effects should be carefully validated.

    • Column Washing: Implement a robust column washing step between injections to remove strongly retained matrix components.

    • Source Cleaning: Regularly clean the mass spectrometer's ion source to prevent the buildup of contaminants.

Problem: Low recovery of furanocoumarins during sample preparation.

  • Possible Cause: The chosen sample preparation method may not be optimal for the specific furanocoumarins being analyzed. Analyte loss can occur due to incomplete extraction, binding to proteins, or degradation.

  • Solution:

    • Method Comparison: Evaluate different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine which provides the best recovery for your analytes of interest.

    • Optimize LLE Parameters: If using LLE, test different organic solvents, pH adjustments of the aqueous phase, and extraction times to maximize recovery. For the furanocoumarin columbianadin (B1669301), liquid-liquid extraction with ethyl acetate (B1210297) has been shown to be effective.[8]

    • Optimize SPE Parameters: For SPE, experiment with different sorbent types (e.g., C18, mixed-mode), wash solutions, and elution solvents. A reversed-phase DSC-18LT cartridge has been reported to provide high extraction recovery for bergamottin (B190657) and bergapten (B1666803).[9]

    • QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully used for extracting furanocoumarins from plasma and has shown good recovery rates.[10][11]

Problem: Significant ion suppression is observed, but changing the sample preparation method is not feasible.

  • Possible Cause: Co-elution of analytes with highly suppressing matrix components.

  • Solution:

    • Chromatographic Optimization: Adjust the LC method to improve the separation of furanocoumarins from the matrix interferences. This can be achieved by:

      • Modifying the mobile phase composition or gradient profile.

      • Changing the analytical column to one with a different stationary phase chemistry (e.g., C18, phenyl-hexyl). A UPLC CSH Fluoro-Phenyl column has been shown to resolve isomeric furanocoumarins effectively.[12]

    • Sample Dilution: Diluting the plasma extract with the mobile phase can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[7] However, ensure that the diluted analyte concentration remains above the lower limit of quantification (LLOQ).

    • Matrix-Matched Calibration: Prepare calibration standards in a blank plasma matrix that has been subjected to the same sample preparation procedure as the study samples.[3] This helps to compensate for consistent matrix effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the plasma analysis of furanocoumarins, providing a reference for expected performance.

Table 1: Recovery and Matrix Effect of Different Sample Preparation Methods

FuranocoumarinSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
ColumbianadinLiquid-Liquid Extraction (Ethyl Acetate)81.4 - 102Not explicitly stated, but method was validated[8]
Multiple FuranocoumarinsQuEChERS125.7 ± 25.4 (Matrix Spike)Not explicitly stated, but method was validated[10][11]
BergaptenSolid-Phase Extraction (DSC-18LT)HighNot explicitly stated, but method was validated[9]
BergamottinSolid-Phase Extraction (DSC-18LT)HighNot explicitly stated, but method was validated[9]
16 FuranocoumarinsSimple Dilution (in orange essential oil matrix)Not Applicable<130% (slight enhancement)[12]

Table 2: Linearity and Limits of Quantification (LOQ) for Furanocoumarins in Plasma or Relevant Matrices

FuranocoumarinLinearity Range (ng/mL)LOQ (ng/mL)Analytical MethodReference
Columbianadin4 - 20,0004LC-MS/MS[8]
15 Furanocoumarins0.5 - 10000.5UPLC-MS/MS[12][13]
6,7-Dihydroxybergamottin5 - 10005UPLC-MS/MS[12][13]

Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline based on the method described for columbianadin.[8]

  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., bergapten at 100 ng/mL in methanol) and vortex briefly.

  • Extraction: Add 1000 µL of ethyl acetate to the tube.

  • Mixing: Vortex the mixture for 1 minute to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture).

  • Final Centrifugation: Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Injection: Transfer the supernatant to an autosampler vial and inject a suitable volume (e.g., 15 µL) into the LC-MS/MS system.

Protocol 2: Plasma Sample Preparation using QuEChERS

This protocol is adapted from methods used for furanocoumarin analysis in complex matrices.[10][11]

  • Thawing and Aliquoting: Thaw plasma samples and pipette 500 µL into a centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • Acetonitrile Addition: Add 1 mL of acetonitrile and vortex for 1 minute.

  • Salt Addition: Add a QuEChERS salt packet (e.g., magnesium sulfate (B86663) and sodium acetate).

  • Shaking: Shake vigorously for 1-5 minutes.

  • Centrifugation: Centrifuge to separate the organic layer.

  • Supernatant Transfer: Collect the upper acetonitrile layer.

  • Cleanup (Optional): For further cleanup, a dispersive SPE (dSPE) step can be added by mixing the extract with a sorbent (e.g., PSA, C18) and then centrifuging.

  • Injection: The supernatant can be directly injected or evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system.

Protocol 3: General LC-MS/MS Analysis Parameters

These are example parameters and should be optimized for the specific analytes and instrumentation.

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase column such as a C18 (e.g., 50 mm × 2.1 mm, 1.7 µm) or a Phenyl-Hexyl column.[14]

  • Mobile Phase A: 0.1% formic acid in water.[14]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[14]

  • Flow Rate: 0.3 - 0.5 mL/min.[8][14]

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the furanocoumarins.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for furanocoumarins.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ion transitions for each furanocoumarin and the internal standard need to be optimized.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample Collection (with anticoagulant) centrifuge1 Centrifugation start->centrifuge1 aliquot Aliquot Plasma centrifuge1->aliquot is_spike Spike with Internal Standard aliquot->is_spike extraction Extraction (LLE, SPE, or QuEChERS) is_spike->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration (using Calibration Curve) integrate->calculate report Report Results calculate->report

Caption: General workflow for the analysis of furanocoumarins in plasma samples.

troubleshooting_workflow cluster_solutions Mitigation Strategies action_node action_node start_node start_node end_node end_node start Inaccurate or Variable Results Observed check_me Matrix Effect Suspected? start->check_me assess_me Assess Matrix Effect (Post-column infusion or post-extraction spike) check_me->assess_me Yes me_present Matrix Effect Confirmed? assess_me->me_present use_is Use Stable Isotope- Labeled Internal Standard me_present->use_is Yes end Accurate Results me_present->end No (Investigate other causes) optimize_chrom Optimize Chromatography (separate analyte from interference) use_is->optimize_chrom optimize_prep Optimize Sample Prep (improve cleanup) optimize_chrom->optimize_prep dilute Dilute Sample Extract optimize_prep->dilute matrix_match Use Matrix-Matched Calibrators dilute->matrix_match revalidate Re-validate Assay matrix_match->revalidate revalidate->end

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

ion_suppression cluster_source ESI Source droplet Charged Droplet (Analyte + Matrix) evaporation Solvent Evaporation droplet->evaporation analyte_ion Analyte Ion [A+H]+ evaporation->analyte_ion Analyte Ionization matrix_ion Matrix Ion [M+H]+ evaporation->matrix_ion Matrix Ionization ms_inlet To Mass Analyzer analyte_ion->ms_inlet competition Competition for Surface Charge & Gas-Phase Protons analyte_ion->competition matrix_ion->competition suppressed_signal Reduced Analyte Signal (Ion Suppression) competition->suppressed_signal

Caption: Mechanism of ion suppression in electrospray ionization (ESI).

References

Technical Support Center: Strategies to Reduce Furanocoumarin Phototoxicity in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furanocoumarins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate furanocoumarin-induced phototoxicity in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving furanocoumarins and provides actionable strategies to reduce phototoxicity.

Issue 1: High levels of cell death observed after treatment with a furanocoumarin and UVA exposure.

Possible Cause: The combined dose of the furanocoumarin and UVA radiation is too high, leading to excessive DNA damage and apoptosis. Furanocoumarins, when activated by UVA light, can form monoadducts and cross-links with DNA, leading to cell cycle arrest and apoptosis.[1][2]

Solutions:

  • Reduce Furanocoumarin Concentration: Titrate the furanocoumarin to the lowest effective concentration. The phototoxic potential varies significantly between different furanocoumarins.[3] For example, 5-methoxypsoralen (5-MOP) is highly phototoxic, while bergamottin (B190657) and bergaptol (B1666848) show little to no phototoxicity in some assays.[3]

  • Decrease UVA Dose: Reduce the intensity or duration of UVA exposure. The phototoxic effects are dependent on the fluence (dose) of UVA light.

  • Incorporate a Dark Control: Always include a control group that is treated with the furanocoumarin but not exposed to UVA light to distinguish between phototoxicity and direct cytotoxicity.

  • Use a UVA Filter: Employ filters to block specific wavelengths of UVA radiation that are most effective at activating the furanocoumarin. Psoralens are primarily activated by UVA light in the 320-400 nm range.[4]

Issue 2: Inconsistent results in phototoxicity assays.

Possible Cause: Variability in experimental conditions can significantly impact the extent of phototoxicity.

Solutions:

  • Standardize Light Source: Ensure consistent UVA light source intensity and spectral output for all experiments.

  • Control Temperature: Monitor and control the temperature during UVA exposure, as heat can exacerbate cellular stress.

  • Consistent Cell Density: Plate cells at a consistent density for all experiments, as this can affect their response to treatment.

  • Solvent and Vehicle Controls: Ensure that the solvent used to dissolve the furanocoumarin does not contribute to toxicity.

Issue 3: Difficulty in distinguishing between apoptosis and necrosis.

Possible Cause: High levels of cellular damage can lead to a mixed population of apoptotic and necrotic cells.

Solutions:

  • Use Multi-parametric Assays: Employ assays that can differentiate between different stages of cell death. For example, co-staining with Annexin V (an early marker of apoptosis) and a viability dye like propidium (B1200493) iodide (PI) can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[2][5] Furanocoumarin-induced apoptosis has been shown to involve the activation of caspases 3, 7, 8, and 9.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of furanocoumarin phototoxicity?

A1: Furanocoumarin phototoxicity is primarily mediated by two types of photochemical reactions upon activation by UVA light (320-400 nm):[4]

  • Type I Reaction: The activated furanocoumarin directly interacts with biomolecules, particularly DNA. It intercalates into the DNA and forms covalent monoadducts with pyrimidine (B1678525) bases. Some linear furanocoumarins can absorb a second photon and form interstrand cross-links, which are highly cytotoxic.[4]

  • Type II Reaction: The excited furanocoumarin transfers energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen.[4] These ROS can damage cellular components like lipids and proteins.

Q2: Are all furanocoumarins equally phototoxic?

A2: No, the phototoxic potency varies significantly among different furanocoumarins. Linear furanocoumarins, like psoralen (B192213) and 8-methoxypsoralen (8-MOP), are generally more potent photosensitizers than angular furanocoumarins, like angelicin.[3] The specific chemical structure influences the compound's ability to intercalate into DNA and form cross-links. For instance, a study on furanocoumarins from grapefruit juice found that 6',7'-dihydroxybergamottin (B27312) (DHB) was much less phototoxic than 5-methoxypsoralen (5-MOP), while bergamottin and bergaptol were not phototoxic in the tested system.[3]

Q3: How can I reduce phototoxicity by modifying my experimental setup?

A3: You can minimize phototoxicity by adjusting your experimental parameters:

  • Optimize Light Exposure: Use the lowest possible UVA dose that achieves the desired experimental outcome. This can be done by reducing the light intensity or the exposure time.

  • Filter the Light Source: Use optical filters to remove wavelengths that are not necessary for furanocoumarin activation but may contribute to cellular damage.

  • Work in a Controlled Environment: Perform experiments under subdued lighting conditions to avoid unintended activation of the furanocoumarins.

Q4: Can antioxidants be used to mitigate furanocoumarin phototoxicity?

A4: Yes, antioxidants that scavenge reactive oxygen species (ROS) can help reduce the Type II component of furanocoumarin phototoxicity.

  • Sodium Azide (B81097): This is a well-known physical quencher of singlet oxygen and can be used to investigate the involvement of this ROS in your experimental system.[6][7][8]

  • Other Antioxidants: While specific data on the use of other antioxidants to reduce furanocoumarin phototoxicity is limited in the provided search results, general ROS scavengers could theoretically offer some protection.

Q5: What signaling pathways are activated by furanocoumarin-induced phototoxicity?

A5: Furanocoumarin phototoxicity, particularly in the context of psoralen + UVA (PUVA) therapy, activates several signaling pathways leading to apoptosis and immunomodulation. Key pathways include:

  • p53-mediated Apoptosis: DNA damage induced by PUVA can lead to the activation of the p53 tumor suppressor protein, which in turn can trigger apoptosis.

  • Fas/Fas Ligand Pathway: The Fas receptor and its ligand (FasL) are involved in inducing apoptosis, and their interaction can be triggered by PUVA treatment.

  • Caspase Cascade: Both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways converge on the activation of a cascade of caspases, with caspase-3 being a key executioner.[2][9] Furanocoumarins have been shown to increase the expression of caspases 3, 7, 8, and 9.[2]

  • Tyrosine Kinase Signaling: Photoactivated psoralens can impact tyrosine kinase signaling, affecting cellular stability, growth, and signaling.[1]

Quantitative Data Summary

Table 1: Relative Phototoxicity of Different Furanocoumarins

FuranocoumarinRelative Photomutagenic Potency (V79 HPRT assay)Relative Photocytotoxicity (V79 micronucleus assay)
5-Methoxypsoralen (5-MOP)++++ (Highest)++++ (Highest)
6',7'-dihydroxybergamottin (DHB)++++ (approx. 1/7th of 5-MOP)
Bergamottin+Inactive
BergaptolInactiveInactive
Data summarized from a study on furanocoumarins found in grapefruit juice.[3]

Key Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is used to determine the cytotoxicity of furanocoumarins in combination with UVA radiation. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Furanocoumarin stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • UVA light source

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the furanocoumarin for a specified incubation period. Include a vehicle-only control.

  • Wash the cells with PBS.

  • Add fresh culture medium to the wells.

  • Expose the plate to a specific dose of UVA radiation. Include a dark control plate that is treated but not irradiated.

  • Incubate the cells for 24-48 hours post-irradiation.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Intracellular ROS using CM-H2DCFDA

This protocol allows for the detection of intracellular reactive oxygen species (ROS) generated by the phototoxic reaction. CM-H2DCFDA is a cell-permeable probe that fluoresces upon oxidation by ROS.

Materials:

  • Cells of interest

  • Furanocoumarin stock solution

  • Hanks' Balanced Salt Solution (HBSS)

  • CM-H2DCFDA stock solution (e.g., 1 mM in DMSO)

  • 96-well black, clear-bottom plate

  • UVA light source

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Treat the cells with the furanocoumarin for the desired time.

  • Wash the cells twice with warm HBSS.

  • Load the cells with 5 µM CM-H2DCFDA in HBSS and incubate for 30 minutes in the dark at 37°C.[10]

  • Wash the cells twice with HBSS to remove excess probe.

  • Add fresh HBSS to the wells.

  • Expose the cells to UVA radiation.

  • Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.[10][11]

Visualizations

Furanocoumarin_Phototoxicity_Mechanism Furo Furanocoumarin ActivatedFuro Excited State Furanocoumarin Furo->ActivatedFuro Absorption UVA UVA Light (320-400 nm) UVA->ActivatedFuro Adducts DNA Monoadducts & Interstrand Cross-links ActivatedFuro->Adducts Intercalation & Covalent Bonding ROS Reactive Oxygen Species (e.g., ¹O₂) ActivatedFuro->ROS Energy Transfer DNA DNA DNA->Adducts Oxygen Molecular Oxygen (O2) Oxygen->ROS TypeI Type I Reaction TypeII Type II Reaction Apoptosis Apoptosis Adducts->Apoptosis Damage Cellular Damage (Lipids, Proteins) ROS->Damage Damage->Apoptosis

Caption: Mechanism of Furanocoumarin Phototoxicity.

Experimental_Workflow_Mitigation start Start: High Phototoxicity Observed q1 Is Furanocoumarin concentration optimized? start->q1 sol1 Perform concentration-response experiment to find lowest effective dose. q1->sol1 No q2 Is UVA dose minimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Reduce UVA intensity or exposure time. Use filters. q2->sol2 No q3 Is a Type II mechanism (ROS) suspected? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Introduce ROS quencher (e.g., sodium azide). Measure ROS production. q3->sol3 Yes end End: Phototoxicity Reduced q3->end No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for reducing phototoxicity.

Apoptosis_Signaling_Pathway PUVA Furanocoumarin + UVA DNA_Damage DNA Damage (Adducts, Cross-links) PUVA->DNA_Damage ROS ROS Production PUVA->ROS FasL FasL Upregulation PUVA->FasL p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis FasR Fas Receptor FasL->FasR Casp8 Caspase-8 Activation FasR->Casp8 Casp8->Casp3

Caption: Apoptosis signaling induced by furanocoumarins.

References

Technical Support Center: Method Validation for Furanocoumarin Analysis in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method validation for furanocoumarin analysis in complex matrices such as plant extracts, essential oils, cosmetics, and biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for furanocoumarin analysis?

A1: The most prevalent analytical techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These are typically coupled with various detectors, including:

  • UV/Vis or Diode Array Detection (DAD): Widely used due to the strong UV absorbance of furanocoumarins.[1][2][3]

  • Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Offer higher sensitivity and selectivity, which is crucial for complex matrices and low concentration levels.[4][5][6][7] Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common.[6][7]

  • Fluorescence Detection: Provides higher sensitivity than UV for some furanocoumarins, but not all are fluorescent.[3]

Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or MS can also be used, particularly for volatile furanocoumarins, though derivatization may be necessary for some compounds.[7][8] Supercritical Fluid Chromatography (SFC) is an emerging technique offering rapid analysis.[9]

Q2: Which validation parameters are critical for a robust furanocoumarin analysis method?

A2: According to international guidelines (e.g., ISO 12787 for cosmetics), the following parameters are essential for method validation[1][10]:

  • Specificity/Selectivity: The ability to differentiate and quantify the target furanocoumarins from other components in the matrix, including isomers.[4][5]

  • Linearity and Range: The concentration range over which the detector response is directly proportional to the analyte concentration.[1][2][11]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[1][2][9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][3][12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.[1][8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][4][8][11]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).[3]

  • Stability: The chemical stability of the analytes in the sample and standard solutions over time and under different storage conditions.[1][13]

Q3: How do I choose an appropriate extraction method for my sample matrix?

A3: The choice of extraction method depends on the sample matrix and the physicochemical properties of the furanocoumarins.

  • Solid-Liquid Extraction (SLE): A conventional and widely used method involving techniques like maceration, sonication, or Soxhlet extraction.[14][15] Common solvents include methanol (B129727), ethanol, acetone, and ethyl acetate.[14][16]

  • Ultrasound-Assisted Extraction (UAE): A faster and often more efficient method than traditional SLE.[14][16]

  • Microwave-Assisted Extraction (MAE): Known for high extraction yields, reduced solvent consumption, and short extraction times.[15][16]

  • Solid-Phase Extraction (SPE): Excellent for cleanup and concentration of furanocoumarins from complex liquid samples like cosmetics or biological fluids.[8][10]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method increasingly used for extracting furanocoumarins from food and plant matrices.[17]

  • Supercritical Fluid Extraction (SFE): A "green" alternative using supercritical CO2, offering high selectivity.[18]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible injection solvent. 3. Secondary interactions with the stationary phase. 4. Column degradation.1. Dilute the sample or reduce injection volume. 2. Ensure the injection solvent is similar in strength to the initial mobile phase. 3. Modify mobile phase pH or add an ion-pairing agent if applicable. 4. Use a guard column; if the problem persists, replace the analytical column.
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation. 3. Incomplete elution from SPE cartridge. 4. Matrix effects causing ion suppression in LC-MS.1. Optimize the extraction solvent, time, and temperature. Consider a more vigorous method like UAE or MAE.[15] 2. Minimize exposure to light and high temperatures; work quickly and consider using antioxidants. Furanocoumarin levels can be higher in damaged plant tissue.[14] 3. Test different elution solvents and volumes for the SPE procedure. 4. Evaluate matrix effects; use matrix-matched standards, an internal standard, or the standard addition method for quantification.[4]
Inconsistent Results / Poor Precision 1. Inhomogeneous sample. 2. Variability in sample preparation (e.g., extraction, dilution). 3. Instrument instability (e.g., fluctuating pump pressure, unstable detector). 4. Analyte instability in prepared samples.1. Thoroughly grind, mix, or homogenize the initial sample material. 2. Use precise volumetric glassware and automated pipettes; ensure consistent timing for extraction steps. 3. Perform instrument checks and maintenance (e.g., purge pump, clean MS source). 4. Assess sample stability over the typical analysis sequence time and store samples appropriately (e.g., refrigerated autosampler).[13]
Co-elution of Isomers 1. Insufficient chromatographic resolution. 2. Inappropriate column chemistry.1. Optimize the mobile phase gradient, flow rate, and temperature. 2. Screen different stationary phases. Phenyl-based columns (e.g., Fluoro-Phenyl) have shown good selectivity for furanocoumarin isomers.[4][11]
Significant Matrix Effects in LC-MS 1. Co-eluting matrix components enhancing or suppressing analyte ionization.[19][20] 2. High concentration of non-volatile components in the sample.1. Improve sample cleanup using SPE or LLE. 2. Dilute the sample extract to reduce the concentration of interfering compounds.[4] 3. Use matrix-matched calibration curves for quantification.[4][20] 4. Employ a stable isotope-labeled internal standard that co-elutes with the analyte.
No or Low Signal for Analytes 1. LOD/LOQ of the method is too high for the sample concentration. 2. Incorrect MS parameters (e.g., wrong MRM transitions). 3. Analyte lost during sample preparation.1. Switch to a more sensitive detector (e.g., from UV to MS/MS).[5][7] 2. Optimize MS parameters (cone voltage, collision energy) using a pure standard solution.[5] 3. Review each step of the sample preparation protocol for potential losses (e.g., adsorption to container walls, inefficient phase transfer).

Data Presentation: Method Validation Parameters

The following tables summarize typical performance characteristics from validated methods for furanocoumarin analysis.

Table 1: Linearity and Sensitivity Data from LC-Based Methods

FuranocoumarinTechniqueLinearity Range (ng/mL)LOQ (ng/mL)Reference
16 Furanocoumarins MixUPLC-MS/MS0.5 - 1000>0.9980.5[4][11]
6,7-DihydroxybergamottinUPLC-MS/MS5 - 1000>0.9985[4][11]
PsoralenHPLC-UV1000 - 50000>0.9992000[2]
BergaptenHPLC-UV1000 - 50000>0.999-[2]
8 Furanocoumarins MixHPLC-DAD(Varies)-10[1][10]
9 Furanocoumarins MixUPLC(Varies)>0.999940 - 70[21]

Table 2: Accuracy and Precision Data

MethodMatrixAccuracy (Recovery %)Precision (RSD %)Reference
HPLC-UVPhytochemical Capsules97.3 - 99.5%< 5%[2]
UHPSFCCosmetic/Pharmaceutical83.5 - 112.9%-[9]
SPE-LC-MSNatural Cosmetics84 - 116% (most analytes)< 15%[10]
UPLCAngelica dahurica90.1 - 107.9%< 3%[21]
QuEChERS-UPLC-MS/MSGrapefruit105.7 - 125.7%-[17]

Experimental Protocols & Visualizations

General Workflow for Furanocoumarin Analysis

The overall process, from sample receipt to final data analysis, involves several key stages. The specific techniques within each stage are chosen based on the matrix, target analytes, and desired sensitivity.

G cluster_0 1. Sample Preparation cluster_1 2. Extraction cluster_2 3. Cleanup & Concentration cluster_3 4. Instrumental Analysis cluster_4 5. Data Processing Sample Complex Matrix (e.g., Plant, Cosmetic) Homogenize Homogenization (Grinding, Blending) Sample->Homogenize Extract Extraction (SLE, UAE, MAE) Homogenize->Extract Filter Filtration / Centrifugation Extract->Filter Cleanup Sample Cleanup (SPE, LLE) Filter->Cleanup Evaporate Solvent Evaporation & Reconstitution Cleanup->Evaporate Analysis LC-MS/MS or HPLC-UV Analysis Evaporate->Analysis Process Peak Integration & Quantification Analysis->Process Validate Method Validation & Reporting Process->Validate

Caption: General experimental workflow for furanocoumarin analysis.

Detailed Protocol: SPE Cleanup for Cosmetic Creams

This protocol is adapted for the cleanup of furanocoumarins from a complex cosmetic matrix prior to LC-MS analysis.[8][10]

  • Sample Extraction:

    • Weigh 1g of the cosmetic cream into a 50 mL centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 2 minutes, then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 10 mL of methanol.

    • Combine the supernatants.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading:

    • Dilute the combined methanol extract with deionized water to a final methanol concentration of approximately 35% (v/v).

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.

  • Elution:

    • Elute the furanocoumarins from the cartridge with 5 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

    • Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method Validation Logic

Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose. The relationship between different validation parameters ensures the final method is reliable, accurate, and precise.

G Accuracy Accuracy (Closeness to True Value) Reliability Reliable & Robust Method Accuracy->Reliability Precision Precision (Agreement of Replicates) Precision->Reliability Specificity Specificity (Analyte vs. Others) Specificity->Accuracy Specificity->Precision Specificity->Reliability Linearity Linearity & Range Specificity->Linearity LOQ Limit of Quantitation (LOQ) Linearity->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness Robustness->Reliability Recovery Recovery Studies Recovery->Accuracy Repeatability Repeatability & Intermediate Precision Repeatability->Precision

Caption: Logical relationships in analytical method validation.

References

Validation & Comparative

comparative analysis of (-)-Oxypeucedanin hydrate and oxypeucedanin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (-)-Oxypeucedanin Hydrate (B1144303) and Oxypeucedanin (B192039) for Researchers and Drug Development Professionals

(-)-Oxypeucedanin hydrate and its parent compound, oxypeucedanin, are naturally occurring furanocoumarins found in various plants of the Apiaceae and Rutaceae families, such as Angelica, Citrus, and Ferulago species.[1][2] Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comprehensive comparative analysis of their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data to aid researchers and professionals in drug development.

Physicochemical Properties

This compound is a hydrated form of oxypeucedanin, meaning it contains one or more water molecules within its crystal structure. This hydration can influence its physical properties, such as solubility and stability. Oxypeucedanin is structurally characterized by a linear furanocoumarin skeleton with an epoxide ring.[1][2]

PropertyThis compoundOxypeucedanin
Chemical Formula C₁₆H₁₆O₆[3]C₁₆H₁₄O₅[2]
Molecular Weight 304.29 g/mol [3]286.28 g/mol [2]
Appearance White powder[4]Data not available
Solubility Soluble in acetone, chloroform, and methanol[4]Data not available
Synonyms Aviprin, Prangolarin hydrate, (+)-Oxypeucedanin hydrate[3][4]Prangolarin[2]

Comparative Biological Activity

Both compounds exhibit a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominently studied. It is important to note that oxypeucedanin can be metabolized into oxypeucedanin hydrate, which may contribute to its overall pharmacological profile.[5]

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties by inhibiting key signaling pathways. Studies have shown that it can suppress the activation of the NF-κB and MAPK pathways in LPS-induced macrophages.[1] This leads to a reduction in the production of pro-inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α.[1]

Oxypeucedanin has also been reported to possess anti-inflammatory activity, although the direct comparative potency with its hydrate form is not well-documented in a single study. One study on oxypeucedanin methanolate, a related derivative, showed suppression of NO production and iNOS gene expression.[6]

AssayCell LineThis compound (IC₅₀)Oxypeucedanin (IC₅₀)Reference
NO Production Inhibition IL-1β-treated hepatocytesNot explicitly stated122 µM (as methanolate)[6]
Cytotoxic Activity

Both compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Cell LineThis compound (IC₅₀/EC₅₀)Oxypeucedanin (IC₅₀)Reference
MK-1 (gastric cancer) 47.2 µg/mLData not available[7]
HeLa (cervical cancer) 80.3 µg/mLData not available[7]
B16/F10 (melanoma) 42 µg/mLData not available[7]
L5178Y (murine lymphoma) 41.96 µM (sensitive), 60.58 µM (MDR)Data not available[7]
Antioxidant Activity

The antioxidant potential of both compounds has been investigated, primarily through the DPPH radical scavenging assay. Available data suggests that neither compound possesses strong direct radical scavenging activity compared to standards like ascorbic acid.

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the TLR4-MD2 complex, which subsequently blocks the downstream NF-κB and MAPK signaling pathways.[1]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. Upon stimulation by LPS, IKK is phosphorylated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IKK, IκBα, and p65, thereby preventing p65 nuclear translocation.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 IKK IKK TLR4_MD2->IKK Activation IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation of IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Oxypeucedanin_Hydrate (-)-Oxypeucedanin Hydrate Oxypeucedanin_Hydrate->TLR4_MD2 Inhibition DNA DNA p65_p50_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway, including ERK, p38, and JNK, is also involved in the inflammatory response. This compound has been found to decrease the phosphorylation levels of ERK, p38, and JNK in LPS-stimulated macrophages, indicating its inhibitory effect on this pathway as well.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS p38 p38 Receptor->p38 JNK JNK Receptor->JNK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Oxypeucedanin_Hydrate (-)-Oxypeucedanin Hydrate Oxypeucedanin_Hydrate->ERK Inhibition of Phosphorylation Oxypeucedanin_Hydrate->p38 Inhibition of Phosphorylation Oxypeucedanin_Hydrate->JNK Inhibition of Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

MTT Cytotoxicity Assay

This assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or oxypeucedanin and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in DMF) to each well to dissolve the formazan (B1609692) crystals.[9][10]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Add_Compound Add Test Compound (Varying Concentrations) Seed_Cells->Add_Compound Incubate_Compound Incubate (e.g., 24-72h) Add_Compound->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % Viability and IC₅₀ Measure_Absorbance->Calculate_Viability

Workflow for the MTT Cytotoxicity Assay.
DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).[11]

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.[11]

  • Reaction: Mix the test compound solution with the DPPH working solution. A control containing only the solvent and DPPH is also prepared.[12]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[13]

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[14]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. The scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[12]

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for a specified time (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the amount of nitrite (B80452) (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO production inhibition to determine the IC₅₀ value.

Conclusion

Both this compound and oxypeucedanin are promising natural compounds with significant anti-inflammatory and cytotoxic activities. The hydrate form appears to be a key active metabolite and has been more extensively studied for its detailed anti-inflammatory mechanisms, particularly its ability to inhibit the NF-κB and MAPK signaling pathways. The provided data and protocols offer a solid foundation for further research into these compounds. However, direct comparative studies under identical experimental conditions are warranted to definitively establish their relative potencies and therapeutic potential. The conversion of oxypeucedanin to its hydrate in biological systems is a critical factor to consider in any pharmacological evaluation.

References

Validating the In Vivo Anti-Inflammatory Activity of (-)-Oxypeucedanin Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying and validating novel anti-inflammatory compounds is a critical endeavor. This guide provides an objective comparison of the in vivo anti-inflammatory activity of (-)-Oxypeucedanin hydrate (B1144303) (OXH) , a natural furanocoumarin, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin . The following sections present supporting experimental data, detailed methodologies for key in vivo models, and visual representations of the underlying molecular pathways and experimental procedures.

Comparative Efficacy of (-)-Oxypeucedanin Hydrate and Indomethacin

The anti-inflammatory effects of this compound and Indomethacin have been evaluated in robust in vivo models. OXH was assessed in a collagen-induced arthritis (CIA) model in rats, which mimics the chronic inflammatory conditions of rheumatoid arthritis. Indomethacin, a standard comparator, is typically evaluated in an acute carrageenan-induced paw edema model in rats. The data presented below summarizes their efficacy in these respective models.

CompoundAnimal ModelDosing RegimenKey Efficacy ParametersResults
This compound (OXH) Collagen-Induced Arthritis (CIA) in Wistar RatsOral administration, daily from day 21 to 40Arthritis Index Score (Max Score: 16)Control (CIA): ~10.5OXH (20 mg/kg): ~5.0OXH (40 mg/kg): ~3.5[1]
Paw Swelling (mm)Control (CIA): Significant increaseOXH (20 & 40 mg/kg): Significant reduction in swelling[1]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) in Synovial TissueControl (CIA): Elevated levelsOXH (20 & 40 mg/kg): Significant decrease in mRNA levels[1]
Indomethacin Carrageenan-Induced Paw Edema in RatsSingle intraperitoneal (i.p.) or oral (p.o.) administrationPaw Edema Inhibition (%) at 3-4 hours post-carrageenan10 mg/kg (i.p.): ~54-87.3% inhibition[2][3]5 mg/kg (i.p.): Significant inhibition[4]2-4 mg/kg (p.o.): ~50-58% inhibition[5]

Experimental Protocols

Detailed methodologies for the in vivo models are crucial for the replication and validation of these findings.

Collagen-Induced Arthritis (CIA) in Rats

This model is a widely used paradigm for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutics.

  • Induction:

    • On day 0, Wistar rats are immunized with an intradermal injection at the base of the tail with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA).

    • A booster injection of bovine type II collagen in incomplete Freund's adjuvant (IFA) is administered on day 7.[6][7]

  • Disease Assessment:

    • The onset of arthritis typically occurs around day 11.

    • The severity of arthritis is evaluated using a scoring system based on the erythema and swelling of the paws, with a maximum score of 16 per animal.[1]

    • Paw volume and thickness are measured using a plethysmometer or calipers.[7]

  • Treatment:

    • Oral administration of this compound (or vehicle control) is initiated on day 21 and continues daily until day 40.[1]

  • Outcome Measures:

    • At the end of the study, synovial tissue is collected for the analysis of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) using methods like quantitative PCR or ELISA.

    • Histopathological analysis of the joints is performed to assess inflammation, pannus formation, and bone erosion.[1][7]

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation, primarily used for screening potential anti-inflammatory drugs.

  • Induction:

    • A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats.[2][3]

  • Treatment:

    • Test compounds, such as Indomethacin, or the vehicle are typically administered intraperitoneally or orally 30 to 60 minutes before the carrageenan injection.[2][8]

  • Disease Assessment:

    • Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, usually hourly for up to 5-6 hours.[3]

  • Outcome Measures:

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.[9]

Signaling Pathways and Experimental Workflows

Visualizing the molecular mechanisms and experimental processes is essential for a comprehensive understanding.

experimental_workflow_cia cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: Primary Immunization (Collagen + CFA) Day7 Day 7: Booster Immunization (Collagen + IFA) Day0->Day7 7 days Day21 Day 21: Start of Treatment (Oral OXH or Vehicle) Day7->Day21 Arthritis Development Day40 Day 40: End of Treatment Day21->Day40 Daily Dosing ArthritisScoring Arthritis Scoring & Paw Measurement Day40->ArthritisScoring Biochemical Biochemical Analysis (Cytokines) Day40->Biochemical Histology Histopathological Analysis Day40->Histology

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

experimental_workflow_carrageenan cluster_pretreatment Pre-treatment cluster_induction Induction cluster_measurement Measurement DrugAdmin Drug Administration (Indomethacin or Vehicle) Carrageenan Carrageenan Injection (Sub-plantar) DrugAdmin->Carrageenan 30-60 min PawVolume Paw Volume Measurement (Hourly for 5-6h) Carrageenan->PawVolume

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.

signaling_pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates OXH (-)-Oxypeucedanin hydrate OXH->TLR4_MD2 Inhibits IKK IKK TLR4_MD2->IKK MAPK MAPK (ERK, p38, JNK) TLR4_MD2->MAPK IκB IκBα IKK->IκB Phosphorylates NFkB NF-κB IκB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

A Comparative Analysis of the Biological Activities of Oxypeucedanin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Oxypeucedanin (B192039), Iso-oxypeucedanin, and Oxypeucedanin Hydrate (B1144303)

Oxypeucedanin, a linear furanocoumarin, and its structural isomers are gaining significant attention in the scientific community for their diverse and potent biological activities. These naturally occurring compounds, primarily isolated from plants of the Apiaceae and Rutaceae families, exhibit promising anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a detailed comparison of the biological activities of oxypeucedanin, its isomer iso-oxypeucedanin, and its hydrated form, oxypeucedanin hydrate, supported by available experimental data.

At a Glance: Key Biological Activities

Biological ActivityOxypeucedaninIso-oxypeucedaninOxypeucedanin Hydrate
Anti-cancer Exhibits cytotoxic and antiproliferative effects against various cancer cell lines.[2][3]Investigated for anticancer effects, but specific comparative data is limited.Demonstrates significant antiproliferative activity against several cancer cell lines.
Anti-inflammatory Moderate activity in inhibiting nitric oxide production.Limited data available.Potent inhibitor of nitric oxide production and key inflammatory pathways.[4]
Antimicrobial Active against certain Gram-positive bacteria and mycobacteria.[1]Limited data available.Broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi.

Anti-Cancer Activity: A Tale of Potency and Selectivity

Oxypeucedanin and its isomers have demonstrated notable potential in inhibiting cancer cell growth. The primary mechanism of action for oxypeucedanin involves the induction of cell cycle arrest and apoptosis.

Comparative Cytotoxicity Data (IC50/EC50 µM)
CompoundCell LineIC50/EC50 (µM)Reference
Oxypeucedanin HL-60 (Human leukemia)96.06 (IC50)[1]
SK-Hep-1 (Human hepatoma)32.4 (IC50)[3]
DU145 (Human prostate carcinoma)Induces G2/M arrest at 25, 50, and 100 µM[5]
Oxypeucedanin Hydrate MK-1 (Human gastric cancer)155.1 (EC50)
HeLa (Human cervical cancer)263.9 (EC50)
B16/F10 (Murine melanoma)138.0 (EC50)
L5178Y (Murine lymphoma)41.96 (IC50)
L5178Y (Multidrug-resistant)60.58 (IC50)
Iso-oxypeucedanin -Data not available-

Note: Direct comparison is challenging as data is from different studies with varying experimental conditions.

Signaling Pathway: Oxypeucedanin-Induced Apoptosis

Oxypeucedanin has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade.[6] This process involves the cleavage of caspase-3, a key executioner caspase, which subsequently leads to the cleavage of poly-(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6]

Oxypeucedanin Oxypeucedanin Mitochondria Mitochondria Oxypeucedanin->Mitochondria Induces stress Caspase_9 Caspase-9 Mitochondria->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates PARP PARP Caspase_3->PARP Cleaves Apoptosis Apoptosis Caspase_3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Oxypeucedanin-induced apoptotic pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of oxypeucedanin isomers is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the oxypeucedanin isomers (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Activity: Quenching the Flames of Inflammation

Oxypeucedanin and its hydrate have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Comparative Anti-inflammatory Data (IC50 µg/mL)
CompoundAssayIC50 (µg/mL)Reference
Oxypeucedanin Nitric Oxide Inhibition (RAW 264.7 cells)16.8[4]
Oxypeucedanin Hydrate Nitric Oxide Inhibition (RAW 264.7 cells)15.8[4]
Iso-oxypeucedanin -Data not available-
Signaling Pathway: Oxypeucedanin Hydrate's Anti-inflammatory Mechanism

Oxypeucedanin hydrate exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4)-MD2 complex, which in turn inhibits the downstream NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[7]

LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates OXH Oxypeucedanin Hydrate OXH->TLR4_MD2 Inhibits NFkB_MAPK NF-κB/MAPK Pathways TLR4_MD2->NFkB_MAPK Activates Pro_inflammatory_Mediators iNOS, COX-2, TNF-α, IL-1β, IL-6 NFkB_MAPK->Pro_inflammatory_Mediators Upregulates Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Anti-inflammatory pathway of Oxypeucedanin Hydrate.
Experimental Protocol: Nitric Oxide Production Assay

The anti-inflammatory activity is determined by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

  • Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antimicrobial Activity: A Broad Defense

Oxypeucedanin isomers have shown potential as antimicrobial agents against a range of pathogens. Oxypeucedanin hydrate, in particular, exhibits a broader spectrum of activity.

Comparative Antimicrobial Data (MIC µg/mL)
CompoundBacillus cereusStaphylococcus aureusEscherichia coliCandida albicansReference
Oxypeucedanin 2000---[1]
Oxypeucedanin Hydrate 9.7678.1239.0639.06
Iso-oxypeucedanin ----Data not available

Note: Data for oxypeucedanin and oxypeucedanin hydrate are from different studies and may not be directly comparable.

Experimental Protocol: Broth Microdilution Assay

The Minimum Inhibitory Concentration (MIC) of the compounds is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The available data suggests that oxypeucedanin and its isomers are promising candidates for further drug development. Oxypeucedanin hydrate appears to exhibit superior and broader-spectrum antimicrobial activity and potent anti-inflammatory effects. All three compounds warrant further investigation into their anti-cancer properties, with a particular need for direct comparative studies of iso-oxypeucedanin. The detailed experimental protocols provided herein offer a foundation for such future research, which will be crucial in elucidating the full therapeutic potential of these fascinating natural products.

References

A Comparative Guide to the Enzyme Inhibitory Activities of (-)-Oxypeucedanin Hydrate and Imperatorin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions of natural compounds with enzymatic pathways is paramount. This guide provides an objective comparison of the enzyme inhibitory performance of two furanocoumarins: (-)-Oxypeucedanin hydrate (B1144303) and Imperatorin (B1671801). The information presented is collated from various experimental studies to assist in evaluating their potential as therapeutic agents or as compounds of interest in drug-drug interaction studies.

Summary of Enzyme Inhibitory Activity

Both (-)-Oxypeucedanin hydrate and Imperatorin have been investigated for their effects on a range of enzymes, most notably acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and various isoforms of the cytochrome P450 (CYP) family. The following tables summarize the available quantitative data on their inhibitory activities.

Cholinesterase Inhibition
CompoundEnzymeIC50 ValueMinimum Inhibitory Quantity (µg)NotesReference
Imperatorin Acetylcholinesterase (AChE)-0.1Displayed low inhibition (13.75-46.11%).[1]
Butyrylcholinesterase (BChE)31.4 µM-Showed remarkable inhibitory effect (37.46-83.98%), indicating selectivity for BChE over AChE.[1][2]
This compound Acetylcholinesterase (AChE)-0.6Weaker inhibitor compared to Imperatorin in this assay.[1]
Cytochrome P450 (CYP) Inhibition

Imperatorin has been extensively studied for its inhibitory effects on various human and rat CYP isoforms.

Enzyme (Human)IC50 Value (µM)Inhibition StrengthReference
CYP1A20.05Strong[3]
CYP2B60.18Strong[3]
CYP2C19Moderate Inhibition-[3]
CYP2C9Weak Inhibition-[3]
CYP2D6Weak Inhibition-[3]
CYP3A4Weak Inhibition-[3]
CYP2A6/2A13-Strong, time-dependent inhibition[4]
Enzyme (Rat)IC50 Value (µM)Inhibition StrengthReference
CYP1A21.95Moderate[3]
CYP2B66.22Moderate[3]
CYP2D2Weak Inhibition-[3]
CYP3A1/2Weak Inhibition-[3]

This compound has demonstrated inhibitory activity against CYP3A4.

Enzyme (Human)IC50 Value (µM)NotesReference
CYP3A426.36Suggested to involve mechanism-based inhibition.[5]
Other Enzyme Inhibition
CompoundEnzymeIC50 Value (µM)Reference
Imperatorin BACE-191.8[2]
NO Synthase9.2[2]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for cholinesterase inhibitors.

  • Principle : The assay measures the activity of AChE or BChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) by the respective enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Reagents :

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution.

    • Substrate: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE.

    • DTNB (Ellman's reagent).

    • Test compounds (Imperatorin, this compound) dissolved in a suitable solvent.

    • Phosphate buffer (pH 8.0).

  • Procedure :

    • The reaction is typically carried out in a 96-well microplate.

    • To each well, add the buffer, DTNB solution, and the enzyme solution.

    • Add the test compound at various concentrations and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance of the yellow product at a specific wavelength (typically around 412 nm) at regular intervals using a microplate reader.

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7]

Cytochrome P450 (CYP) Inhibition Assay (Microsomal Incubation)

This in vitro assay assesses the inhibitory potential of compounds on specific CYP isoforms using human or rat liver microsomes.

  • Principle : The assay measures the inhibition of the metabolism of a specific probe substrate for a particular CYP isoform by the test compound. The formation of the metabolite is quantified using methods like LC-MS/MS.

  • Reagents :

    • Human or rat liver microsomes (containing CYP enzymes).

    • NADPH regenerating system (cofactor for CYP activity).

    • Probe substrates for specific CYP isoforms (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6).

    • Test compounds (Imperatorin, this compound).

    • Appropriate buffer solution.

  • Procedure :

    • A mixture containing liver microsomes, the test compound at various concentrations, and the buffer is pre-incubated.

    • The reaction is initiated by adding the probe substrate and the NADPH regenerating system.

    • The mixture is incubated for a specific time at 37°C.

    • The reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile).

    • The samples are then processed (e.g., centrifuged) to remove proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the amount of metabolite formed.

    • The inhibition of metabolite formation is calculated relative to a control incubation without the inhibitor.

    • IC50 values are determined from the concentration-inhibition curve.[3][8]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the enzyme inhibition assays described.

Enzyme_Inhibition_Assay_Workflow cluster_ChE Cholinesterase Inhibition Assay cluster_CYP CYP450 Inhibition Assay ChE_Start Prepare Reagents (Enzyme, Substrate, DTNB, Test Compound) ChE_Incubate Incubate Enzyme with Test Compound ChE_Start->ChE_Incubate Mix ChE_React Add Substrate (ATCI/BTCI) ChE_Incubate->ChE_React Start Reaction ChE_Measure Measure Absorbance (412 nm) ChE_React->ChE_Measure Monitor Product ChE_Analyze Calculate % Inhibition and IC50 Value ChE_Measure->ChE_Analyze Data Analysis CYP_Start Prepare Reagents (Microsomes, NADPH, Probe Substrate, Test Compound) CYP_Incubate Incubate Microsomes with Test Compound CYP_Start->CYP_Incubate Mix CYP_React Add Substrate & NADPH CYP_Incubate->CYP_React Start Reaction CYP_Terminate Quench Reaction CYP_React->CYP_Terminate Stop Reaction CYP_Analyze LC-MS/MS Analysis of Metabolite CYP_Terminate->CYP_Analyze Sample Prep CYP_Result Calculate % Inhibition and IC50 Value CYP_Analyze->CYP_Result Data Analysis

Caption: General workflow for Cholinesterase and CYP450 enzyme inhibition assays.

Comparative Analysis and Conclusion

The available data indicates that both this compound and Imperatorin are active enzyme inhibitors, though their potency and selectivity differ.

Imperatorin emerges as a potent and broad-spectrum inhibitor of several key enzymes. Its strong inhibition of human CYP1A2 and CYP2B6 is particularly noteworthy and suggests a high potential for drug-drug interactions with substrates of these enzymes.[3] Furthermore, its selective and remarkable inhibition of BChE over AChE makes it an interesting candidate for further investigation in the context of neurodegenerative diseases where BChE activity is significant.[1][2]

This compound , based on current literature, appears to be a less potent inhibitor compared to Imperatorin, particularly concerning acetylcholinesterase.[1] However, its reported mechanism-based inhibition of CYP3A4 is significant, as this can lead to more prolonged and potentially irreversible drug interactions.[5]

References

A Comparative Guide to HPLC and LC-MS Methods for Furanocoumarin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of furanocoumarins is critical due to their potential for phototoxicity and drug-herb interactions. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most prevalent analytical techniques employed for this purpose. This guide provides a comprehensive cross-validation of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity and selectivity of the assay. While HPLC-UV is a robust and cost-effective technique, LC-MS/MS offers superior sensitivity and specificity, making it ideal for analyzing complex matrices or trace-level concentrations.[1][2] The following table summarizes the key quantitative performance parameters for both methods based on published data.

Performance ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~0.08 mg/L[2]0.0005 - 0.001 mg/L[2]
Limit of Quantification (LOQ) ~10 mg/L[2][3]0.5 ng/mL - 5 ng/mL (0.0005 - 0.005 mg/L)[1]
Linearity (R²) >0.99>0.998[1]
Accuracy (Bias) <15%Typically within ±15%
Precision (RSD) <15%<15%
Selectivity Good, but potential for co-elutionExcellent, distinguishes isomers and isobars
Matrix Effect Less susceptibleCan be significant, may require matrix-matched standards[1]

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for the analysis of furanocoumarins using both HPLC and LC-MS.

HPLC-UV Method

This method is suitable for the quantification of furanocoumarins in samples with relatively high concentrations, such as essential oils.

Sample Preparation:

  • Dilute essential oil samples 100-fold with acetonitrile.[1]

  • For cosmetic samples, perform an initial extraction with methanol, followed by dilution with 35% (v/v) methanol.[4][5] A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.[2][5]

Chromatographic Conditions:

  • Column: Inertsil ODS-2 (5 µm particle size) or equivalent C18 column.[4]

  • Mobile Phase: A gradient of water and acetonitrile.[4]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Detection: UV detector at 310 nm.[6]

Validation Parameters:

  • Linearity: Established by constructing calibration curves from standard solutions.

  • Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels.

LC-MS/MS Method

This highly sensitive and selective method is preferred for the analysis of furanocoumarins in complex matrices like cosmetics, plasma, and urine, where concentrations can be very low.[1][7]

Sample Preparation:

  • Essential Oils: Dilute samples 100-fold with acetonitrile.[1]

  • Grapefruit and Biological Samples (Plasma, Urine): Employ the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction.[7][8]

  • Cosmetics: Methanol extraction followed by dilution and SPE cleanup.[5]

Chromatographic and Mass Spectrometric Conditions:

  • Column: ACQUITY UPLC CSH Fluoro-Phenyl column or equivalent.[1]

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (TQ-MS) is commonly used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[1]

  • Ionization Source: Electrospray ionization (ESI) is frequently used.[4][5][9]

Validation Parameters:

  • LOD and LOQ: Determined based on signal-to-noise ratios. An LOQ of 0.5 ng/mL has been achieved for many furanocoumarins.[1]

  • Matrix Effect: Evaluated by comparing the response of an analyte in a standard solution to its response in a sample matrix.[1]

Workflow and Method Comparison

The selection of an analytical method involves a logical progression from sample type to the desired analytical outcome. The following diagrams illustrate the typical experimental workflow for furanocoumarin analysis and a comparison of the key attributes of HPLC and LC-MS.

Furanocoumarin Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Sample (e.g., Essential Oil, Cosmetic, Plasma) Extraction Extraction (Dilution, SPE, QuEChERS) Sample->Extraction HPLC HPLC-UV Extraction->HPLC LCMS LC-MS/MS Extraction->LCMS DataAcq Data Acquisition HPLC->DataAcq LCMS->DataAcq Quant Quantification DataAcq->Quant Validation Method Validation Quant->Validation

Figure 1. A generalized workflow for the analysis of furanocoumarins.

HPLC vs LC-MS Comparison cluster_hplc HPLC-UV Attributes cluster_lcms LC-MS/MS Attributes Center Analytical Method Choice for Furanocoumarins HPLC HPLC-UV Center->HPLC LCMS LC-MS/MS Center->LCMS H_Cost Lower Cost HPLC->H_Cost H_Robust Robustness HPLC->H_Robust H_Sens Moderate Sensitivity HPLC->H_Sens H_Select Good Selectivity HPLC->H_Select L_Cost Higher Cost LCMS->L_Cost L_Complex Higher Complexity LCMS->L_Complex L_Sens High Sensitivity LCMS->L_Sens L_Select Excellent Selectivity LCMS->L_Select

Figure 2. Key attribute comparison between HPLC-UV and LC-MS/MS.

References

A Comparative Guide: Ionic Liquid Extraction vs. Conventional Solvent Methods for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of extraction method is a critical step that can significantly impact the quality, efficiency, and environmental footprint of their work. This guide provides an objective comparison of ionic liquid extraction and conventional solvent-based methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Ionic liquids (ILs), often termed "designer solvents," have emerged as a promising alternative to traditional volatile organic solvents (VOCs) in various chemical processes, including the extraction of active pharmaceutical ingredients (APIs) and other bioactive compounds.[1][2] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, offer distinct advantages over conventional methods.[1][3] However, traditional solvent extraction remains a widely used and well-established technique. This guide will delve into a detailed comparison of these two approaches.

Quantitative Performance Metrics: A Side-by-Side Comparison

The efficiency of an extraction method is paramount in drug development, where maximizing the yield and purity of a target compound is essential. The following table summarizes quantitative data from various studies, comparing the performance of ionic liquid extraction with conventional solvent methods for different types of bioactive compounds.

Compound ClassTarget CompoundIonic Liquid MethodConventional Solvent MethodExtraction YieldExtraction TimeReference
Alkaloids SinomenineUAE with [C2OHmim]FeCl4Reflux with 70% ethanol-water2.4-2.8 times higher with IL30 min (IL) vs. 4 h (Conventional)[4]
Five alkaloids from Physochlainae infundibularis0.05 mol/L [C3tr][PF6] aqueous solutionWater extractionHigher efficiency (95.1%) with IL55 min (IL) vs. 80 min (Conventional)[4]
Terpenoids PaclitaxelUAE with [C4mim]FeCl3Br in methanolReflux with methanolTwice as high with IL30 min (IL) vs. 16 h (Soaking with 95% ethanol-water)[4]
Flavonoids Flavonoids from Apocynum venetumUAE with [C4mim][N(CN)2] aqueous solutionUltrasound-assisted extraction without IL32-fold increase with IL (83.5% yield)Not specified[1]
Rutin from Abutilon theophrastiUMAE with [C4mim]BrHeating reflux with methanol2.01-fold increase with IL (5.49 mg/g)Not specified[1]
Phenylpropanoids Aesculin from Cortex fraxini[C4mim]BrReflux with 75% ethanol-water6-fold higher with IL (18.70 mg/g)Not specified[4]
Antibiotics Roxithromycin[BMIM]BF4 and Na2CO3Organic solvent>90% with IL vs. ~50% with conventionalNot specified[5]
Lichen Metabolites Metabolites from Stereocaulon glareosum[Bmim]MeSO4Methanol17% (IL) vs. 9% (Methanol)Not specified[6]
Pigments Pyocyanin from P. aeruginosa[Chol][NTf2]Chloroform (TCM)62.59 µg/mL (IL) vs. 158.81 µg/mL (TCM)Not specified[2]

Experimental Protocols: A Detailed Look at the Methodologies

To provide a practical understanding of both techniques, this section outlines the detailed experimental protocols for ionic liquid-based and conventional solvent-based extractions.

Ionic Liquid-Based Solid-Liquid Extraction (IL-SLE) Protocol

This protocol is a generalized procedure based on methodologies for extracting bioactive compounds from plant materials using ionic liquids, often assisted by ultrasound or microwaves.

Materials and Equipment:

  • Dried and powdered plant material

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide, [C4mim]Br)

  • Co-solvent (e.g., water, ethanol, if applicable)

  • Extraction vessel (e.g., flask, vial)

  • Ultrasonic bath or microwave extractor

  • Centrifuge

  • Filtration system (e.g., syringe filters, vacuum filtration)

  • Analytical instrument for quantification (e.g., HPLC, LC-MS)

  • Back-extraction solvent (e.g., ethyl acetate, hexane)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the powdered plant material and place it into the extraction vessel.

  • Solvent Addition: Add a defined volume of the ionic liquid or its aqueous/organic solution to the vessel to achieve a specific solid-to-liquid ratio.

  • Extraction:

    • Ultrasonic-Assisted Extraction (UAE): Place the extraction vessel in an ultrasonic bath and sonicate for a predetermined time (e.g., 30-60 minutes) at a specific frequency and power. Maintain a constant temperature.

    • Microwave-Assisted Extraction (MAE): Place the vessel in a microwave extractor and apply a set microwave power for a specific duration.

  • Separation of Solid and Liquid Phases: After extraction, separate the solid residue from the liquid extract by centrifugation followed by filtration.

  • Analyte Recovery (Back-Extraction): To recover the target compound from the ionic liquid, a liquid-liquid extraction is typically performed. Add an immiscible organic solvent to the IL extract. Vortex the mixture to facilitate the transfer of the analyte to the organic phase. Allow the phases to separate and collect the organic layer. This step may be repeated to maximize recovery.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator to obtain the crude extract.

  • Analysis: Redissolve the extract in a suitable solvent for analysis by HPLC, LC-MS, or other analytical techniques.

  • Ionic Liquid Recycling: The ionic liquid phase can often be recovered, purified, and reused for subsequent extractions.

Conventional Solid-Liquid Extraction (Soxhlet) Protocol

Soxhlet extraction is a classic and widely used conventional method for the extraction of compounds from solid materials.[7]

Materials and Equipment:

  • Dried and powdered plant material

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Extraction thimble

  • Conventional organic solvent (e.g., methanol, ethanol, hexane, chloroform)

  • Rotary evaporator

  • Analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Sample Preparation: Accurately weigh the powdered plant material and place it inside an extraction thimble.

  • Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Fill the round-bottom flask with the selected organic solvent. Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser on top.

  • Extraction: Heat the solvent in the flask to its boiling point. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the sample. The solvent fills the thimble and extracts the target compound. Once the solvent reaches the top of the siphon tube, it is siphoned back into the round-bottom flask, carrying the extracted compound with it. This cycle is repeated for several hours or even days.[8]

  • Solvent Removal: After the extraction is complete, the solvent in the round-bottom flask, now containing the extracted compound, is evaporated using a rotary evaporator to yield the crude extract.

  • Analysis: The dried extract is then redissolved in a suitable solvent for analysis by HPLC, LC-MS, or other methods.

Visualizing the Workflows and Comparisons

To further clarify the processes and their key differences, the following diagrams have been generated using Graphviz.

Extraction_Workflow_Comparison cluster_IL Ionic Liquid Extraction Workflow cluster_Conventional Conventional Solvent Extraction Workflow (Soxhlet) IL_Start Sample Preparation IL_Extraction IL Extraction (UAE/MAE) IL_Start->IL_Extraction IL_Separation Solid-Liquid Separation (Centrifugation/Filtration) IL_Extraction->IL_Separation IL_BackExtract Back-Extraction with Organic Solvent IL_Separation->IL_BackExtract IL_Evaporation Solvent Evaporation IL_BackExtract->IL_Evaporation IL_Recycle IL Recycling IL_BackExtract->IL_Recycle IL_Analysis Analysis (HPLC/LC-MS) IL_Evaporation->IL_Analysis Conv_Start Sample Preparation Conv_Extraction Soxhlet Extraction (Continuous Reflux) Conv_Start->Conv_Extraction Conv_Evaporation Solvent Evaporation Conv_Extraction->Conv_Evaporation Conv_Analysis Analysis (HPLC/LC-MS) Conv_Evaporation->Conv_Analysis

Caption: Comparative workflow of Ionic Liquid and Conventional Solvent Extraction.

Logical_Comparison cluster_ILE Ionic Liquid Extraction cluster_CSE Conventional Solvent Extraction ILE_Node Ionic Liquids ILE_Adv Advantages: - High efficiency & selectivity - Low volatility (safer) - Thermally stable - Tunable properties - Recyclable ILE_Node->ILE_Adv ILE_Disadv Disadvantages: - Higher cost - Higher viscosity - Potential toxicity - Product recovery can be complex ILE_Node->ILE_Disadv CSE_Node Conventional Solvents CSE_Adv Advantages: - Well-established methods - Lower cost - Low viscosity - Readily available CSE_Node->CSE_Adv CSE_Disadv Disadvantages: - Volatile & flammable - Environmental & health risks - Lower selectivity - Often requires longer extraction times CSE_Node->CSE_Disadv Comparison Extraction Method Comparison Comparison->ILE_Node Comparison->CSE_Node

Caption: Logical comparison of Ionic Liquid and Conventional Solvent Extraction.

Conclusion

The choice between ionic liquid extraction and conventional solvent methods is not always straightforward and depends on the specific application, available resources, and desired outcomes.

Ionic liquid extraction often demonstrates superior performance in terms of extraction yield and reduced processing time, as supported by the compiled data.[4] Their low volatility enhances safety, and their tunability offers the potential for highly selective extractions.[3] The main hurdles for their widespread adoption are their higher cost, viscosity, and the need for an additional back-extraction step for product recovery.

Conventional solvent extraction methods are well-established, cost-effective, and utilize readily available and low-viscosity solvents.[7] However, they are often plagued by issues of environmental pollution, health hazards due to the volatility and flammability of the solvents, and in many cases, lower extraction efficiency and longer extraction times.[8]

For researchers in drug development, ionic liquids represent a powerful tool for efficient and greener extraction processes, particularly for valuable and thermally sensitive compounds. As the cost of ionic liquids decreases and recycling methods become more efficient, their adoption is likely to increase, paving the way for more sustainable and effective pharmaceutical research and development.

References

Comparative Analysis of (-)-Oxypeucedanin Hydrate's Effect on P-glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the interaction of novel compounds with P-glycoprotein (P-gp) is crucial for predicting drug absorption, distribution, and potential for drug-drug interactions. This guide provides a comparative overview of (-)-Oxypeucedanin hydrate's effect on P-gp, a key transporter involved in multidrug resistance, with established P-gp inhibitors.

(-)-Oxypeucedanin hydrate (B1144303), a furanocoumarin found in various plants, has been identified as a substrate and a potential modulator of P-gp.[1][2] However, its precise mechanism and inhibitory potency compared to well-known inhibitors like verapamil (B1683045) and cyclosporin (B1163) A are not yet fully elucidated, with some studies indicating a minimal inhibitory effect while others suggest a more complex regulatory role.[2][3]

Quantitative Comparison of P-glycoprotein Inhibition

Direct comparative studies providing IC50 values for this compound alongside standard P-gp inhibitors under identical experimental conditions are limited. The available data on this compound's effects are presented below, followed by a table of IC50 values for established inhibitors for contextual comparison.

This compound (OPD) Activity:

One study demonstrated that this compound increased the accumulation of Calcein-AM, a P-gp substrate, in a concentration-dependent manner in LLC-GA5-COL300 cells, which overexpress P-gp. The same study also observed a decrease in the transport of another P-gp substrate, daunorubicin, across Caco-2 cell monolayers, suggesting an inhibitory effect on P-gp function, although this effect was described as "quite minimal".[2] Another investigation reported that at a concentration of 3.5 µmol/L, oxypeucedanin (B192039) significantly increased the intracellular accumulation of Rhodamine 123 in MDCK-MDR1 cells.[4] However, at higher concentrations of 17.5 and 70 µmol/L, the increase in fluorescence intensity was not statistically significant.[4]

Interestingly, the same study found that oxypeucedanin activated P-gp ATPase activity at concentrations of 3.5, 17.5, and 70 μmol/L.[3] This is in contrast to many P-gp inhibitors that block ATPase activity. Furthermore, prolonged exposure (48 hours) to oxypeucedanin was found to suppress P-gp protein expression and downregulate MDR1 mRNA levels.[4]

CompoundAssayCell LineEffectReference
This compound Calcein-AM AccumulationLLC-GA5-COL300Concentration-dependent increase[2]
Daunorubicin TransportCaco-2Decreased transport[2]
Rhodamine 123 AccumulationMDCK-MDR1Significant increase at 3.5 µmol/L[4]
P-gp ATPase ActivityRecombinant human P-gpActivation at 3.5, 17.5, and 70 µmol/L[3]
P-gp Protein ExpressionMDCK-MDR1Reduction after 48h at 17.5 and 70 µmol/L[4]
MDR1 mRNA ExpressionMDCK-MDR1Significant downregulation after 48h[4]

Comparative IC50 Values of Standard P-gp Inhibitors:

The following table provides IC50 values for well-characterized P-gp inhibitors from Rhodamine 123 accumulation assays, a common method for assessing P-gp inhibition. This data serves as a benchmark for evaluating the potential potency of novel inhibitors like this compound.

InhibitorCell LineIC50 (µM)Reference
VerapamilMCF7R10.5[5]
Cyclosporin AMCF7R4.8[5]
ElacridarMCF7R0.05[5]
NitrendipineMCF7R250.5[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Rhodamine 123 Accumulation Assay

This assay is widely used to determine the inhibitory effect of a compound on P-gp-mediated efflux.[5]

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1, MCF7R) and their parental cell line.

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements.

  • Rhodamine 123.

  • Test compound (e.g., this compound).

  • Positive control inhibitor (e.g., Verapamil, Cyclosporin A).

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Seed cells in 96-well plates and grow to confluence.

  • Wash cells with warm PBS.

  • Pre-incubate cells with various concentrations of the test compound or positive control in a suitable buffer for 30-60 minutes at 37°C.

  • Add Rhodamine 123 (final concentration typically 5-10 µM) to all wells and incubate for 30-90 minutes at 37°C, protected from light.

  • Remove the loading solution and wash the cells three times with ice-cold PBS to stop the efflux.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or analyze the cell suspension by flow cytometry.

  • An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp, which is coupled to substrate transport.[3]

Materials:

  • Recombinant human P-gp membranes.

  • Test compound (e.g., this compound).

  • Positive control substrate (e.g., Verapamil).

  • P-gp-Glo™ Assay Systems kit or similar, containing ATP, luciferase, and luciferin.

  • Assay buffer.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • In a 96-well plate, add the P-gp membranes, assay buffer, and the test compound or control.

  • Initiate the reaction by adding MgATP.

  • Incubate at 37°C for a specified time (e.g., 40 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent (luciferase/luciferin).

  • Measure the luminescence using a luminometer. A decrease in luminescence indicates ATP consumption.

  • The effect of the test compound is determined by comparing the ATP consumption in its presence to the basal activity and the activity stimulated by a known substrate like verapamil.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams are provided in DOT language.

P_glycoprotein_Efflux_Pathway cluster_cell Cell Interior cluster_inhibitor Inhibition Drug Drug P-gp P-glycoprotein (P-gp) Drug->P-gp Binding ADP_Pi ADP + Pi P-gp->ADP_Pi Extracellular Extracellular P-gp->Extracellular Efflux ATP ATP ATP->P-gp Hydrolysis Inhibitor (-)-Oxypeucedanin hydrate Inhibitor->P-gp Modulation

Caption: P-gp mediated drug efflux and modulation.

Rhodamine123_Assay_Workflow Start Start Cell_Seeding Seed P-gp expressing cells in 96-well plate Start->Cell_Seeding Pre_incubation Pre-incubate with This compound or control Cell_Seeding->Pre_incubation Rh123_Loading Add Rhodamine 123 Pre_incubation->Rh123_Loading Incubation Incubate at 37°C Rh123_Loading->Incubation Washing Wash with cold PBS Incubation->Washing Measurement Measure intracellular fluorescence Washing->Measurement Analysis Analyze data and determine inhibition Measurement->Analysis End End Analysis->End

Caption: Rhodamine 123 accumulation assay workflow.

Conclusion

This compound demonstrates a multifaceted interaction with P-glycoprotein. It acts as a substrate and exhibits inhibitory effects on the transport of other P-gp substrates, although the potency of this inhibition appears to be modest. The finding that it activates P-gp's ATPase activity while also being capable of downregulating P-gp expression with prolonged exposure suggests a complex regulatory mechanism that warrants further investigation. For a definitive assessment of its potential as a clinically relevant P-gp inhibitor, direct comparative studies with established inhibitors using standardized assays are necessary to determine its IC50 value and further elucidate its mechanism of action. Researchers should consider the dual role of this compound as both a substrate and a modulator in the design and interpretation of future experiments.

References

Comparative Analysis of Furanocoumarins in Citrus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the distribution of furanocoumarins across different Citrus species is critical. These compounds, while integral to the plant's defense mechanisms, are also known for their photosensitizing properties and significant interactions with various medications—a phenomenon famously termed the "grapefruit juice effect."[1][2][3][4] This guide provides a comparative overview of furanocoumarin content in several key Citrus species, supported by experimental data and detailed methodologies.

Furanocoumarins are a class of secondary metabolites prevalent in a limited number of plant families, including the Rutaceae family, to which Citrus belongs.[1] Their presence is a significant consideration in the food and pharmaceutical industries due to their potential for adverse health effects. The concentration and composition of these compounds vary considerably among different Citrus species and even between the peel and the pulp of the same fruit.[5][6]

Quantitative Comparison of Furanocoumarins

The following table summarizes the quantitative data for major furanocoumarins found in the peel and pulp of five commercially important Citrus species. The data has been compiled from various studies employing Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) for accurate quantification.[1][2][3] It is important to note that furanocoumarin levels can be influenced by factors such as cultivar, maturity, and geographical origin. Generally, the peel contains significantly higher concentrations of these compounds than the pulp.[5][6]

Citrus SpeciesFruit PartBergapten (mg/kg)Bergamottin (mg/kg)6',7'-Dihydroxybergamottin (mg/kg)Imperatorin (mg/kg)
Grapefruit (Citrus paradisi)Peel0.5 - 1510 - 2005 - 1500.1 - 5
Pulp< 0.1 - 11 - 151 - 20< 0.1
Pomelo (Citrus maxima)Peel0.1 - 105 - 1001 - 500.1 - 2
Pulp< 0.1< 1 - 5< 1 - 10< 0.1
Bergamot (Citrus bergamia)Peel1000 - 3000100 - 500Not typically reported50 - 200
PulpNot typically consumedNot typically consumedNot typically consumedNot typically consumed
Lemon (Citrus limon)Peel1 - 200.5 - 10< 11 - 15
Pulp< 0.1< 0.5< 0.1< 0.5
Lime (Citrus aurantiifolia)Peel5 - 501 - 20< 15 - 30
Pulp< 0.1< 1< 0.1< 1

Experimental Protocols

The quantification of furanocoumarins in Citrus species is predominantly achieved through Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of various furanocoumarins in complex fruit matrices.[1][2][3]

Sample Preparation
  • Separation of Peel and Pulp: The fruit is manually separated into peel (flavedo and albedo) and pulp.

  • Homogenization: The separated tissues are individually homogenized to a fine powder, often after being frozen in liquid nitrogen to prevent enzymatic degradation.

  • Extraction: A known weight of the homogenized sample is extracted with a suitable organic solvent, commonly methanol (B129727) or ethyl acetate.[7] The mixture is typically agitated for a specified period (e.g., 1 hour) to ensure efficient extraction.

  • Centrifugation and Filtration: The extract is centrifuged to pellet solid debris, and the supernatant is filtered through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before injection into the UPLC system.[8]

UPLC-MS Analysis
  • Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of furanocoumarins.[9]

  • Mobile Phase: A gradient elution is typically employed, using a mixture of water with a small percentage of formic acid (for improved ionization) and an organic solvent like acetonitrile (B52724) or methanol. The gradient is programmed to increase the proportion of the organic solvent over the course of the analysis to elute compounds with increasing hydrophobicity.[9]

  • Mass Spectrometry Detection: A mass spectrometer, often a triple quadrupole or a time-of-flight (TOF) analyzer, is used for detection. The instrument is typically operated in positive electrospray ionization (ESI) mode. Quantification is achieved by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.[8][10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of furanocoumarins from Citrus fruits.

experimental_workflow Fruit Citrus Fruit Sample Separation Separation of Peel and Pulp Fruit->Separation Homogenization Homogenization Separation->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation UPLC_MS UPLC-MS Analysis Centrifugation->UPLC_MS Data_Analysis Data Analysis & Quantification UPLC_MS->Data_Analysis

Fig. 1: Experimental workflow for furanocoumarin analysis.
Furanocoumarin Biosynthesis Pathway

Furanocoumarins are synthesized in plants via the phenylpropanoid pathway, starting from the amino acid phenylalanine. A key intermediate in this pathway is umbelliferone, which serves as the precursor for the biosynthesis of both linear and angular furanocoumarins.[2][11] The subsequent steps involve prenylation and a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases and other enzymes to form the diverse array of furanocoumarins.[1][12]

biosynthesis_pathway Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Umbelliferone Umbelliferone p_Coumaric_Acid->Umbelliferone Phenylpropanoid Pathway Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenylation Marmesin Marmesin Demethylsuberosin->Marmesin Psoralen Psoralen Marmesin->Psoralen Bergaptol Bergaptol Psoralen->Bergaptol Hydroxylation Xanthotoxol Xanthotoxol Psoralen->Xanthotoxol Hydroxylation Bergapten Bergapten Bergaptol->Bergapten Methylation Xanthotoxin Xanthotoxin Xanthotoxol->Xanthotoxin Methylation

Fig. 2: Simplified furanocoumarin biosynthesis pathway.

References

The Structure-Activity Relationship of Oxypeucedanin and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of oxypeucedanin (B192039) and its derivatives, focusing on their anti-inflammatory, antiviral, and cytotoxic properties. The structure-activity relationships (SAR) are discussed, supported by quantitative experimental data to inform future drug discovery and development efforts.

Comparative Analysis of Biological Activities

The biological efficacy of oxypeucedanin and its derivatives is significantly influenced by their structural modifications. The following tables summarize the quantitative data on their anti-inflammatory, antiviral, and cytotoxic activities.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

A comparative study on furanocoumarins isolated from Angelica dahurica reveals key structural features for the inhibition of nitric oxide (NO) production in interleukin (IL)-1β-stimulated rat hepatocytes. NO is a critical inflammatory mediator, and its inhibition is a key target for anti-inflammatory therapies.

CompoundStructureInhibition of NO Production (IC50, µM)
Oxypeucedanin4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-oneNo significant effect
Oxypeucedanin Methanolate4-[[(2S)-3-hydroxy-4-methoxy-4-methylpentyl]oxy]furo[3,2-g]chromen-7-oneSignificant suppression (IC50 not specified)
Phellopterin (B192084)4-methoxy-9-[(3-methylbut-2-en-1-yl)oxy]furo[3,2-g]chromen-7-oneSignificant suppression (IC50 = 39.2)
Isoimperatorin4-[(3-methylbut-2-en-1-yl)oxy]furo[3,2-g]chromen-7-oneNo significant effect
Imperatorin9-[(3-methylbut-2-en-1-yl)oxy]furo[3,2-g]chromen-7-oneNo significant effect

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

Based on the data, the following structural features are crucial for the inhibition of NO production[1]:

  • Methoxy (B1213986) Group at C5: The presence of a methoxy group at the C5 position of the furanocoumarin skeleton is a key determinant of activity. Both active compounds, phellopterin and oxypeucedanin methanolate, possess this feature.

  • Side Chain at C8: The nature of the substituent at the C8 position also plays a critical role. While the specific side chains of phellopterin and oxypeucedanin methanolate differ, the presence of a substituent at this position appears necessary for activity.

Antiviral Activity: Inhibition of Influenza A Virus

Several furanocoumarins, including oxypeucedanin and its hydrate (B1144303) derivative, have demonstrated significant antiviral activity against influenza A viruses H1N1 and H9N2. The mechanism is suggested to involve the inhibition of the early phase of the viral replication cycle[2].

CompoundVirus StrainAntiviral Activity (EC50, µM)
Oxypeucedanin H1N15.98 ± 0.71
H9N24.52 ± 0.39
Oxypeucedanin Hydrate H1N1> 100
H9N2> 100
Isoimperatorin H1N111.21 ± 1.23
H9N29.87 ± 0.98
Imperatorin H1N123.45 ± 2.11
H9N219.87 ± 1.54
Ribavirin (Control) H1N125.67 ± 3.12
H9N221.45 ± 2.54

Structure-Activity Relationship Insights for Antiviral Activity:

  • The Epoxide Ring: The potent activity of oxypeucedanin compared to its hydrated form (oxypeucedanin hydrate) suggests that the epoxide ring in the side chain is crucial for its anti-influenza activity.

  • The Prenyloxy Side Chain: Isoimperatorin and imperatorin, which possess a prenyloxy side chain, exhibit moderate activity. The position of this side chain (C5 vs. C8) appears to influence the potency.

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic effects of oxypeucedanin and its derivatives have been evaluated against various cancer cell lines. The data below is compiled from a study on furanocoumarins from Prangos turcica against the PC-3 human prostate cancer cell line.

CompoundCell LineCytotoxic Activity (IC50, µg/mL)
Oxypeucedanin Methanolate PC-3> 750
Osthol PC-365
Peroxyauraptenol PC-372
Auraptenol PC-3> 750
Scopoletin PC-3> 750
Gosferol PC-3> 750
Psoralen PC-3> 750
4'-Senecioiloxyosthol PC-3> 750

Structure-Activity Relationship Insights for Cytotoxic Activity:

While a direct SAR for oxypeucedanin derivatives is not fully elucidated from this dataset, it is evident that other furanocoumarins like osthol and peroxyauraptenol show more potent cytotoxicity against PC-3 cells than oxypeucedanin methanolate[3]. Further studies with a broader range of oxypeucedanin derivatives are needed to establish clear SAR for cytotoxic activity.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway of Oxypeucedanin Hydrate

Oxypeucedanin hydrate has been shown to alleviate rheumatoid arthritis by targeting the Toll-like receptor 4 (TLR4)-MD2 complex, which in turn inhibits the downstream nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 Binds MyD88 MyD88 TLR4/MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPKs (p38, ERK, JNK) TAK1->MAPK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Releases Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NF-κB->Inflammatory_Genes Translocates & Activates MAPK->Inflammatory_Genes Activates Oxypeucedanin_Hydrate Oxypeucedanin Hydrate Oxypeucedanin_Hydrate->TLR4/MD2 Inhibits G cluster_workflow Workflow for NO Production Inhibition Assay Start Start Isolate_Hepatocytes Isolate & Culture Rat Hepatocytes Start->Isolate_Hepatocytes Treat_Cells Treat with IL-1β & Test Compounds Isolate_Hepatocytes->Treat_Cells Incubate Incubate for 8 hours Treat_Cells->Incubate Collect_Medium Collect Culture Medium Incubate->Collect_Medium Lyse_Cells Lyse Cells for Protein Analysis Incubate->Lyse_Cells Griess_Assay Perform Griess Assay (Measure Nitrite) Collect_Medium->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate % Inhibition & IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End Western_Blot Western Blot for iNOS Expression Lyse_Cells->Western_Blot Western_Blot->End

References

Unveiling the Affinity: A Comparative Guide to (-)-Oxypeucedanin Hydrate's Binding to the TLR4/MD2 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the binding affinity of novel compounds to their targets is a cornerstone of therapeutic innovation. This guide provides a comprehensive comparison of the binding affinity of (-)-Oxypeucedanin hydrate (B1144303) (OXH) to the Toll-like receptor 4/myeloid differentiation factor 2 (TLR4/MD2) complex, a key player in the inflammatory cascade. Drawing on recent experimental data, we objectively assess its performance against other known modulators of this pathway.

(-)-Oxypeucedanin hydrate, a natural furanocoumarin, has demonstrated a notable affinity for the TLR4/MD2 complex, positioning it as a potential therapeutic agent for inflammatory diseases.[1][2][3] Recent studies have quantified this interaction, providing a basis for comparison with established TLR4 ligands and inhibitors.

Comparative Binding Affinity Data

The binding affinity of a compound to its target is a critical parameter in drug development, often expressed as the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. MicroScale Thermophoresis (MST) analysis has determined the Kd of this compound for the TLR4/MD2 complex to be 34.07 ± 1.00 μM.[1] This demonstrates a direct and measurable interaction.

To contextualize this finding, the table below compares the binding affinity of OXH with that of Lipopolysaccharide (LPS), the primary natural agonist of TLR4, and TAK-242 (Resatorvid), a well-characterized TLR4 antagonist.

CompoundMethodAffinity MetricReported Value
This compound (OXH) MicroScale Thermophoresis (MST)Kd33.7 μM[1][2]
Lipopolysaccharide (LPS) Surface Plasmon Resonance (SPR)Kd2.33 x 10-6 M (2.33 μM)
TAK-242 (Resatorvid) Cell-based assaysIC501 to 11 nM

Note: The binding affinities were determined using different experimental methods, which may influence the absolute values. A direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to confirm the binding of this compound to the TLR4/MD2 complex.

MicroScale Thermophoresis (MST)

MST is a powerful technique to quantify biomolecular interactions in solution.

Objective: To determine the dissociation constant (Kd) of the interaction between this compound and the TLR4/MD2 protein complex.

Procedure:

  • Protein Labeling: The TLR4/MD2 protein complex is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester dye).

  • Sample Preparation: A series of dilutions of this compound are prepared in a suitable buffer (e.g., PBS with 0.05% Tween 20).

  • Binding Reaction: The labeled TLR4/MD2 protein is mixed with each dilution of this compound and incubated to allow the binding to reach equilibrium.

  • MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the fluorescently labeled protein is measured in a Monolith NT.115 instrument (NanoTemper Technologies).

  • Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration, and the data are fitted to a binding model to determine the Kd value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment by assessing the thermal stabilization of a target protein upon ligand binding.

Objective: To demonstrate that this compound binds to TLR4 in a cellular context and competes with LPS.

Procedure:

  • Cell Treatment: RAW264.7 macrophages are treated with either DMSO (vehicle control) or this compound.

  • Heating: The treated cells are heated to a range of temperatures (e.g., 40°C to 70°C) for a defined period (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Cell Lysis: The cells are lysed to release the soluble proteins.

  • Separation of Aggregates: The cell lysates are centrifuged to pellet the aggregated proteins.

  • Protein Detection: The amount of soluble TLR4 in the supernatant is quantified by Western blotting using a specific anti-TLR4 antibody. An increased amount of soluble TLR4 at higher temperatures in the presence of this compound indicates thermal stabilization upon binding.

Molecular Docking

Molecular docking is a computational method used to predict the binding mode of a ligand to a protein at the atomic level.

Objective: To identify the potential binding site and key interacting amino acid residues of this compound within the TLR4/MD2 complex.

Procedure:

  • Protein and Ligand Preparation: The three-dimensional structures of the TLR4/MD2 complex (e.g., from the Protein Data Bank, PDB ID: 3FXI) and this compound are prepared for docking. This includes adding hydrogen atoms and assigning charges.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of this compound within the binding pocket of the TLR4/MD2 complex. The program calculates the binding energy for each pose.

  • Analysis of Results: The docking poses with the lowest binding energies are analyzed to identify the key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of TLR4/MD2. The study by Liu et al. identified interactions with GLY-343, LYS-388, and PHE-345.[1][2]

Visualizing the Molecular Interactions and Pathways

To further elucidate the mechanism of action of this compound, the following diagrams illustrate the experimental workflow and the affected signaling pathway.

experimental_workflow cluster_mst MicroScale Thermophoresis (MST) cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_docking Molecular Docking mst_protein Labeled TLR4/MD2 mst_binding Binding Reaction mst_protein->mst_binding mst_ligand This compound mst_ligand->mst_binding mst_measurement MST Measurement mst_binding->mst_measurement mst_kd Kd Determination mst_measurement->mst_kd cetsa_cells RAW264.7 Macrophages cetsa_treatment Treatment with OXH cetsa_cells->cetsa_treatment cetsa_heating Heat Challenge cetsa_treatment->cetsa_heating cetsa_lysis Cell Lysis cetsa_heating->cetsa_lysis cetsa_wb Western Blot for Soluble TLR4 cetsa_lysis->cetsa_wb cetsa_result Target Engagement Confirmed cetsa_wb->cetsa_result dock_protein TLR4/MD2 Structure dock_simulation Docking Simulation dock_protein->dock_simulation dock_ligand OXH Structure dock_ligand->dock_simulation dock_analysis Interaction Analysis dock_simulation->dock_analysis dock_result Binding Site & Residues Identified dock_analysis->dock_result

Experimental Workflow for Binding Affinity Confirmation

tlr4_signaling_pathway cluster_nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates OXH (-)-Oxypeucedanin hydrate OXH->TLR4_MD2 Binds to & Inhibits MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (JNK, p38, ERK) TAK1->MAPK IkappaB IκB IKK->IkappaB Inhibits AP1 AP-1 MAPK->AP1 NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocates to AP1->Nucleus Translocates to Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

Inhibition of the TLR4 Signaling Pathway by OXH

References

Comparative Analysis of Cytotoxicity Against Common Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the cytotoxic performance of several compounds against various cancer cell lines, supported by experimental data from recent studies. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of potential anticancer agents.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against selected human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and is a common measure of a compound's cytotoxic potency.

Compound/Drug ClassCancer Cell LineIC50 Value (µM)
Ru(II) complexes with diclofenacA549, MCF-70.56 - 12.28[1]
Ru(II)-diphosphine complexesA549, MCF-70.03 - 2.70[1]
Ru(III) complexes with triazolopyrimidineHeLa5[1]
Ru(III) complexes with triazolopyrimidineMCF-74[1]
Carbazole-piperazine hybridA5491.779[2]
Carbazole-piperazine hybridMCF-72.637[2]
Carbazole-piperazine hybridHeLa3.072[2]
2,5-Diketopiperazine derivatives (compounds 8-11)A5491.2 - 7.3[3]
2,5-Diketopiperazine derivatives (compounds 6, 8-12, 15)HeLa0.7 - 8.9[3]
AvarolHeLa10.22 (µg/mL)[4]

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of cytotoxicity is provided below.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] The principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[6] This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is proportional to the number of viable cells.[5][6]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds.[7] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[8]

  • Incubation: Incubate the plates for 1 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6][8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) in hydrochloric acid) to each well to dissolve the insoluble purple formazan product.[8] Mix thoroughly to ensure complete solubilization.[8]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader. The absorbance is typically read at a wavelength of 570 nm.[6] A reference wavelength of around 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key processes and pathways relevant to the assessment of cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B D Add Compounds to Cells B->D C Prepare Compound Dilutions C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 1-4h (Formazan Formation) F->G H Add Solubilization Solution G->H I Measure Absorbance (570nm) H->I J Calculate Cell Viability (%) I->J K Determine IC50 Value J->K

Caption: Workflow of the MTT cell viability assay.

Intrinsic_Apoptosis_Pathway Intrinsic (Mitochondrial) Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Stimulus Anticancer Drugs / DNA Damage Bax Bax / Bak (Pro-apoptotic) Stimulus->Bax activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Stimulus->Bcl2 inhibits MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax->MOMP induces Bcl2->Bax inhibits Mito Mitochondrion CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 -> Caspase-3 (Executioner Caspase) Apoptosis Apoptosis Casp3->Apoptosis leads to Apoptosome->Casp3 activates

Caption: The intrinsic signaling pathway of apoptosis.

References

Evaluating the Antimicrobial Spectrum of (-)-Oxypeucedanin Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the antimicrobial spectrum of (-)-Oxypeucedanin hydrate (B1144303) against a range of microorganisms. Due to the limited availability of specific data for the (-)-enantiomer, this guide incorporates data for (+)-Oxypeucedanin hydrate and unspecified "Oxypeucedanin hydrate." It is important to note that the biological activity of different stereoisomers can vary significantly. The data presented here should be interpreted with this consideration. The guide also includes detailed experimental protocols and comparisons with other furanocoumarins to offer a comprehensive overview for research and drug development purposes.

Data Presentation: Antimicrobial Activity Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of (+)-Oxypeucedanin hydrate and other relevant furanocoumarins against various bacterial and fungal strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Microorganism(+)-Oxypeucedanin hydrate MIC (µg/mL)Imperatorin MIC (µg/mL)Bergapten MIC (µg/mL)
Gram-Positive Bacteria
Bacillus cereus9.76NDND
Staphylococcus aureus9.76 - 78.1232 - 128ND
Enterococcus faecalis78.12NDND
Gram-Negative Bacteria
Escherichia coli39.06128ND
Shigella dysenteriae625NDND
Pseudomonas aeruginosa625128ND
Klebsiella pneumoniae625128ND
Salmonella typhi39.06NDND
Fungi
Candida albicans39.06NDModerate Activity
Microsporum audouinii39.06NDND

ND: Not Determined from the available search results. Data for (+)-Oxypeucedanin hydrate is sourced from a commercially available product datasheet[1]. Data for Imperatorin is derived from a study on coumarins from Magydaris tomentosa[2]. Bergapten's activity is noted as moderate against Candida albicans in a review of its pharmacological properties[3].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of antimicrobial susceptibility testing. Below are standardized protocols for the Broth Microdilution and Agar (B569324) Disk Diffusion methods, which are commonly used to evaluate the antimicrobial spectrum of natural compounds like (-)-Oxypeucedanin hydrate.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • Microbial Culture: Grow the test microorganisms in an appropriate broth medium overnight at their optimal temperature. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Procedure:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

  • Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with 100 µL of the diluted microbial suspension.

  • Include a positive control (broth with microorganism, no test compound) and a negative control (broth only) on each plate.

  • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader.

Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

1. Preparation of Materials:

  • Test Compound: Prepare a solution of this compound at a known concentration.

  • Sterile Filter Paper Disks: 6 mm in diameter.

  • Microbial Culture: Prepare a standardized inoculum as described for the broth microdilution method.

  • Agar Plates: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.

2. Procedure:

  • Impregnate the sterile filter paper disks with a specific volume (e.g., 20 µL) of the test compound solution and allow them to dry under aseptic conditions.

  • Uniformly spread the standardized microbial suspension onto the surface of the agar plates using a sterile cotton swab to create a lawn of growth.

  • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

  • Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).

  • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

3. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Spectrum Evaluation

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Assays cluster_results Data Analysis Compound (-)-Oxypeucedanin hydrate Solution Broth_Dilution Broth Microdilution Compound->Broth_Dilution Disk_Diffusion Agar Disk Diffusion Compound->Disk_Diffusion Microorganism Standardized Microbial Inoculum (0.5 McFarland) Microorganism->Broth_Dilution Microorganism->Disk_Diffusion Media Growth Media (Broth/Agar) Media->Broth_Dilution Media->Disk_Diffusion MIC Determine MIC (µg/mL) Broth_Dilution->MIC Incubation Zone Measure Zone of Inhibition (mm) Disk_Diffusion->Zone Incubation

Caption: Workflow for evaluating the antimicrobial spectrum.

Potential Mechanism of Action: Interference with Quorum Sensing

While the precise signaling pathways affected by this compound are not yet fully elucidated, furanocoumarins, in general, have been shown to interfere with bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By disrupting QS, furanocoumarins can inhibit the expression of virulence factors and biofilm formation.

quorum_sensing_inhibition Bacteria Bacterial Population Signal Quorum Sensing Signal Molecules (e.g., AHLs, AIPs) Bacteria->Signal Production Receptor Signal Receptor Signal->Receptor Binding Virulence Virulence Factor Expression & Biofilm Formation Receptor->Virulence Activation Inhibitor This compound (Furanocoumarin) Inhibitor->Signal Interference with synthesis/signaling Inhibitor->Receptor Receptor antagonism

Caption: Potential mechanism of furanocoumarins on quorum sensing.

References

Furanocoumarin Profiles Across Plant Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furanocoumarins, a class of secondary metabolites prevalent in plant families such as Apiaceae and Rutaceae, exhibit significant variation in their distribution across different plant organs. This guide provides a comparative analysis of furanocoumarin profiles in various plant parts, supported by quantitative data and detailed experimental methodologies, to assist researchers in phytochemistry, pharmacology, and drug development.

Furanocoumarins are synthesized via the phenylpropanoid and mevalonate (B85504) pathways and play a crucial role in plant defense mechanisms.[1] Their concentration and composition are not uniform throughout the plant, with significant differences observed between roots, stems, leaves, and fruits. Generally, higher concentrations are found in the above-ground (epigean) and photosynthetically active parts of the plant.[1] The distribution can also be influenced by the developmental stage of the plant and environmental stressors.[1][2]

Comparative Analysis of Furanocoumarin Content

The concentration of specific furanocoumarins varies significantly depending on the plant species and the organ. The following tables summarize quantitative data from studies on Heracleum mantegazzianum (Giant Hogweed) and Apium graveolens (Ribbed Celery), illustrating these differences.

Table 1: Furanocoumarin Content in Different Parts of Heracleum mantegazzianum

FuranocoumarinPlant PartConcentration (mg/g dry weight unless specified)
AngelicinLeaves2.3
PsoralenLeaves0.15
Xanthotoxin (8-Methoxypsoralen)Leaves0.76
Bergapten (5-Methoxypsoralen)Leaves3.14
PsoralenLeafMost prevalent furanocoumarin[3]
BergaptenFruitMaximal concentration compared to other parts[3]
VariousStemMinimal concentration compared to other parts[3]

Data compiled from studies on Heracleum mantegazzianum. Note that concentrations can vary based on season and plant age.[3][4]

Table 2: Furanocoumarin Content in Anatomical Parts of Ribbed Celery (Apium graveolens)

FuranocoumarinPlant PartKey Findings
PsoralenLeaf BladesDominant furanocoumarin; content correlates with harvest time.[5]
IsopimpinellinLeaf BladesDominant furanocoumarin; content correlates with harvest time.[5]
BergaptenPetiolesDominant furanocoumarin, regardless of harvest time or cultivar.[5]
XanthotoxinLeaf BladesPresent[5]

Experimental Protocols

Accurate quantification of furanocoumarins is critical for comparative studies. Below are detailed methodologies for extraction and analysis, synthesized from common laboratory practices.

Protocol 1: Microwave-Assisted Extraction (MAE) of Furanocoumarins

This protocol is based on an optimized method for extracting furanocoumarins from Heracleum sosnowskyi leaves.[6]

  • Sample Preparation: Harvest fresh plant material (e.g., leaves). Immediately freeze in liquid nitrogen to prevent enzymatic degradation and grind into a fine powder using a cooled mortar and pestle.[7]

  • Extraction Setup: Place 0.1 g of the powdered plant material into a microwave extraction vessel.

  • Solvent Addition: Add 2 mL of hexane (B92381) and 1 mL of water to the vessel. The optimal solvent-to-solid ratio is 20:1.[6]

  • Microwave Extraction: Perform the extraction at 70°C for 10 minutes.[6]

  • Sample Recovery: After extraction, filter the solvent to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the extract, for example, using a vacuum concentrator overnight.[7]

  • Reconstitution: Resuspend the dried pellet in a suitable solvent (e.g., 200 µl of methanol) prior to chromatographic analysis.[7]

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general procedure for the analysis of furanocoumarins.

  • Instrument Setup: Use a gas chromatograph coupled with a mass spectrometer (MS). The MS can be operated in selected ion monitoring (SIM) mode for higher sensitivity and specificity.[8]

  • Column: Employ a suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Injection: Inject 1-2 µL of the reconstituted extract into the GC inlet.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at a rate of 10°C/minute.

    • Ramp 2: Increase to 280°C at a rate of 20°C/minute, hold for 5 minutes.

  • Mass Spectrometry: Operate the MS in electron impact (EI) ionization mode. Monitor characteristic ions for each furanocoumarin of interest.

  • Quantification: Create a calibration curve using analytical standards of the target furanocoumarins. Compare the peak areas of the analytes in the sample to the calibration curve to determine their concentrations.[8]

Visualizing Key Processes

Diagrams created using Graphviz DOT language illustrate the biosynthetic pathway of furanocoumarins and a typical experimental workflow.

Furanocoumarin_Biosynthesis cluster_linear Linear Furanocoumarins cluster_angular Angular Furanocoumarins Phenylalanine L-Phenylalanine Phenylpropanoid Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid Shikimate Shikimate Pathway Shikimate->Phenylalanine multiple steps Umbelliferone Umbelliferone Phenylpropanoid->Umbelliferone DMS Demethylsuberosin Umbelliferone->DMS Prenyltransferase Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase DMAPP DMAPP (Mevalonate Pathway) DMAPP->DMS DMAPP->Osthenol Marmesin (+)-Marmesin DMS->Marmesin Marmesin Synthase (CYP450) Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (CYP450) Columbianetin (+)-Columbianetin Osthenol->Columbianetin Columbianetin Synthase Angelicin Angelicin Columbianetin->Angelicin Angelicin Synthase (CYP450)

Caption: Biosynthesis pathway of linear and angular furanocoumarins from L-Phenylalanine.

Experimental_Workflow Start Plant Material Collection (e.g., Leaves, Stems, Roots) Prep Sample Preparation (Freezing, Grinding) Start->Prep Extraction Extraction (e.g., MAE, Soxhlet, UAE) Prep->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Analysis Chromatographic Analysis (e.g., HPLC, GC-MS) Reconstitution->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: General workflow for furanocoumarin extraction and quantification from plant tissues.

References

A Researcher's Guide to Validating Carbohydrate-Metabolizing Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of inhibitors targeting key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. It includes detailed experimental protocols and quantitative data to support the validation of their inhibitory effects.

The regulation of carbohydrate digestion and absorption is a cornerstone in the management of metabolic disorders such as type 2 diabetes mellitus.[1][2][3] Pancreatic α-amylase is a primary enzyme responsible for the breakdown of complex carbohydrates like starch into smaller oligosaccharides.[4][5] Subsequently, α-glucosidase, located in the brush border of the small intestine, further hydrolyzes these oligosaccharides into absorbable monosaccharides, primarily glucose.[1][3][4] Inhibition of these enzymes can effectively delay carbohydrate digestion, leading to a reduction in the rate of glucose absorption and consequently lowering postprandial blood glucose levels.[6][7][8] This strategy is a well-established therapeutic approach for managing hyperglycemia.[3][]

This guide compares the inhibitory potential of various natural and synthetic compounds against α-amylase and α-glucosidase, presenting supporting data and methodologies to aid in the evaluation of novel therapeutic candidates.

Comparative Inhibitory Effects on α-Amylase and α-Glucosidase

The efficacy of various inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of several natural and synthetic compounds against α-amylase and α-glucosidase.

Compound/ExtractSource/Typeα-Amylase IC50α-Glucosidase IC50Reference
Reference Standard
AcarboseSynthetic5.03 mg/ml5.13 mg/ml[10]
AcarboseSynthetic-38.1 µg/mL (59.0 µM)[4]
AcarboseSynthetic-0.059 ± 0.009 mg/mL[11]
Natural Compounds
3-OxolupenalNuxia oppositifolia46.2 µg/mL (101.6 µM)62.3 µg/mL (141.9 µM)[4]
Katononic AcidNuxia oppositifolia52.4 µg/mL (119.3 µM)88.6 µg/mL (194.8 µM)[4]
Lindernia ciliataMethanolic Extract6.11 mg/ml6.10 mg/ml[10]
Black bean hullExtract~2x less potent than acarbose~2x more potent than acarbose[12]
Cymbopogon citratus (Lemongrass)Essential Oil-0.044 ± 0.002 mg/mL[11]
Pelargonium graveolens (Rose Geranium)Essential Oil-0.068 ± 0.002 mg/mL[11]
Inula viscosaEssential Oil-0.078 ± 0.018 mg/mL[11]
Synthetic Compounds
PPC89Amino Acid DerivativePotent Inhibition-[1]
PPC84Amino Acid DerivativePotent Inhibition-[1]
PPC101Amino Acid DerivativePotent Inhibition-[1]

Experimental Protocols

Accurate and reproducible in vitro assays are critical for the validation of enzyme inhibitors. The following are detailed methodologies for the α-amylase and α-glucosidase inhibition assays.

In Vitro α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of porcine pancreatic α-amylase.

  • Preparation of Substrate Solution: A starch solution (1% w/v) is prepared by suspending starch in a 0.02 M sodium phosphate (B84403) buffer (pH 6.9) containing 0.01 M CaCl2.[2][13] The solution is boiled for 5 minutes and then pre-incubated at 37°C.[2]

  • Sample and Enzyme Preparation: The test inhibitor is dissolved in a suitable solvent (e.g., 0.1% DMSO) to prepare various concentrations.[2] A solution of porcine pancreatic α-amylase (2 U/mL) is prepared in Tris-HCl buffer.[2]

  • Incubation: 0.2 mL of the inhibitor solution is mixed with 0.2 mL of the starch solution and 0.1 mL of the α-amylase solution. The mixture is incubated for 10 minutes at 37°C.[2]

  • Stopping the Reaction: The enzymatic reaction is terminated by adding 0.5 mL of a 50% acetic acid solution.[2]

  • Quantification: The amount of reducing sugar produced is determined by adding 3,5-dinitrosalicylic acid (DNSA) reagent and measuring the absorbance at 540 nm.

  • Calculation of Inhibition: The percentage of α-amylase inhibition is calculated using the formula: % Inhibition = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] x 100[13] The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[13]

In Vitro α-Glucosidase Inhibition Assay

This assay measures the inhibitory effect of a compound on the activity of α-glucosidase from Saccharomyces cerevisiae.

  • Preparation of Reagents: A solution of α-glucosidase (0.01 mg/mL) is prepared in a 100 mM phosphate buffer (pH 6.8). A 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) is prepared in the same buffer to serve as the substrate.[4] The test inhibitor is dissolved in 5% DMSO to create various concentrations.[4]

  • Incubation: 80 µL of the inhibitor solution is mixed with 20 µL of the α-glucosidase solution and incubated at 37°C for 10 minutes.[4]

  • Initiation of Reaction: 50 µL of the pNPG substrate is added to the mixture to start the reaction, and the incubation continues for a specific period (e.g., 60 minutes) at 37°C.[4]

  • Stopping the Reaction: The reaction is stopped by adding 2.5 mL of 0.1 M Na2CO3.[4]

  • Quantification: The amount of p-nitrophenol released is measured by reading the absorbance at 400 nm.[4]

  • Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] x 100[13] The IC50 value is determined from a plot of inhibition percentage against inhibitor concentration.[13]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are provided below to illustrate the experimental workflows and the relevant signaling pathway for carbohydrate digestion and inhibition.

experimental_workflow_amylase cluster_prep Preparation cluster_assay Assay cluster_quant Quantification starch Starch Solution (1%) mix Mix Inhibitor, Starch, and α-Amylase starch->mix inhibitor Test Inhibitor Solutions inhibitor->mix enzyme α-Amylase Solution enzyme->mix incubate Incubate at 37°C mix->incubate stop Stop Reaction (Acetic Acid) incubate->stop dnsa Add DNSA Reagent stop->dnsa measure Measure Absorbance at 540 nm dnsa->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the in vitro α-amylase inhibition assay.

experimental_workflow_glucosidase cluster_prep Preparation cluster_assay Assay cluster_quant Quantification pnpg pNPG Substrate (5 mM) add_substrate Add pNPG Substrate pnpg->add_substrate inhibitor Test Inhibitor Solutions mix Mix Inhibitor and α-Glucosidase inhibitor->mix enzyme α-Glucosidase Solution enzyme->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop Stop Reaction (Na2CO3) incubate->stop measure Measure Absorbance at 400 nm stop->measure calculate Calculate % Inhibition and IC50 measure->calculate carbohydrate_digestion_pathway cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border cluster_absorption Absorption starch Starch & Complex Carbs amylase Pancreatic α-Amylase starch->amylase oligo Oligosaccharides glucosidase α-Glucosidase oligo->glucosidase amylase->oligo amylase_inhibitor α-Amylase Inhibitor amylase_inhibitor->amylase Inhibits glucose Glucose glucosidase->glucose glucosidase_inhibitor α-Glucosidase Inhibitor glucosidase_inhibitor->glucosidase Inhibits bloodstream Bloodstream glucose->bloodstream Absorption

References

A Comparative Analysis of Piperidines and Their Host-Guest Complexes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, characterization, and comparative performance of piperidine-based host-guest complexes, supported by experimental data and detailed protocols.

The piperidine (B6355638) moiety is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical properties. The formation of host-guest complexes with macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils offers a promising strategy to modulate the solubility, stability, bioavailability, and therapeutic efficacy of piperidine-containing drugs. This guide provides a comprehensive comparative analysis of various piperidine derivatives and their inclusion complexes, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Performance Data

The following tables summarize the binding affinities, thermodynamic parameters, and pharmacological effects of various piperidine derivatives and their host-guest complexes, providing a quantitative basis for comparison.

Table 1: Binding Constants and Thermodynamic Parameters of Piperidine Host-Guest Complexes

Piperidine Derivative (Guest)HostMethodBinding Constant (K) / Stability Constant (K_s) (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Stoichiometry (Host:Guest)
Piperineβ-CyclodextrinUV-Vis1.80 x 10⁵---1:1
PiperineHydroxypropyl-β-CyclodextrinUV-Vis3.6 x 10⁵---1:1
PiperineSulfobutyl-ether-β-CyclodextrinUV-Vis3.6 x 10⁵---1:1
1-Methyl-4-ethynyl-4-hydroxypiperidine (MEP)β-CyclodextrinNMR, X-rayNot explicitly quantified---1:1
Various Piperidine Anestheticsβ-CyclodextrinNot specifiedNot explicitly quantified---1:2 (most), 1:1 (MEP)
N-Methylpiperidinium CationsCucurbit[1]uril¹H NMRVaries with substituent---1:1 and 2:1
Piperidine-modified Calix[2]areneEu³⁺, Dy³⁺, Tb³⁺UV-Vis10⁸·²⁶, 10⁸·²⁹, 10⁷·⁴¹---1:2

Table 2: Comparative Pharmacological Activity of Piperidine Derivatives and their β-Cyclodextrin Complexes

CompoundFormTerminal Anesthesia Activity (relative to reference)Acute Toxicity (LD₅₀, mg/kg)
Procaine-Reference75
Lidocaine-Reference150
Trimecaine-Reference100
KFCD-6 (a piperidine derivative)FreeMore active250
KFCD-6β-CD ComplexNot specified450
KFCD-7 (MEP)FreeMore active than reference drugs125
KFCD-7β-CD ComplexLess active than other piperidine complexes200

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Nuclear Magnetic Resonance (NMR) Titration for Binding Constant Determination

NMR titration is a powerful technique to determine the binding constant of a host-guest complex in solution.

1. Sample Preparation:

  • Prepare a stock solution of the host molecule (e.g., β-cyclodextrin) of a known concentration (typically in the low mM range) in a suitable deuterated solvent (e.g., D₂O).

  • Prepare a stock solution of the guest molecule (piperidine derivative) at a significantly higher concentration (e.g., 20-50 times the host concentration) in the same deuterated solvent.

  • To an NMR tube, add a precise volume of the host solution.

2. Data Acquisition:

  • Record the ¹H NMR spectrum of the free host.

  • Perform a series of titrations by adding small, precise aliquots of the guest stock solution to the NMR tube containing the host.

  • After each addition, thoroughly mix the solution and record the ¹H NMR spectrum. Key protons on the host molecule that are expected to be involved in the interaction (e.g., the inner protons of a cyclodextrin) should be monitored for chemical shift changes (Δδ).

3. Data Analysis:

  • Plot the change in chemical shift (Δδ) of a specific host proton against the molar ratio of guest to host.

  • The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis software to calculate the association constant (Kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

1. Sample Preparation:

  • Prepare solutions of the host and guest molecules in the same buffer to minimize heats of dilution. The buffer should be carefully chosen to avoid any interactions with the host or guest.

  • The concentration of the macromolecule (typically the host) in the sample cell is usually in the range of 10-100 µM.

  • The concentration of the ligand (guest) in the syringe should be 10-20 times higher than the macromolecule concentration.

2. Experimental Setup:

  • Load the host solution into the sample cell and the guest solution into the injection syringe of the ITC instrument.

  • Set the experimental temperature, stirring speed, and injection parameters (volume and duration of each injection). A typical experiment consists of 15-30 injections.

3. Data Acquisition and Analysis:

  • A preliminary injection is often made and discarded to account for diffusion from the syringe tip.

  • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells as the guest is titrated into the host solution.

  • The raw data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the heat change per injection.

  • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of guest to host.

  • This isotherm is then fitted to a binding model to determine the stoichiometry (n), binding constant (K), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides atomic-level structural information of the host-guest complex in the solid state.

1. Crystallization:

  • Grow single crystals of the host-guest complex. This is often the most challenging step and involves screening various conditions (e.g., solvent, temperature, precipitant) to find optimal crystallization conditions. A common method is vapor diffusion.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer and cool it in a stream of liquid nitrogen to minimize radiation damage.

  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted spots.

  • The phase problem is solved using methods such as molecular replacement (if a similar structure is known) or direct methods to generate an initial electron density map.

  • An atomic model of the host-guest complex is built into the electron density map.

  • The model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to piperidine host-guest complexes.

G General Structure of a Piperidine Host-Guest Complex cluster_guest Guest (Piperidine Derivative) cluster_host Host (Macrocycle) cluster_complex Host-Guest Complex Piperidine Piperidine Scaffold Complex Inclusion Complex Piperidine->Complex Encapsulation Host Cyclodextrin, Calixarene, or Cucurbituril Host->Complex Non-covalent Interactions

Caption: Formation of a host-guest complex.

G Experimental Workflow for Host-Guest Complex Characterization Start Synthesis of Piperidine Derivative and Host Complex_Formation Complex Formation in Solution Start->Complex_Formation NMR NMR Spectroscopy (Binding Constant, Stoichiometry) Complex_Formation->NMR ITC Isothermal Titration Calorimetry (Thermodynamic Parameters) Complex_Formation->ITC Crystallization Crystallization of the Complex Complex_Formation->Crystallization Pharmacological Pharmacological Assays (e.g., Cytotoxicity, Enzyme Inhibition) Complex_Formation->Pharmacological Analysis Comparative Data Analysis NMR->Analysis ITC->Analysis Xray X-ray Crystallography (3D Structure) Crystallization->Xray Xray->Analysis Pharmacological->Analysis

Caption: Workflow for complex characterization.

G Signaling Pathway Modulation by an Anticancer Piperidine Derivative Piperidine Piperidine Derivative PI3K PI3K Piperidine->PI3K Inhibition Bax Bax Piperidine->Bax Upregulation Bcl2 Bcl-2 Piperidine->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibition

Caption: Anticancer signaling pathway.

References

Safety Operating Guide

Proper Disposal of (-)-Oxypeucedanin Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the proper disposal procedures for (-)-Oxypeucedanin hydrate (B1144303) (CAS No. 2643-85-8), also referred to as (+)-Oxypeucedanin hydrate. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these procedures is critical to minimize environmental impact and comply with regulatory standards.

(-)-Oxypeucedanin hydrate is a furanocoumarin that should be handled as a hazardous substance.[1] It is harmful if swallowed and may cause an allergic skin reaction.[2][3] Therefore, proper disposal is not only a matter of good laboratory practice but also a legal and ethical responsibility.

Hazard Identification and Classification

Before disposal, it is crucial to understand the hazards associated with this compound. This information dictates the required disposal route.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[2][3]
Skin SensitizationH317May cause an allergic skin reaction[2]

This table summarizes the primary hazards as identified in the Safety Data Sheets (SDS). Additional hazards may be present for similar compounds, including serious eye damage, potential reproductive toxicity, and high aquatic toxicity with long-lasting effects.

Disposal Procedures

The cardinal rule for the disposal of this compound is that it must not be treated as common waste. Disposal must be carried out in accordance with all local, regional, national, and international regulations.[2][3]

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Pure this compound and any materials heavily contaminated with it (e.g., weighing boats, pipette tips, gloves) should be collected in a designated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and its likely solvents (e.g., glass or high-density polyethylene).

    • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Container Management:

    • Keep the hazardous waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal of Solutions:

    • Solutions of this compound in organic solvents (e.g., ethanol, DMSO, DMF) must be disposed of as flammable liquid hazardous waste.

    • Aqueous solutions should also be collected as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or into the sewer system. [2]

  • Empty Packaging:

    • Uncleaned, empty containers that held this compound must also be disposed of as hazardous waste according to official regulations.[2]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide them with a completed hazardous waste manifest, accurately describing the contents of the container.

Emergency Procedures for Spills

In the event of a spill, the cleanup materials will also need to be disposed of as hazardous waste.

  • Containment: Prevent the spill from spreading and entering drains or waterways.

  • Cleanup: Use an absorbent, non-combustible material like sand, earth, or vermiculite (B1170534) to collect the spilled substance.

  • Collection: Carefully place the contaminated absorbent material into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Waste This compound Waste (Solid, Solution, Contaminated Materials) Container Labelled Hazardous Waste Container Waste->Container Collect & Segregate Sewer Sewer / Drain Waste->Sewer DO NOT DISPOSE Household Household Garbage Waste->Household DO NOT DISPOSE Storage Designated Secure Storage Area Container->Storage Store Securely EHS Contact EHS / Licensed Contractor Storage->EHS Request Pickup DisposalPlant Approved Waste Disposal Plant EHS->DisposalPlant Transport & Dispose

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.